Product packaging for Ethanol-d5(Cat. No.:CAS No. 68476-78-8)

Ethanol-d5

Cat. No.: B3428577
CAS No.: 68476-78-8
M. Wt: 46.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage.
Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air.
Ethanol is a primary alcohol that is ethane in which one of the hydrogens is substituted by a hydroxy group. It has a role as an antiseptic drug, a polar solvent, a neurotoxin, a central nervous system depressant, a teratogenic agent, a NMDA receptor antagonist, a protein kinase C agonist, a disinfectant, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary alcohol, an alkyl alcohol, a volatile organic compound and a member of ethanols. It is a conjugate acid of an ethoxide.
A clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It has bactericidal activity and is used often as a topical disinfectant. It is widely used as a solvent and preservative in pharmaceutical preparations as well as serving as the primary ingredient in alcoholic beverages.
Ethanol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ethanol is a natural product found in Humulus lupulus, Tuber melanosporum, and other organisms with data available.
Alcohol is a volatile liquid prepared by fermentation of certain carbohydrates. Alcohol acts as a central nervous system (CNS) depressant, a diuretic, and a disinfectant. Although the exact mechanism of CNS depression is unknown, alcohol may act by inhibiting the opening of calcium channels, mediated by the binding of the inhibitory neurotransmitter gamma-amino butyric acid (GABA) to GABA-A receptors, or through inhibitory actions at N-methyl-D-aspartate (NMDA)-type glutamate receptors. Alcohol inhibits the production of antidiuretic hormone, thereby producing diuresis that may lead to dehydration. This agent kills organisms by denaturing their proteins.
Ethyl alcohol in alcoholic beverages can cause developmental toxicity according to an independent committee of scientific and health experts.
Ethanol is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It has bactericidal activity and is used often as a topical disinfectant. It is widely used as a solvent and preservative in pharmaceutical preparations as well as serving as the primary ingredient in alcoholic beverages. Indeed, ethanol has widespread use as a solvent of substances intended for human contact or consumption, including scents, flavorings, colorings, and medicines. Ethanol has a depressive effect on the central nervous system and because of its psychoactive effects, it is considered a drug. Ethanol has a complex mode of action and affects multiple systems in the brain, most notably it acts as an agonist to the GABA receptors. Death from ethanol consumption is possible when blood alcohol level reaches 0.4%. A blood level of 0.5% or more is commonly fatal. Levels of even less than 0.1% can cause intoxication, with unconsciousness often occurring at 0.3-0.4 %. Ethanol is metabolized by the body as an energy-providing carbohydrate nutrient, as it metabolizes into acetyl CoA, an intermediate common with glucose metabolism, that can be used for energy in the citric acid cycle or for biosynthesis. Ethanol within the human body is converted into acetaldehyde by alcohol dehydrogenase and then into acetic acid by acetaldehyde dehydrogenase. The product of the first step of this breakdown, acetaldehyde, is more toxic than ethanol. Acetaldehyde is linked to most of the clinical effects of alcohol. It has been shown to increase the risk of developing cirrhosis of the liver,[77] multiple forms of cancer, and alcoholism. Industrially, ethanol is produced both as a petrochemical, through the hydration of ethylene, and biologically, by fermenting sugars with yeast. Small amounts of ethanol are endogenously produced by gut microflora through anaerobic fermentation. However most ethanol detected in biofluids and tissues likely comes from consumption of alcoholic beverages. Absolute ethanol or anhydrous alcohol generally refers to purified ethanol, containing no more than one percent water. Absolute alcohol is not intended for human consumption. It often contains trace amounts of toxic benzene (used to remove water by azeotropic distillation). Consumption of this form of ethanol can be fatal over a short time period. Generally absolute or pure ethanol is used as a solvent for lab and industrial settings where water will disrupt a desired reaction. Pure ethanol is classed as 200 proof in the USA and Canada, equivalent to 175 degrees proof in the UK system.
Ethanol is a metabolite found in or produced by Saccharomyces cerevisiae.
A clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It has bactericidal activity and is used often as a topical disinfectant. It is widely used as a solvent and preservative in pharmaceutical preparations as well as serving as the primary ingredient in ALCOHOLIC BEVERAGES.
See also: Denatured Alcohol (narrower);  Alcohol;  Benzocaine (component of);  Alcohol;  dextrose (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O<br>CH3CH2OH<br>C2H6O B3428577 Ethanol-d5 CAS No. 68476-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanol
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InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
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InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Canonical SMILES

CCO
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Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
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Record name ETHANOL (ANHYDROUS)
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Related CAS

42845-45-4
Record name Ethanol, dimer
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DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
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Molecular Weight

46.07 g/mol
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Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
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Record name ETHANOL (ANHYDROUS)
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Record name Ethanol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ALCOHOL (ETHANOL)
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Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
Record name ETHANOL
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Record name Ethanol
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Record name Ethanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name Ethyl alcohol
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URL https://www.cdc.gov/niosh/npg/npgd0262.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
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Record name Ethanol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
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Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
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Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
Record name ETHANOL
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Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
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Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
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Color/Form

Clear, colorless, very mobile liquid

CAS No.

64-17-5
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Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
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Foundational & Exploratory

An In-Depth Technical Guide to Ethanol-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethanol-d5 (CD₃CD₂OH), a deuterated isotopologue of ethanol, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental physical properties, critical applications, and the rigorous protocols that ensure data integrity.

Section 1: The Rationale for Isotopic Labeling—Why this compound?

In modern analytical and metabolic research, the ability to differentiate between chemically identical molecules is paramount. Isotopic labeling, the practice of replacing an atom with its heavier, stable isotope, provides a powerful tool for this purpose. This compound, in which five hydrogen atoms (¹H) are replaced with deuterium (²H or D), is chemically identical to standard ethanol in its reactions but physically distinguishable by its increased mass.

This mass shift of +5 atomic mass units is the cornerstone of its utility.[1] Mass-sensitive instruments, such as mass spectrometers, can easily differentiate between the endogenous (unlabeled) ethanol and the exogenously introduced deuterated standard. This distinction is fundamental to its application as an internal standard, a metabolic tracer, and a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

Section 2: Core Physicochemical Properties

The physical properties of this compound are subtly different from its non-deuterated counterpart due to the increased mass of deuterium. These properties are critical for its proper handling, storage, and application in experimental design.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₂D₅OH or CD₃CD₂OH[5][6]
Molecular Weight 51.10 g/mol [3][6][7]
CAS Number 1859-08-1[3][6][7]
Appearance Clear, colorless liquid[8]
Density 0.871 g/mL at 25 °C[2][3][8]
Boiling Point 78-79 °C[2][3][8]
Melting Point -114.1 °C (159.05 K) (Typical for Ethanol)[7]
Flash Point ~9-13 °C (48-55 °F)[2][8]
Refractive Index (n20/D) 1.358[2][3][8]
Isotopic Purity Typically ≥98 atom % D[5][9]
Solubility Miscible with water, chloroform, DMSO[8][10]

These values are essential for calculating concentrations, ensuring correct instrument parameters, and maintaining safe laboratory practices. The high isotopic purity is a critical quality parameter, ensuring minimal interference from partially deuterated or unlabeled ethanol.

Section 3: Foundational Applications in Scientific Research

This compound is not merely a chemical curiosity; it is a workhorse in several advanced research domains. Its utility stems from the predictable and detectable nature of its isotopic label.

The Gold Standard: Internal Standard for Mass Spectrometry

Causality: Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations in sample preparation, injection volume, and instrument response. An internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control. Because the IS is chemically analogous to the analyte (in this case, ethanol), it experiences similar losses during extraction and similar ionization efficiency in the mass spectrometer. The ratio of the analyte signal to the IS signal is used for quantification, thereby correcting for experimental variability.

This compound is an ideal IS for ethanol quantification because:

  • It co-elutes with unlabeled ethanol in chromatography.

  • It exhibits nearly identical ionization behavior.

  • Its mass is sufficiently different to be resolved by the mass spectrometer, preventing signal overlap.

This methodology is routinely applied in forensic toxicology for blood alcohol determination and in clinical chemistry.[1][2][3][4]

Workflow for Ethanol Quantification using this compound as an Internal Standard

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Sample (e.g., Blood, Serum) B 2. Add Known Amount of this compound (IS) A->B C 3. Protein Precipitation & Centrifugation B->C D 4. Inject Supernatant C->D E 5. Chromatographic Separation D->E F 6. Mass Spectrometric Detection E->F G 7. Integrate Peak Areas (Ethanol & this compound) F->G H 8. Calculate Area Ratio (Analyte/IS) G->H I 9. Quantify against Calibration Curve H->I

Caption: Workflow for quantitative analysis of ethanol using this compound.

Tracing Metabolic Fates

Causality: Understanding how ethanol is absorbed, distributed, metabolized, and eliminated (ADME) is crucial in pharmacology and toxicology. By administering this compound, researchers can trace the path of the deuterium label through various metabolic pathways. For example, the oxidation of ethanol to acetaldehyde and then to acetate can be monitored by tracking the deuterated forms of these metabolites using MS-based techniques. This allows for precise studies of enzyme kinetics and metabolic flux without interference from endogenous ethanol.[2][3]

A Specialized Solvent in NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for determining molecular structure. However, the protons in the solvent can produce a massive signal that overwhelms the signals from the analyte of interest. Using a deuterated solvent like this compound, which has very few residual protons, eliminates this problem. The deuterium nucleus has a different resonance frequency and is effectively "invisible" in a standard ¹H NMR experiment, providing a clean spectral window for observing the analyte.

Section 4: Protocols and Methodologies

Trustworthy science relies on well-documented and validated protocols. The following provides a foundational method for the quantification of ethanol in a biological matrix.

Protocol: Quantification of Ethanol in Serum using GC-MS with this compound Internal Standard
  • Preparation of Calibration Standards:

    • Prepare a stock solution of unlabeled ethanol (e.g., 1000 mg/dL) in water.

    • Perform serial dilutions to create a set of calibrators ranging from 10 to 400 mg/dL.

    • Prepare a separate stock solution of this compound (e.g., 100 mg/dL) to be used as the internal standard (IS).

  • Sample Preparation:

    • To 100 µL of each calibrator, quality control, and unknown serum sample in a microcentrifuge tube, add 100 µL of the this compound IS solution.

    • Vortex briefly to mix.

    • Add 400 µL of a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

    • Vortex vigorously for 20 seconds to ensure complete protein denaturation.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • GC-MS Analysis:

    • Transfer the clear supernatant to a GC vial.

    • Inject 1 µL of the supernatant into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-ALC1 or equivalent

      • Injector Temp: 200 °C

      • Oven Program: Hold at 40 °C for 2 minutes.

    • MS Conditions (Example):

      • Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • Ethanol (Analyte): m/z 45, 31

        • This compound (IS): m/z 49, 34

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of ethanol to the peak area of this compound against the concentration of the calibrators.

    • Use a linear regression model to fit the curve.

    • Determine the concentration of ethanol in the unknown samples by interpolating their area ratios from the calibration curve.

Self-Validation: This protocol is self-validating because any loss of analyte during the protein precipitation step will be mirrored by a proportional loss of the internal standard, keeping the ratio constant and ensuring the final calculated concentration remains accurate.

Section 5: Handling, Storage, and Safety

As a flammable and volatile liquid, this compound requires careful handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5][9][11] It is hygroscopic and should be protected from moisture.

  • Safety: this compound is a highly flammable liquid and vapor and causes serious eye irritation.[12] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[11] Ensure all equipment is properly grounded to prevent static discharge.[10][11][13]

References

"Ethanol-d5" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethanol-d5 (CD₃CD₂OH) for Advanced Research Applications

Executive Summary

This compound, the pentadeuterated isotopologue of ethanol, is a crucial tool in modern analytical and research chemistry. Its unique physical and chemical properties, stemming from the replacement of five hydrogen atoms with deuterium, make it an invaluable resource for applications demanding high precision and accuracy. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, primary applications, and validated experimental protocols. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds to overcome complex analytical challenges. We will explore its role as an internal standard in mass spectrometry, its utility in nuclear magnetic resonance (NMR) spectroscopy, and its application as a tracer in metabolic and pharmacokinetic studies.

Core Properties of this compound

This compound, also known as Ethyl-d5 alcohol or 1,1,2,2,2-Pentadeuterioethanol, is structurally identical to ethanol, with the exception that the five hydrogen atoms on the ethyl group have been substituted with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic substitution is the source of its unique utility in scientific research.

Physicochemical Data

The fundamental properties of this compound are summarized below. The increase in mass due to deuterium substitution leads to slight variations in physical properties like density and boiling point compared to its non-deuterated counterpart, ethanol.

PropertyValueSource(s)
CAS Number 1859-08-1[2][3]
Molecular Formula C₂D₅OH (or CD₃CD₂OH)[3]
Molecular Weight 51.10 g/mol [3]
Exact Mass 51.073249 g/mol [4]
Isotopic Purity Typically ≥99.5 atom % D
Appearance Clear, colorless liquid[5]
Density 0.871 g/mL at 25 °C[5][6]
Boiling Point 78-79 °C[5][6]
Refractive Index n20/D 1.358[5][6]
Flash Point 13 °C (55.4 °F) - closed cup

Key Applications in Research & Drug Development

The primary value of this compound lies in its mass difference from native ethanol. Since it is chemically almost identical, it behaves the same way in chromatographic systems and many biological processes, but it is easily distinguishable by mass-sensitive detectors.

Internal Standard for Mass Spectrometry (MS)

In quantitative analysis, particularly in complex biological matrices like blood or serum, variations in sample preparation and instrument response can introduce significant error. An ideal internal standard (IS) is a compound added at a known concentration to every sample, standard, and blank, which corrects for these variations.

Expert Insight: this compound is the gold standard internal standard for ethanol quantification. Because it co-elutes with the analyte (ethanol) in gas chromatography (GC) and liquid chromatography (LC), it experiences the same matrix effects and ionization suppression/enhancement in the MS source. This ensures that the ratio of the analyte signal to the IS signal remains constant, providing highly accurate and precise quantification. This technique is known as isotope dilution mass spectrometry (IDMS).

Tracing in Metabolic and Pharmacokinetic Studies

For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount. Stable isotopes are critical for these studies. For instance, this compound has been used to study the first-pass metabolism of ethanol, a process that had been difficult to quantify.[7]

In a key study, researchers administered non-labeled ethanol orally and this compound intravenously.[7][8] By simultaneously measuring the concentrations of both species in the blood, they could accurately determine the bioavailability of orally ingested ethanol and quantify the extent of its metabolism by the gastric mucosa and liver before it reached systemic circulation.[7][8] This dual-labeling approach eliminates inter-subject variability that would arise from administering the oral and IV doses in separate experiments.[9]

ADME_Tracer_Study cluster_administration Administration Routes cluster_body Biological System cluster_analysis Analysis Oral Oral Ethanol GI_Tract GI Tract & Liver (First-Pass Metabolism) Oral->GI_Tract Absorption IV Intravenous this compound Bloodstream Systemic Circulation IV->Bloodstream Direct Entry GI_Tract->Bloodstream Post-Metabolism GCMS GC-MS Analysis Bloodstream->GCMS Sampling PK_Profile Pharmacokinetic Profile (Bioavailability) GCMS->PK_Profile Quantification

Caption: Workflow for a dual-isotope study to determine ethanol bioavailability.

NMR Spectroscopy

This compound serves multiple roles in NMR. It can be used as a deuterated solvent for samples where residual proton signals from standard ethanol would be interfering.[1] Furthermore, the deuterium nucleus (²H) itself is NMR-active. Advanced NMR techniques can utilize the quadrupolar splittings of ²H in this compound within ordered media (like stretched gels) to achieve spectral resolution of prochiral and chiral molecules dissolved within it.[10]

A common technique in ¹H NMR is the "D₂O shake," where a drop of deuterium oxide is added to a sample to identify labile protons (like -OH).[11] The deuterium exchanges with the proton, causing the -OH peak to disappear from the spectrum. Using this compound as a solvent can be part of more complex experiments studying exchange mechanisms.

Experimental Protocol: Quantification of Ethanol in Serum by GC-MS

This protocol outlines a validated method for the simultaneous measurement of ethanol and this compound in serum, adapted from established methodologies.[7][9] This self-validating system includes the preparation of calibrators and quality controls to ensure accuracy and reproducibility.

Materials and Reagents
  • Analytes: Anhydrous Ethanol, Anhydrous this compound

  • Matrix: Drug-free fresh frozen human plasma or serum

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Consumables: GC vials with inserts, crimp caps, precision pipettes

Preparation of Standards and Internal Standard
  • Primary Stock Solutions: Prepare separate stock solutions of ethanol and this compound in drug-free plasma. For example, weigh 46 mg of ethanol and 51 mg of this compound into separate 10 mL aliquots of plasma.

  • Working Calibrators: Serially dilute the ethanol stock solution with drug-free plasma to create a calibration curve. Typical concentrations may range from 1 to 30 mmol/L.[7][9]

  • Internal Standard Working Solution: Prepare a working solution of this compound in plasma at a fixed concentration (e.g., 10 mmol/L).

  • Sample Preparation: To 100 µL of each calibrator, quality control sample, and unknown sample, add 10 µL of the this compound internal standard working solution. Vortex briefly.

GC-MS Instrumentation and Analysis
  • GC Column: A suitable column for volatile alcohol separation, such as a Supelcowax 10 (30 m x 0.25 mm i.d.).[9]

  • Injection: Inject 1 µL of the prepared sample onto the column.

  • Oven Program: Isothermal or gradient program optimized to separate ethanol from other volatile compounds.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with Selected Ion Monitoring (SIM).

    • Ethanol Ions: Monitor m/z fragments characteristic of ethanol (e.g., 45, 46, 31).

    • This compound Ions: Monitor m/z fragments characteristic of this compound (e.g., 48, 51, 34). The specific ions should be chosen to maximize signal and minimize interference.

Data Analysis and Validation
  • Calibration Curve: For each calibrator, calculate the ratio of the peak area of the primary ethanol ion to the peak area of the primary this compound ion. Plot this ratio against the known concentration of each calibrator. Perform a linear regression to generate a calibration curve.

  • Quantification: Calculate the same peak area ratio for the unknown samples. Determine the concentration of ethanol in the unknowns by interpolating from the calibration curve.

  • System Validation: The assay should demonstrate linearity across the calibration range (e.g., 1 to 30 mmol/L).[7] Analytical imprecision (CV) should be less than 10%, and analytical recovery should be greater than 90%.[7] Specificity is confirmed by the consistent retention time and ion ratios.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Serum Sample Spike Add this compound (Internal Standard) Sample->Spike Calibrator Ethanol Calibrator Calibrator->Spike Curve Generate Calibration Curve Calibrator->Curve QC QC Sample QC->Spike GC Gas Chromatography (Separation) Spike->GC Inject MS Mass Spectrometry (Detection) GC->MS Ratio Calculate Peak Area Ratio (Ethanol / this compound) MS->Ratio Result Quantify Ethanol Concentration Ratio->Result Curve->Ratio

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a powerful and versatile chemical that enables a level of analytical precision and investigational depth that would otherwise be unattainable. Its role as an internal standard in mass spectrometry ensures the accuracy of quantification for clinical, forensic, and research purposes. For professionals in drug development, its utility as a metabolic tracer provides clear, unambiguous data for critical pharmacokinetic studies. The continued application of this compound and other stable isotope-labeled compounds is fundamental to advancing analytical science and pharmaceutical research.

References

The Critical Role of Isotopic Purity in Ethanol-d5: A Technical Guide for High-Integrity Analytical Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: For researchers in drug development and the broader scientific community, the integrity of analytical data is paramount. When Ethanol-d5 (CD₃CD₂OH) is employed as an internal standard in mass spectrometry or as a tracer in metabolic studies, its isotopic purity is not a mere specification—it is the bedrock upon which the accuracy, reproducibility, and validity of the entire experiment rest. This guide provides an in-depth examination of isotopic purity, its profound significance in critical applications, and the rigorous, multi-faceted analytical strategies required to verify it. We will explore the causality behind experimental choices, present self-validating protocols for purity determination using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), and offer field-proven insights to ensure that your analytical methods are robust, reliable, and beyond reproach.

The Role of Deuterated Internal Standards in Analytical Integrity

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a long-established practice to correct for variability during sample processing and analysis.[1][2] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is chemically identical to the analyte of interest (the "analyte"), with the only difference being the substitution of hydrogen atoms with the stable heavy isotope, deuterium.[3][4] This near-perfect analogy makes the SIL-IS the gold standard.[4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly advocate for the use of a SIL-IS in bioanalytical methods, especially those employing mass spectrometric detection.[1][5] The fundamental principle is that the SIL-IS, when added at a known concentration at the very beginning of the workflow, will experience the same sample loss, extraction inefficiencies, and matrix-induced ionization suppression or enhancement as the analyte.[2][3] By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to the high accuracy and precision required for pharmacokinetic, toxicokinetic, and biomarker studies.[4]

This compound: Properties and the Concept of Isotopic Purity

This compound, also known as ethyl-d5 alcohol, is the deuterated isotopologue of ethanol with the chemical structure CD₃CD₂OH.[6] Its physicochemical properties are nearly identical to unlabeled ethanol, allowing it to co-elute in chromatographic systems and exhibit similar ionization behavior in a mass spectrometer.[7]

Table 1: Key Properties of this compound

PropertyValueSource(s)
Chemical Formula CD₃CD₂OH[6][8]
CAS Number 1859-08-1[6][8]
Molecular Weight 51.10 g/mol [6][8]
Boiling Point ~78 °C[6]
Density ~0.871 g/mL at 25 °C[6]

The utility of this compound is critically dependent on its isotopic purity . This concept is twofold and must be clearly understood:

  • Isotopic Enrichment: This refers to the percentage of deuterium at any single labeled position.[9][10] For a starting material with 99.5% D enrichment, there is a 99.5% probability of finding a deuterium atom at a target site and a 0.5% probability of finding a protium (¹H) atom.[9]

  • Species Abundance (Isotopic Purity): This defines the percentage of molecules that are the fully deuterated d5 species (CD₃CD₂OH) within the entire population.[9] Due to the statistical nature of synthesis, a batch of this compound will inevitably contain a distribution of isotopologues, including d4, d3, and, most critically, the unlabeled d0 analyte.[9]

It is practically impossible to synthesize a compound with 100% isotopic purity.[9] Therefore, a high-quality deuterated standard is one where the abundance of the target isotopologue is maximized, and the presence of interfering species, especially the unlabeled analyte, is minimized.

The Imperative of High Isotopic Purity in Demanding Applications

For reliable results, a deuterated standard must possess both high chemical purity (>99%) and high isotopic enrichment (typically ≥98%).[3][11] The failure to meet this standard has direct and detrimental consequences on data quality.

Quantitative Mass Spectrometry: The Hazard of M+0 Interference

In LC-MS bioanalysis, this compound serves as the IS for quantifying endogenous or administered ethanol. The most critical isotopic impurity is the presence of the unlabeled analyte (M+0) within the IS material.[4] This unlabeled impurity contributes to the signal of the target analyte, causing a persistent positive bias that artificially inflates the calculated concentration.[4] This issue is most severe at the lower limit of quantitation (LLOQ), where the signal from the M+0 impurity can be significant relative to the actual analyte concentration, leading to grossly inaccurate results and potentially compromising the entire study.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound is frequently used as a tracer to study the first-pass metabolism of ethanol.[12][13] In these studies, deuterated and non-deuterated ethanol are administered simultaneously, and their respective concentrations are measured over time to determine bioavailability.[13] If the this compound administered contains significant unlabeled ethanol, it becomes impossible to distinguish the administered tracer from the unlabeled pool, rendering the pharmacokinetic calculations invalid.[12] Furthermore, alcohol dehydrogenase (ADH), a primary enzyme in ethanol metabolism, can exhibit kinetic isotope effects.[14][15] While often subtle, these effects must be considered, and high isotopic purity ensures that the observed kinetics are attributable to the deuterated species alone.

High-Resolution NMR Spectroscopy

When used as a solvent for NMR, the isotopic purity of this compound (and its fully deuterated cousin, Ethanol-d6) is crucial for minimizing residual proton signals that can obscure analyte peaks, particularly when analyzing dilute samples.[16] For quantitative NMR (qNMR), where signal integrals are used to determine concentration, any proton-containing impurities will interfere with accurate quantification.[17]

A Dual-Methodology Approach to Purity Verification

Trustworthiness in an analytical standard is achieved through a self-validating system. Relying on a single analytical technique is insufficient. A comprehensive characterization of this compound requires the orthogonal application of both NMR spectroscopy and mass spectrometry.[18][19] This dual approach provides a complete picture of isotopic composition and confirms structural integrity.[19]

Method 1: Quantitative ¹H NMR for Overall Isotopic Enrichment

Proton NMR (¹H NMR) is a powerful, direct method to quantify the amount of residual, non-deuterated hydrogen in the molecule.[10] By comparing the signal intensity of these residual protons to a certified quantitative internal standard, one can determine the overall isotopic enrichment with high accuracy.[9]

  • Standard Preparation: Accurately prepare a stock solution of a certified qNMR standard (e.g., maleic acid, dimethyl sulfone) in a high-purity deuterated solvent (e.g., Acetonitrile-d3). The concentration must be known with high precision.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound test sample into a vial. Add a precise volume of the qNMR standard stock solution. Vortex to mix thoroughly.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Ensure a long relaxation delay (D1 ≥ 5x the longest T1) to allow for full magnetization recovery, which is critical for accurate integration. A typical D1 of 30-60 seconds is recommended.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks of interest.

  • Data Processing: Process the spectrum with minimal baseline correction. Carefully integrate the signal from the qNMR standard and the residual proton signals from the this compound (typically the -CH₂OH and -CD₂OH protons).

  • Calculation: The isotopic enrichment is calculated by comparing the molar ratio of the residual protons to the known moles of the qNMR standard.

Method 2: GC-MS for Isotopologue Distribution

Gas Chromatography-Mass Spectrometry provides a rapid and highly sensitive method for confirming isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and physically separating it from other volatile impurities.[12][20] This technique excels at determining the relative abundance of each isotopologue (d5, d4, d3, etc.).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Prepare Calibration Curve (Varying ratios of this compound/Ethanol-d0) B 2. Prepare Test Sample (Dilute this compound in appropriate solvent) C 3. Headspace Injection (Vapors injected into GC) B->C D 4. Chromatographic Separation (GC column separates components by volatility) C->D E 5. Electron Ionization (EI) (Molecules fragmented and ionized) D->E F 6. Mass Analysis (Quadrupole separates ions by m/z) E->F G 7. Extract Ion Chromatograms (e.g., m/z 31 for d0, m/z 34 for d5) F->G H 8. Calculate Peak Area Ratios (d5 / (d5+d4+d3..+d0)) G->H I 9. Determine Isotopic Purity (Compare against calibration curve) H->I

Caption: High-level workflow for determining this compound isotopic purity via GC-MS.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

    • Column: A wax-type column, such as a SUPELCOWAX 10 (30 m x 0.25 mm I.D., 0.25 µm), is suitable for separating volatile alcohols.[20]

  • Sample Preparation:

    • Prepare a series of calibration standards by mixing known quantities of high-purity unlabeled ethanol (d0) and the this compound test sample to create a range of isotopic purities (e.g., 99.9%, 99.5%, 99.0%, 98.0%).

    • Prepare the this compound test sample by diluting it in a suitable solvent (e.g., water) in a headspace vial.

  • GC-MS Conditions:

    • Headspace: Equilibrate vial at 40-60 °C for 5-10 minutes.[20]

    • Injector: 250 °C, Split mode (e.g., 10:1).[20]

    • Oven Program: Isothermal at 40 °C for 5 min, then ramp 8 °C/min to 70 °C, then 20 °C/min to 250 °C, hold for 5 min.[20]

    • MS Detector: Electron Ionization (EI) mode. Scan range m/z 25-100.

  • Data Analysis:

    • Identify the retention time for ethanol.

    • Extract the ion chromatograms for characteristic fragments. For ethanol, a key fragment is [CH₂OH]⁺ at m/z 31. For this compound, the corresponding fragments are [CD₂OH]⁺ at m/z 34 and [CD₃]⁺ at m/z 18.

    • Integrate the peak areas for each isotopologue's characteristic ion across the chromatographic peak.

    • Calculate the percentage of each isotopologue. The isotopic purity is the peak area of the d5 species divided by the sum of the areas of all isotopologues (d5+d4+d3+d2+d1+d0).

Table 2: Sample Data Summary for a High-Purity Batch of this compound

Analytical MethodParameter MeasuredTypical ResultInterpretation
Quantitative ¹H NMR Overall Isotopic Enrichment99.8 atom % DConfirms very low levels of residual protons across all positions.
GC-MS d5 Species Abundance99.6%The vast majority of molecules are the desired fully deuterated form.
GC-MS d4 Species Abundance0.3%Minor presence of molecules with one missing deuterium.
GC-MS d0 Species Abundance<0.05%Negligible amount of unlabeled analyte, suitable for sensitive bioanalysis.

Practical Guidance for Method Development and Implementation

Choosing the appropriate grade of this compound is a critical decision driven by the tolerance for error in the intended application. The following decision framework can guide this process.

Decision_Tree A What is the intended application? B Quantitative Bioanalysis (LC-MS) Internal Standard A->B  Quantification C Metabolic / PK Tracer Study A->C  Tracing D NMR Solvent / General Use A->D  Solvent E Isotopic Purity ≥ 99.5% Required B->E F Isotopic Purity ≥ 99.0% Required C->F G Isotopic Purity ≥ 98% Acceptable D->G H Select Highest Grade Available. Verify d0 content is <0.1% via GC-MS. E->H Yes I Select High-Purity Grade. Confirm lot-specific C of A data. F->I Yes J Standard Grade is Sufficient. Verify chemical purity. G->J Yes

Caption: Decision framework for selecting the appropriate grade of this compound.

  • Handling and Storage: this compound is hygroscopic and flammable. Store in a tightly sealed container at room temperature, away from light, moisture, and ignition sources.[6][8]

  • Certificate of Analysis (C of A): Always demand a lot-specific C of A from your supplier. Do not rely on general technical data sheets. The C of A should provide quantitative data on both chemical and isotopic purity from at least two different analytical methods.[21]

  • System Suitability: Before any quantitative run, inject a neat solution of the this compound IS to check for the presence of unlabeled analyte. This is a critical system suitability test to ensure that the IS itself is not a source of contamination.

Conclusion

The substitution of hydrogen with deuterium is a subtle modification that provides immense analytical power. However, this power can only be leveraged if the isotopic purity of the labeled material is rigorously verified and controlled. For this compound, an isotopic purity of ≥98% is the minimum acceptable threshold for most applications, with ≥99.5% being the required standard for sensitive, regulated bioanalysis.[3][11] By employing a self-validating, dual-methodology approach of NMR and MS, researchers can ensure the integrity of their standards, the accuracy of their data, and the ultimate success of their scientific endeavors. The characterization of isotopologues is a non-negotiable aspect of modern analytical science where the "deuterium difference" must be both predictable and reliable.[9]

References

Introduction: The Role of Deuterated Standards in Modern Analytics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Commercial Availability, and Application of Ethanol-d5

In the landscape of quantitative analysis, particularly within the pharmaceutical and clinical research sectors, the demand for precision and accuracy is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools in achieving this, and among them, this compound (or ethyl alcohol-d5) stands out for its broad utility. This guide provides a comprehensive overview of this compound, from its chemical synthesis and commercial landscape to its critical applications as an internal standard in mass spectrometry and as a metabolic tracer. As a deuterated analog of ethanol, where five hydrogen atoms on the ethyl group are replaced by deuterium, its chemical behavior is nearly identical to its non-deuterated counterpart, yet it is readily distinguishable by its mass. This fundamental property is the cornerstone of its value in modern analytical science.

Synthesis of this compound: From Deuterated Precursors to High-Purity Product

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. The most common and economically viable industrial synthesis route involves the reduction of a deuterated two-carbon precursor.

Common Synthetic Pathway: Reduction of Deuterated Acetic Acid

A prevalent method for synthesizing this compound involves the reduction of deuterated acetic acid (acetic acid-d4). This process is favored for its high yield and the relative accessibility of the starting material.

Step-by-Step Synthesis Protocol:

  • Starting Material: The synthesis begins with highly enriched acetic acid-d4 (CD3COOD). The purity of this starting material is critical as it directly influences the isotopic purity of the final product.

  • Reduction: The deuterated acetic acid is reduced using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is a common choice for this transformation in laboratory-scale synthesis due to its high reactivity. However, for industrial-scale production, other reducing agents or catalytic hydrogenation processes might be employed for safety and cost considerations. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the reducing agent by water.

    • Causality: The choice of a strong reducing agent like LiAlH4 is necessary to reduce the carboxylic acid group directly to an alcohol. The anhydrous conditions are crucial because LiAlH4 reacts violently with water, which would not only pose a safety hazard but also reduce the yield by consuming the reagent and introducing non-deuterated hydrogen atoms.

  • Quenching: After the reduction is complete, the reaction is carefully quenched to neutralize the excess reducing agent and the aluminate complexes formed. This is often done by the slow, controlled addition of water or a dilute acid, typically under cooling to manage the exothermic reaction.

  • Purification: The crude this compound is then purified to remove the solvent, inorganic salts, and any byproducts. Fractional distillation is the most common method for purification. The significantly different boiling points of ethanol (78 °C) and the common solvents allow for effective separation.

    • Self-Validation: The efficiency of the distillation is monitored by collecting fractions and analyzing their purity using Gas Chromatography (GC). A sharp, single peak corresponding to the retention time of ethanol indicates a high degree of chemical purity.

Visualizing the Synthesis Workflow

cluster_synthesis This compound Synthesis Workflow start Start: Acetic Acid-d4 (CD3COOD) reduction Reduction with LiAlH4 in Anhydrous Ether start->reduction [1] Starting Material quench Controlled Quenching (e.g., with H2O) reduction->quench [2] Reaction distill Purification by Fractional Distillation quench->distill [3] Workup qc Quality Control Analysis (GC, NMR, MS) distill->qc [4] Purity Check product Final Product: this compound (CD3CD2OH) qc->product [5] Final Approval

Caption: Workflow for the synthesis of this compound.

Commercial Availability and Supplier Selection

This compound is commercially available from a variety of chemical suppliers who specialize in stable isotope-labeled compounds. When sourcing this compound for research or drug development, it is crucial to consider several factors beyond just the price.

Key Supplier Specifications
SupplierIsotopic PurityChemical PurityAvailable FormsCommon Applications
Sigma-Aldrich (Merck) ≥99 atom % D≥99.8% (GC)Neat liquid, solutions in H2ONMR spectroscopy, internal standard
Cambridge Isotope Laboratories, Inc. ≥99 atom % D≥99%Neat liquid, custom solutionsMass spectrometry, metabolic research
Toronto Research Chemicals (TRC) Typically ≥98 atom % DHigh purityNeat liquidPharmaceutical reference standard
Santa Cruz Biotechnology ≥99 atom % D≥99.5%Neat liquidResearch applications

Note: This table is a representative summary. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Considerations for Sourcing
  • Isotopic Purity: For use as an internal standard in mass spectrometry, the highest possible isotopic purity is desirable to minimize any potential interference from the unlabeled analog.

  • Chemical Purity: High chemical purity is essential to avoid introducing interfering substances into the analysis. The certificate of analysis should be carefully reviewed for any potential impurities.

  • Documentation and Certification: For applications in regulated environments, such as clinical trials or pharmaceutical quality control, suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) and statements of origin, are preferred.

Applications in Research and Drug Development

The near-identical physicochemical properties of this compound to its unlabeled counterpart, combined with its mass difference, make it an invaluable tool in a variety of applications.

Internal Standard in Quantitative Mass Spectrometry

The most common application of this compound is as an internal standard for the quantification of ethanol in biological matrices, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Principle: A known amount of this compound is added to each sample and calibrator at the beginning of the sample preparation process. It co-elutes with the analyte (unlabeled ethanol) and experiences similar effects of sample preparation (e.g., extraction efficiency) and ionization in the mass spectrometer. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification can be achieved, correcting for variations in sample handling and instrument response.

Experimental Protocol: Quantification of Ethanol in Plasma using GC-MS

  • Sample Preparation: To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound internal standard working solution (e.g., at 100 µg/mL).

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample onto a GC-MS system. Monitor the appropriate ions for ethanol and this compound (e.g., m/z 45 for ethanol and m/z 49 for this compound in electron ionization mode).

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration of ethanol in the unknown samples from the calibration curve.

Metabolic Tracing Studies

This compound can also be used as a tracer to study the metabolism of ethanol in vivo or in vitro. By administering this compound and tracking the appearance of its deuterated metabolites (e.g., acetaldehyde-d4, acetic acid-d4), researchers can investigate the kinetics and pathways of ethanol metabolism.

Visualizing the Quantitative Analysis Workflow

cluster_analysis Quantitative Analysis Workflow using this compound sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep analysis LC-MS or GC-MS Analysis prep->analysis data Data Processing (Peak Area Ratio Calculation) analysis->data result Accurate Quantification of Ethanol data->result

Caption: Workflow for bioanalysis using this compound.

Quality Control and Analysis of this compound

To ensure the validity of experimental results, the identity, isotopic enrichment, and chemical purity of this compound must be rigorously verified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the absence of protons at the deuterated positions, thus verifying the isotopic enrichment. 13C NMR can be used to confirm the carbon skeleton.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for confirming both the chemical purity (via the chromatogram) and the isotopic purity (via the mass spectrum). The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to unlabeled ethanol, and the fragmentation pattern can be used to confirm the position of the deuterium atoms.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is often used to determine the chemical purity of the material with high accuracy.

Conclusion

This compound is a cornerstone of modern analytical chemistry, providing the reliability and accuracy required in demanding fields like clinical diagnostics and pharmaceutical development. Understanding its synthesis, the nuances of commercial sourcing, and the principles of its application allows researchers to leverage this powerful tool to its full potential, ensuring the integrity and validity of their quantitative data.

An In-depth Technical Guide to Ethanol-d5: Structure, Properties, and Applications in Advanced Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethanol-d5 (Ethyl alcohol-d5), a deuterated isotopologue of ethanol, tailored for researchers, scientists, and professionals in drug development. We will move beyond a superficial overview to dissect its core chemical structure, elucidate the rationale behind its applications, and provide actionable, field-tested protocols.

The Fundamental Nature of this compound: Beyond a Simple Solvent

This compound, with the chemical formula C2D5OH, is not merely a heavier version of ethanol.[1] It is a specialized chemical tool engineered for specific, high-precision analytical applications. The substitution of five protium (¹H) atoms with deuterium (²H) atoms dramatically alters its nuclear properties without significantly changing its chemical reactivity, making it invaluable in contexts where isotopic differentiation is paramount.

The deuterium atoms are strategically placed on the ethyl group (CD3CD2OH), leaving the hydroxyl proton intact.[2] This specific labeling is crucial for its primary roles in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry.

Core Structural and Physicochemical Properties

The introduction of deuterium increases the molecular weight and slightly alters physical properties like boiling point and density compared to standard ethanol. These differences, while minor, are a direct consequence of the greater mass of deuterium.

PropertyEthanol (C2H5OH)This compound (C2D5OH)Rationale for Significance
Molecular Formula C2H6OC2HD5OIsotopic substitution is the key functional difference.[3][4]
Molecular Weight 46.07 g/mol [4]51.10 g/mol [1][3][5]Increased mass is critical for mass spectrometry-based separation and detection.
Boiling Point ~78 °C~78-79 °C[2][6][7]Minimal change ensures similar solvent behavior under standard conditions.
Density ~0.789 g/cm³~0.871 g/mL at 25 °C[2][6][7]The higher density is a direct result of the heavier deuterium isotopes.
Isotopic Enrichment Not ApplicableTypically >98-99.5 atom % D[8]High enrichment is essential to minimize interfering signals from residual protons.

Application in High-Resolution NMR Spectroscopy: A "Silent" Background

The primary application of this compound is as a solvent for NMR spectroscopy. In ¹H NMR, the goal is to observe the signals of protons within a sample molecule. A standard protonated solvent like ethanol would produce a massive signal that would overwhelm the signals from the analyte of interest.

The Causality Behind the Choice: Deuterium has a different nuclear spin quantum number than protium (¹H), which makes it effectively "silent" in ¹H NMR spectroscopy.[9] This makes deuterated solvents like this compound ideal for providing a clear background to observe the analyte's proton signals without interference.[9][10][11]

Experimental Protocol: Sample Preparation for ¹H NMR using this compound

This protocol outlines a standard procedure for preparing a sample for high-resolution ¹H NMR analysis.

Objective: To obtain a high-quality proton NMR spectrum of a small molecule analyte.

Materials:

  • Analyte of interest

  • This compound (≥99.5% D)

  • High-precision NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

Methodology:

  • Analyte Weighing: Accurately weigh 1-5 mg of the analyte into a clean, dry vial. Expert Insight: The exact amount depends on the analyte's molecular weight and solubility. For unknown compounds, start with a smaller amount to conserve material.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial. Trustworthiness Check: Using a deuterated solvent with high isotopic purity is critical to minimize residual solvent peaks in the spectrum.

  • Dissolution: Gently vortex the vial until the analyte is completely dissolved. If necessary, gentle warming or sonication can be applied, but care must be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube. The liquid column should be approximately 4-5 cm high to ensure it is within the active detection region of the spectrometer's coils.

  • Sealing and Labeling: Cap the NMR tube and label it clearly.

  • Spectrometer Insertion: Insert the tube into the NMR spectrometer for analysis.

Data Interpretation: The resulting spectrum will show signals corresponding to the protons of the analyte. A small residual peak from the hydroxyl (-OH) group of this compound may be visible, as it is not deuterated. Its chemical shift will vary depending on temperature and concentration.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation A Weigh Analyte (1-5 mg) B Add this compound (0.6-0.7 mL) A->B C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Insert into NMR Spectrometer D->E F Acquire 1H NMR Spectrum E->F G Process & Analyze Data F->G H Structural Elucidation G->H Identify Analyte Structure

Caption: Workflow for ¹H NMR sample preparation and analysis using this compound.

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), precision and accuracy are paramount. An internal standard (IS) is a compound added in a known, constant amount to all samples, standards, and blanks. It is used to correct for variations in sample processing and instrument response.[12]

The Causality Behind the Choice: An ideal internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer.[12] this compound is the perfect IS for the quantification of ethanol.

  • Chemical Similarity: It behaves almost identically to ethanol during sample extraction, chromatography, and ionization. This ensures that any sample loss or variation affects both the analyte and the IS to the same extent.

  • Mass Distinction: The mass difference allows the mass spectrometer to easily distinguish between the analyte (ethanol) and the internal standard (this compound).[6][13]

This method is frequently used in forensic toxicology and clinical chemistry to accurately measure blood alcohol content.[2][6]

Experimental Protocol: Ethanol Quantification by GC-MS with this compound as IS

Objective: To accurately quantify the concentration of ethanol in a biological matrix (e.g., serum) using Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Methodology:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of ethanol.

  • Internal Standard Spiking: Add a fixed, known concentration of this compound to every calibration standard, quality control sample, and unknown sample. Expert Insight: The concentration of the IS should be in the mid-range of the expected analyte concentrations for optimal performance.

  • Sample Preparation (e.g., Headspace Analysis): a. Pipette an aliquot of the spiked sample into a headspace vial. b. Seal the vial tightly. c. Incubate the vial at a controlled temperature (e.g., 60 °C) to allow volatile compounds like ethanol and this compound to equilibrate into the headspace gas.

  • GC-MS Analysis: a. Inject a fixed volume of the headspace gas into the GC-MS system. b. The GC column separates ethanol from other volatile compounds. c. The MS detector is set to monitor the specific mass-to-charge ratios (m/z) for ethanol and this compound.

  • Data Analysis: a. Calculate the peak area ratio of ethanol to this compound for each sample. b. Create a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. c. Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios on the calibration curve. Trustworthiness Check: The use of the ratio corrects for any inconsistencies in injection volume or detector response, ensuring a robust and reliable quantification.[13]

Logical Relationship Diagram

GCMS_Quantification cluster_input Inputs cluster_process Analytical Process cluster_output Data Output & Calculation Analyte Ethanol (Analyte) in Unknown Sample Mix Sample Spiking Analyte->Mix IS This compound (Internal Standard) Known Concentration IS->Mix GCMS GC-MS Analysis Separation (GC) Detection (MS) Mix->GCMS Ratio Calculate Peak Area Ratio (Analyte / IS) GCMS:f1->Ratio Curve Interpolate on Calibration Curve Ratio->Curve Result Accurate Ethanol Concentration Curve->Result

Caption: Logical flow for quantitative analysis using an internal standard.

Conclusion: An Indispensable Tool in Modern Science

This compound is a prime example of how subtle isotopic modifications can create powerful analytical tools. Its utility in providing a "silent" background for NMR and serving as a reliable internal standard for mass spectrometry makes it an indispensable compound in academic research, forensic science, and the pharmaceutical industry.[2][6] Understanding its fundamental structure and the rationale behind its application allows scientists to leverage its full potential for generating accurate, reliable, and high-quality data.

References

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of isotopically labeled compounds is paramount. Ethanol-d5 (CD₃CD₂OH), a deuterated isotopologue of ethanol, is a crucial solvent and reagent in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies. Its solubility profile across a spectrum of common laboratory solvents dictates its utility, formulation possibilities, and reaction conditions. This guide provides a detailed exploration of the solubility of this compound, grounded in fundamental principles of intermolecular forces and the subtle, yet significant, influence of isotopic substitution.

The Solubility Profile of this compound: A Comprehensive Overview

This compound, much like its proteo-analog ethanol, exhibits broad miscibility with a wide array of common laboratory solvents. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. This high degree of solubility is a direct consequence of its molecular structure, which features both a polar hydroxyl (-OH) group and a non-polar ethyl (CD₃CD₂-) group.

Below is a summary of the solubility of this compound in a selection of common laboratory solvents, categorized by their polarity and protic nature.

SolventChemical FormulaSolvent ClassSolubility of this compound
WaterH₂OPolar ProticMiscible[1][2]
MethanolCH₃OHPolar ProticMiscible[3]
AcetoneC₃H₆OPolar AproticMiscible[4][5]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticMiscible
Dichloromethane (DCM)CH₂Cl₂Polar AproticMiscible[6]
ChloroformCHCl₃Polar AproticMiscible[7][8]
Ethyl AcetateC₄H₈O₂Polar AproticMiscible[6][9]
TolueneC₇H₈Non-polarMiscible[10][11]
HexaneC₆H₁₄Non-polarMiscible[12][13]

The Physicochemical Underpinnings of this compound Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[9] This adage is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The dissolution process involves the disruption of intermolecular forces within the pure solute and pure solvent, followed by the formation of new intermolecular forces between the solute and solvent molecules. A favorable dissolution process occurs when the energy released from the new solute-solvent interactions is comparable to or greater than the energy required to break the initial solute-solute and solvent-solvent interactions.

Interaction with Polar Protic Solvents (e.g., Water, Methanol)

In polar protic solvents like water and methanol, the dominant intermolecular forces are hydrogen bonds.[1][14] this compound, with its hydroxyl group, can act as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows it to readily integrate into the hydrogen-bonding network of water and other alcohols, leading to complete miscibility.[15][16] The energy of the hydrogen bonds formed between this compound and water or methanol is comparable to the hydrogen bonds present in the pure substances, resulting in a thermodynamically favorable mixing process.

Interaction with Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane, Chloroform, Ethyl Acetate)

Polar aprotic solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors. However, they possess polar functional groups (e.g., C=O in acetone and ethyl acetate, S=O in DMSO, and C-Cl bonds in dichloromethane and chloroform) that create a significant dipole moment.[17][18] The primary intermolecular forces in these solvents are dipole-dipole interactions.

The hydroxyl group of this compound can form strong hydrogen bonds with the electronegative atoms (oxygen or chlorine) in these solvents, which act as hydrogen bond acceptors.[4][12] Additionally, the dipole moment of this compound interacts favorably with the dipole moments of these solvents. These strong solute-solvent interactions overcome the dipole-dipole forces within the pure solvent and the hydrogen bonding within pure this compound, leading to miscibility.

Interaction with Non-polar Solvents (e.g., Toluene, Hexane)

Non-polar solvents, such as toluene and hexane, are characterized by the absence of a significant dipole moment. The predominant intermolecular forces in these solvents are weak London dispersion forces, which arise from temporary fluctuations in electron density.[19][20]

While the polar hydroxyl group of this compound is not well-solvated by non-polar solvents, the non-polar deuterated ethyl group (CD₃CD₂-) of this compound can interact favorably with the non-polar solvent molecules via London dispersion forces.[21] For a small alcohol like ethanol, the energetic contribution of these dispersion forces is sufficient to overcome the unfavorable interactions of the hydroxyl group, resulting in miscibility.[11][12]

The Deuterium Isotope Effect on Solubility

The substitution of hydrogen with deuterium in this compound introduces subtle changes in its physicochemical properties, a phenomenon known as the thermodynamic isotope effect.[18] This effect arises primarily from the difference in the zero-point vibrational energy of C-D bonds compared to C-H bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions.[22][23]

In the context of solubility, the deuterium isotope effect can manifest as a slight change in the free energy of solvation. For instance, deuteration can subtly alter the strength of hydrogen bonds.[24][25] While this effect is generally small for solubility in most organic solvents, it can be more pronounced in highly structured solvents like water. However, for practical laboratory applications, the solubility of this compound can be considered identical to that of non-deuterated ethanol. The miscibility of ethanol across a wide range of solvents is a robust property that is not significantly altered by deuteration of the ethyl group.

Experimental Determination of Solubility: The Shake-Flask Method

For a rigorous, quantitative determination of solubility, the shake-flask method is a well-established and reliable technique.[26][27] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a liquid solute like this compound.

G Workflow for Solubility Determination by Shake-Flask Method cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Quantification A Add excess this compound to the chosen solvent in a sealed vial. C Agitate the sample vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->C B Prepare a series of calibration standards of this compound in the same solvent. G Analyze the aliquot and the calibration standards by a suitable analytical method (e.g., HPLC, GC, or NMR). B->G D Allow the mixture to stand undisturbed for the two phases (if immiscible) to separate. For miscible systems, this step is not applicable. C->D E If a saturated solution with excess solute is being tested, centrifuge the sample to pellet any undissolved material. D->E F Carefully withdraw an aliquot of the solvent phase. E->F F->G H Construct a calibration curve from the standard measurements. G->H I Determine the concentration of this compound in the sample from the calibration curve. H->I

Caption: A generalized workflow for determining the equilibrium solubility of a solute using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess is to ensure that the solvent becomes saturated.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled to ±0.5 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but the equilibration time should be experimentally determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]

  • Phase Separation (for saturated solutions):

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow any undissolved solute to settle.

    • To ensure complete separation of the saturated solution from any excess undissolved solute, centrifuge the vials at a controlled temperature.[7]

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • To prevent precipitation due to temperature changes, it may be necessary to immediately dilute the aliquot with the mobile phase to be used for analysis.

    • Analyze the sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector for ethanol) is a common and accurate method.[28][29]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the calibration standards using the same analytical method as the samples.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

Conclusion

This compound is a highly versatile deuterated compound that demonstrates complete miscibility with a broad spectrum of common laboratory solvents, ranging from polar protic to non-polar. This wide solubility is governed by its ability to participate in hydrogen bonding, dipole-dipole interactions, and London dispersion forces. While the substitution of hydrogen with deuterium introduces a subtle thermodynamic isotope effect, for most practical purposes, the solubility of this compound can be considered identical to that of ethanol. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable experimental approach. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in research, development, and quality control settings.

References

Mastering the Matrix: A Guide to the Hygroscopicity and Storage of Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

The Fundamental Challenge: Understanding the Hygroscopicity of Ethanol-d5

This compound, or ethyl-d5 alcohol, is a deuterated isotopologue of ethanol widely employed as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in mass spectrometry studies.[1] Its utility is predicated on its high isotopic purity. However, like its non-deuterated counterpart, this compound is markedly hygroscopic—it readily absorbs moisture from the atmosphere.[2][3]

This water absorption presents two primary problems in a research setting:

  • Compromised Isotopic Purity: The introduction of water (H₂O) into the solvent leads to a significant HDO peak in ¹H NMR spectra, which can obscure signals from the analyte, particularly in the 4.5-5.0 ppm region.[4][5]

  • Analyte Interactions: For moisture-sensitive compounds, the presence of water can lead to degradation, hydrolysis, or unwanted side reactions, invalidating experimental results.

The mechanism behind this hygroscopicity is the powerful hydrogen bonding capability of the hydroxyl (-OH) group. The polar nature of this group creates a strong affinity for water molecules in the ambient environment. The deuteration of the ethyl group does not significantly alter this fundamental chemical property.

Diagram 1: Mechanism of Water Absorption

G cluster_0 This compound Molecule cluster_1 Water Molecule CD3 CD₃ CD2 CD₂ CD3->CD2 O_eth O CD2->O_eth H_eth H O_eth->H_eth O_h2o O H_eth->O_h2o Hydrogen Bond H1_h2o H H1_h2o->O_h2o H2_h2o H O_h2o->H2_h2o

Core Principles of this compound Storage

Proper storage is the first line of defense in preserving the integrity of this compound. The primary objectives are to create a barrier against atmospheric moisture and to prevent chemical degradation.

Container Selection and Integrity

The choice of container is paramount. Solvents should be stored in their original manufacturer's container whenever possible. These are typically high-quality amber glass bottles or ampules designed for chemical stability.[2]

  • Ampules: For applications requiring the highest purity, single-use, break-seal ampules are recommended.[5][6][7] This eliminates the risk of contamination from repeated headspace exchange.

  • Septum-Sealed Bottles: For larger volumes, bottles with PTFE-lined septa (e.g., Sure/Seal™ bottles) are ideal.[4][6] They allow for the removal of the solvent via a dry syringe and needle without opening the cap, thus maintaining an inert atmosphere.[6]

Environmental Control: Temperature and Light

The storage environment must be carefully controlled to prevent both contamination and degradation.

ParameterRecommendationRationale
Temperature Store in a cool, dry area.[8][9] Room temperature is often sufficient, but refrigeration (2-8°C) can extend shelf life.[2][10][11]Prevents evaporation and minimizes the rate of potential degradation reactions.[8][12]
Light Store in the dark or in amber glass bottles.[2][10][11]Protects against photochemical degradation, which can be initiated by UV light.[2]
Atmosphere Store in a location with low humidity.[8][12]Minimizes the driving force for water to permeate through any potential seal imperfections.

Critical Protocol: If the solvent is refrigerated, always allow the container to equilibrate to ambient room temperature before opening . Opening a cold bottle will cause atmospheric moisture to condense on the cold surfaces and contaminate the solvent.[2]

Rigorous Handling Protocols for Maintaining Purity

Contamination is most likely to occur during handling. Adopting a meticulous, self-validating workflow is not merely best practice; it is essential for reliable results. Most deuterated solvents are hygroscopic and readily absorb moisture from glassware and the atmosphere.[6]

Preparation of a Dry, Inert Workspace

All handling of this compound must be performed in a strict anhydrous and inert atmosphere to minimize moisture absorption.[4]

  • Glove Box/Bag: The ideal environment is a glove box with a dry nitrogen or argon atmosphere.

  • Inert Gas Blanket: For less stringent applications, a continuous flow of dry nitrogen or argon over the container opening can provide an adequate inert blanket.[6][7][13]

Glassware and Accessory Preparation

Glassware is a primary source of water contamination.

  • Oven Drying: All glassware (NMR tubes, pipettes, syringes) that will contact the solvent must be dried in an oven at ~150°C for a minimum of 12-24 hours.[6]

  • Cooling: After drying, the glassware must be cooled to room temperature under a dry, inert atmosphere (e.g., in a desiccator) immediately before use.[5][6]

Solvent Dispensing Workflow

The following workflow is designed to prevent atmospheric exposure at every step.

Diagram 2: Inert Atmosphere Dispensing Workflow

G start Start: Retrieve This compound Bottle equilibrate Equilibrate bottle to room temperature (if refrigerated) start->equilibrate setup Prepare inert atmosphere setup (Glovebox or N₂/Ar blanket) equilibrate->setup prepare_glassware Use oven-dried, cooled glassware (NMR tube, syringe) setup->prepare_glassware dispense Dispense solvent via dry syringe through septum or under inert gas flow prepare_glassware->dispense reseal Blanket headspace with inert gas dispense->reseal end End: Sample Prepared Solvent Stored dispense->end Sample ready for use tighten Immediately and tightly reseal primary container reseal->tighten store Return to proper storage conditions tighten->store store->end

Summary of Best Practices

ActionCausality (Why?)Key Considerations
Use Septum-Sealed Bottles or Ampules Prevents direct contact between the solvent and the moist laboratory atmosphere during storage and dispensing.Single-use ampules offer the highest guarantee of purity for critical experiments.[7]
Store Cool, Dry, and Dark A cool temperature reduces solvent evaporation, while darkness prevents photochemical degradation.[2][8]Always allow refrigerated bottles to warm to room temperature before opening to prevent condensation.[2]
Handle Under Inert Atmosphere A dry, inert gas (N₂ or Ar) displaces moist air, creating a protective barrier over the solvent.[4][7]A glovebox is ideal. A gentle, positive pressure of inert gas over the opening is a viable alternative.
Thoroughly Dry All Glassware Residual moisture on the surfaces of NMR tubes, pipettes, and syringes is a major source of water contamination.[6]Dry at 150°C for 12-24 hours and cool in a desiccator just before use.[5][6]
Use Syringe-Needle Techniques Allows for the transfer of solvent without removing the container cap, maintaining the integrity of the seal and atmosphere.Ensure the syringe and needle are completely dry before use. A pre-flush with dry nitrogen is recommended.[5]
Minimize Headspace A larger headspace in a partially used bottle contains more moist air that can be absorbed by the solvent.[3]Consider aliquoting larger volumes into smaller, appropriately sized septum-sealed vials for daily use.
Seal Tightly After Use An improper seal is a direct pathway for moisture ingress over time.[14][15]Use PTFE-lined caps and ensure they are securely fastened. Parafilm can be used for additional short-term sealing.[16]

By integrating these principles and protocols into standard laboratory practice, researchers can ensure the isotopic and chemical purity of this compound, leading to more accurate, reliable, and reproducible scientific outcomes.

References

An In-depth Technical Guide on the Natural Abundance of Deuterium and its Relevance to "Ethanol-d5"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Foundation: Natural Abundance and Properties of Deuterium

Deuterium (²H or D) is a stable isotope of hydrogen, distinguished by the presence of one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H).[1][2] This additional neutron doubles the mass of the deuterium nucleus, earning it the nickname "heavy hydrogen."[1]

1.1. Cosmic Origins and Terrestrial Distribution

Nearly all deuterium present in the universe was synthesized during the Big Bang approximately 13.8 billion years ago.[3] While stars consume deuterium at a faster rate than they produce it, the primordial ratio of deuterium to protium is largely preserved in gas giant planets like Jupiter.[3] On Earth, the natural abundance of deuterium is approximately 0.0156%, meaning about 1 in every 6,420 hydrogen atoms is a deuterium atom.[3][4][5] This abundance can vary slightly depending on the water source.[5] In the Earth's oceans, deuterium is primarily found in the form of semi-heavy water (HDO).[3]

Table 1: Comparative Properties of Protium and Deuterium

PropertyProtium (¹H)Deuterium (²H or D)
Nuclear Composition 1 proton, 0 neutrons1 proton, 1 neutron[1]
Atomic Weight (amu) ~1.0082.014[2][6]
Natural Abundance >99.98%[4]~0.0156%[2][3]
Stability StableStable[4]
Chemical Bonding Forms standard C-H bondsForms stronger C-D bonds[7]

The increased mass of deuterium leads to a lower zero-point energy in a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This results in a stronger C-D bond, requiring more energy to break.[8] This fundamental difference is the basis for the kinetic isotope effect.

Section 2: Ethanol-d5: A Deuterated Analogue of Significance

This compound, also known as ethyl-d5 alcohol, is a deuterated form of ethanol with the chemical formula CD₃CD₂OH.[9] In this molecule, five of the six hydrogen atoms in ethanol have been replaced with deuterium atoms.[10]

2.1. Physicochemical Properties

This compound is a colorless, volatile liquid that is miscible with water and other organic solvents.[10][11] Its physical properties are similar to those of standard ethanol, though slight variations exist due to the increased molecular weight.[10]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1859-08-1[9]
Molecular Formula C₂D₅OH[9]
Molecular Weight 51.10 g/mol [9]
Boiling Point 78-79 °C[11][12]
Density 0.871 g/mL at 25 °C[11]
Refractive Index n20/D 1.358[11]

Section 3: The Relevance of this compound in Research and Drug Development

The unique properties of deuterium, when incorporated into molecules like ethanol, provide powerful tools for researchers across various disciplines.

3.1. The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[8] In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (P450) enzymes and involve the cleavage of a C-H bond as a rate-determining step.[13]

Because the C-D bond is stronger than the C-H bond, its cleavage is slower.[8] This can lead to a decreased rate of metabolism for a deuterated drug compared to its non-deuterated counterpart.[8][13] This principle is a cornerstone of "deuterated drug" development, where strategic deuterium substitution can improve a drug's pharmacokinetic profile, potentially leading to:

  • Reduced metabolic clearance: Slower metabolism can increase a drug's half-life and exposure.[14]

  • Improved safety and tolerability: By altering metabolic pathways, the formation of toxic metabolites can be reduced.[15]

  • Decreased dosing frequency: A longer half-life may allow for less frequent administration.

The first report of a KIE in drug metabolism dates back to 1961 with studies on deuterated morphine.[13] Today, several companies are actively developing deuterated drugs, leveraging this effect to create novel therapies with improved clinical outcomes.[8][16]

Diagram 1: The Deuterium Kinetic Isotope Effect

KIE Reactant_H Drug (R-H) TS_H Transition State Reactant_H->TS_H Lower Activation Energy Reactant_D Drug (R-D) Product_H Metabolite (R-OH) TS_H->Product_H Metabolism_H Faster Metabolism Product_D Metabolite (R-OH) TS_D Transition State Reactant_D->TS_D Higher Activation Energy TS_D->Product_D Metabolism_D Slower Metabolism

Caption: Deuteration increases the activation energy for C-D bond cleavage, slowing metabolism.

3.2. Stable Isotope Labeling in Analytical Techniques

This compound and other deuterated compounds serve as invaluable tools in a variety of analytical techniques, primarily due to their mass difference and distinct nuclear properties compared to their hydrogen-containing counterparts.

3.2.1. Mass Spectrometry (MS)

In mass spectrometry, the mass difference between a deuterated internal standard (like this compound) and the non-deuterated analyte allows for precise quantification.[17][18] This technique, known as stable isotope dilution analysis, is widely used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of drugs.[19][20]

  • Internal Standard: this compound can be used as an internal standard for the quantification of ethanol in biological samples via Gas Chromatography-Mass Spectrometry (GC-MS).[21] The known concentration of the deuterated standard allows for accurate determination of the analyte's concentration, correcting for variations in sample preparation and instrument response.[21][22]

Diagram 2: Workflow for Stable Isotope Dilution Analysis using GC-MS

SID_Workflow start Biological Sample (e.g., Serum) add_is Spike with known amount of this compound (Internal Standard) start->add_is extract Sample Preparation (e.g., Protein Precipitation, Extraction) add_is->extract gcms GC-MS Analysis extract->gcms quant Quantification (Ratio of Analyte to Internal Standard) gcms->quant result Accurate Concentration of Ethanol quant->result

Caption: A typical workflow for quantifying ethanol using this compound as an internal standard.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in ¹H NMR spectroscopy for several reasons:

  • Avoiding Solvent Signal Interference: Ordinary proton-containing solvents produce large signals that can obscure the signals from the analyte.[23] Since deuterium resonates at a different frequency, deuterated solvents like this compound (when used as a solvent) do not interfere with the ¹H spectrum.[24]

  • Magnetic Field Stabilization: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the resolution of the spectra.[23]

  • Accurate Referencing: The residual proton signal in a deuterated solvent (e.g., the small amount of CHD₂CD₂OH in this compound) provides a sharp, known reference peak for calibrating the chemical shift scale.[25]

While this compound is more commonly used as a tracer or internal standard, its deuterated nature exemplifies the principles that make deuterated compounds indispensable in NMR.

Section 4: Experimental Protocol: Quantification of Ethanol in Serum using this compound and GC-MS

This protocol outlines a self-validating system for the accurate determination of ethanol concentrations in serum, a critical analysis in both clinical and research settings.

4.1. Objective

To accurately quantify the concentration of ethanol in a serum sample using a stable isotope dilution assay with this compound as the internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

4.2. Materials and Reagents

  • Ethanol (200 proof, for calibration standards)

  • This compound (≥99.5 atom % D)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Blank human serum

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Centrifuge

4.3. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for volatile compound analysis (e.g., DB-ALC1 or equivalent)

4.4. Step-by-Step Methodology

  • Preparation of Internal Standard (IS) Working Solution:

    • Accurately prepare a stock solution of this compound in deionized water.

    • From the stock, prepare a working IS solution at a concentration that will yield a robust signal in the GC-MS (e.g., 50 mg/L).

  • Preparation of Calibration Standards:

    • Prepare a series of ethanol calibration standards in blank human serum, covering the expected concentration range of the unknown samples (e.g., 10, 50, 100, 250, 500 mg/L).

  • Sample Preparation:

    • To 100 µL of each calibrator, quality control sample, and unknown serum sample in a microcentrifuge tube, add 100 µL of the this compound working IS solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector Temperature: 200°C

      • Oven Program: Initial 40°C for 2 min, ramp to 150°C at 20°C/min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • Ethanol (Analyte): m/z 45, 31

        • This compound (IS): m/z 49, 34

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions for both ethanol and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibrator.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

    • Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

4.5. Self-Validation and Quality Control

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.995.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The calculated concentrations should be within ±15% of the nominal value.

  • Specificity: The chromatographic separation should ensure no interfering peaks are present at the retention times of ethanol and this compound. The ion ratios in the samples should match those of the standards.[21]

Section 5: Conclusion

The natural abundance of deuterium, while low, provides the basis for powerful scientific tools through isotopic labeling. This compound stands as a prime example of a deuterated compound with profound relevance in research and drug development. Its application as an internal standard in mass spectrometry enables highly accurate quantification, while the principles of its deuteration are fundamental to the strategic design of next-generation pharmaceuticals with improved metabolic profiles. Understanding the properties of deuterium and the applications of compounds like this compound is essential for professionals seeking to advance analytical methodologies and innovate in the field of drug discovery.

References

Methodological & Application

The Gold Standard in Volatile Analyte Quantification: Using Ethanol-d5 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, particularly within the realms of clinical toxicology, forensic science, and pharmaceutical development, the pursuit of accuracy and precision is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent variability in sample preparation and instrument performance can introduce significant errors, compromising the integrity of analytical results. The implementation of a robust internal standard is the cornerstone of a validated and trustworthy quantitative method. This application note provides a comprehensive guide to the theory and practice of using Ethanol-d5 (CD₃CD₂OH) as an internal standard for the GC-MS analysis of ethanol and other volatile analytes.

The Rationale for an Internal Standard: Beyond External Calibration

External standard calibration, while straightforward, is susceptible to variations in injection volume, instrument drift, and matrix effects that can suppress or enhance the analyte signal. An internal standard (IS) is a compound of known concentration added to every sample, including calibrators and quality controls, before any sample processing.[1] The IS co-elutes with the analyte of interest and experiences the same analytical variations.[2] By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to significantly improved accuracy and precision.[1][3]

Why this compound? The Power of Stable Isotope Dilution

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based quantification.[5][6] Here's why:

  • Near-Identical Physicochemical Properties: this compound, where five hydrogen atoms are replaced by their heavier deuterium isotopes, exhibits nearly identical chromatographic behavior and extraction efficiency to native ethanol.[7] This ensures that it tracks the analyte through every step of the analytical process, from sample preparation to ionization in the mass spectrometer.[8]

  • Co-elution with the Analyte: Due to its similar properties, this compound typically co-elutes with ethanol from the GC column. This is crucial for compensating for matrix effects that can occur at a specific retention time.[8] A slight difference in retention time, known as the chromatographic isotope effect, can sometimes be observed where the deuterated compound elutes slightly earlier.[9] This is generally minor but should be monitored during method development.

  • Clear Mass Spectrometric Distinction: The mass spectrometer easily distinguishes between ethanol (molecular weight ~46.07 g/mol ) and this compound (molecular weight ~51.10 g/mol ) based on their different mass-to-charge (m/z) ratios.[10][11][12] This allows for selective and interference-free detection of both the analyte and the internal standard.

The use of a SIL internal standard is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method for achieving the highest level of accuracy in chemical measurements.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of ethanol in a biological matrix (e.g., blood or serum) using headspace GC-MS.

Materials and Reagents
Item Specification Supplier Example
Ethanol (Analyte)≥99.5% puritySigma-Aldrich
This compound (Internal Standard)≥99 atom % DSigma-Aldrich, Cambridge Isotope Laboratories
WaterDeionized, HPLC grade
Sodium ChlorideACS grade
Headspace Vials20 mL, with appropriate caps and septaAgilent, PerkinElmer
Preparation of Standards and Samples
  • Ethanol Stock Solution (e.g., 10 g/L): Accurately weigh 1.00 g of absolute ethanol and dilute to 100 mL with deionized water in a volumetric flask.

  • This compound Internal Standard Stock Solution (e.g., 1 g/L): Accurately weigh 100 mg of this compound and dilute to 100 mL with deionized water in a volumetric flask.

  • Internal Standard Working Solution (e.g., 100 mg/L): Dilute the this compound stock solution 1:10 with deionized water. The concentration of the working solution should be chosen to provide a robust signal in the GC-MS without saturating the detector.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the ethanol stock solution into a blank matrix (e.g., drug-free blood or saline) to achieve the desired concentration range (e.g., 0.01 to 0.5 g/L).

  • Sample Preparation:

    • Pipette a fixed volume of each calibrator, quality control, and unknown sample (e.g., 0.5 mL) into a 20 mL headspace vial.

    • To each vial, add a precise volume of the this compound internal standard working solution (e.g., 0.5 mL).

    • Add a salting-out agent (e.g., 1 g of NaCl) to each vial to increase the volatility of ethanol.

    • Immediately seal the vials.

GC-MS Instrumentation and Parameters

The following table provides typical starting parameters for a headspace GC-MS system. These should be optimized during method development.

Parameter Setting Rationale
Headspace Sampler
Vial Equilibration Temp.80 °CTo drive ethanol into the headspace.
Vial Equilibration Time15 minTo ensure equilibrium is reached.
Loop Temperature90 °CTo prevent condensation.
Transfer Line Temp.100 °CTo prevent condensation.
Gas Chromatograph
Injection Port Temp.200 °CFor efficient volatilization.
ColumnDB-ALC1 or similarSpecifically designed for alcohol analysis.
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)Inert carrier gas.
Oven Program40 °C (hold 5 min)Isothermal analysis is often sufficient for ethanol.
Mass Spectrometer
Ion Source Temp.230 °CStandard for electron ionization.
Quadrupole Temp.150 °CStandard for stable performance.
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.
SIM Ions Ethanol (m/z): 45, 31, 46
This compound (m/z): 48, 33, 51

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the selected ions for both ethanol and this compound.

  • Response Ratio Calculation: For each injection, calculate the response ratio: Response Ratio = (Peak Area of Ethanol Quantifier Ion) / (Peak Area of this compound Quantifier Ion)

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically desired.

  • Quantification of Unknowns: Calculate the concentration of ethanol in the unknown samples using the response ratio from the sample and the regression equation from the calibration curve.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Calibrator, QC, or Unknown Sample Add_IS Add Known Amount of This compound Sample->Add_IS Precise Volume Salt Add Salting-out Agent (e.g., NaCl) Add_IS->Salt Seal Seal Headspace Vial Salt->Seal HS Headspace Incubation & Injection Seal->HS GC GC Separation HS->GC MS MS Detection (SIM) GC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Response Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for Ethanol Quantification using this compound Internal Standard by GC-MS.

Method Validation: Ensuring Trustworthy Results

A quantitative method using an internal standard must be thoroughly validated to ensure its performance. Key validation parameters, as outlined by regulatory bodies like the FDA, include:[13]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention times of ethanol and this compound in blank matrix samples.

  • Linearity and Range: The linear relationship between the response ratio and the concentration over a defined range.[14]

  • Accuracy: The closeness of the measured value to the true value, assessed by analyzing quality control samples at different concentrations. Analytical recovery should be greater than 90%.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is expressed as the coefficient of variation (CV), which should be less than 10%.[14]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[14][15]

  • Stability: The stability of the analyte and internal standard in the sample matrix under different storage and processing conditions.

Conclusion

The use of this compound as an internal standard in GC-MS analysis represents a robust and reliable approach for the quantification of ethanol and other volatile compounds. By effectively compensating for analytical variability, the stable isotope dilution technique provides the high level of accuracy and precision required in demanding applications such as clinical and forensic toxicology. The principles and protocols outlined in this note serve as a foundational guide for researchers and scientists to develop and validate high-quality quantitative methods, ensuring the generation of defensible and trustworthy data.

References

"Ethanol-d5" as a solvent for high-resolution NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethanol-d5 for High-Resolution NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for molecular structure elucidation in chemical research and drug development.[1] The selection of an appropriate deuterated solvent is a foundational step that dictates the quality, resolution, and interpretability of the resulting spectra. Deuterated solvents are critical for two primary reasons: they provide a deuterium signal for the instrument's field-frequency lock system, and they eliminate overwhelming solvent signals from the ¹H NMR spectrum, which would otherwise obscure the analyte's signals.[2][3][4]

Among the array of available solvents, this compound (CD₃CD₂OH) presents a unique set of properties. As a polar, protic solvent, it is particularly well-suited for dissolving a wide range of polar to moderately non-polar compounds.[1] However, its most distinguishing feature is the presence of a non-deuterated hydroxyl (-OH) proton. This makes it a specialized tool for studying phenomena such as hydrogen bonding and proton exchange, while also demanding careful consideration of potential analyte-solvent interactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore its key applications, present its advantages and limitations, and provide detailed, field-proven protocols for its effective use in high-resolution NMR spectroscopy.

Physicochemical Properties of this compound (CD₃CD₂OH)

Understanding the fundamental properties of this compound is essential for its proper application. Unlike its fully deuterated counterpart, Ethanol-d6 (CD₃CD₂OD), the presence of the hydroxyl proton in this compound defines its behavior and utility in NMR.

PropertyValueSource(s)
Chemical Formula CD₃CD₂OH[5]
Molecular Weight 51.10 g/mol [5][6]
CAS Number 1859-08-1[5][6][7]
Density 0.871 g/mL at 25 °C[5][6][7][8]
Boiling Point 78-79 °C[6][7][8]
Refractive Index (n20/D) 1.358[5][6][7][8]
Isotopic Purity Typically ≥99.5 atom % D[5]
Appearance Colorless Liquid[9]
NMR Spectral Characteristics:
  • ¹H NMR: In a ¹H NMR spectrum, this compound will exhibit a prominent singlet for the hydroxyl proton (-OH). The chemical shift of this peak is highly variable (typically δ 0.5-5.0 ppm) and depends heavily on concentration, temperature, solvent purity (water content), and the presence of hydrogen-bonding partners.[10][11] Residual proton signals from incomplete deuteration of the ethyl group (e.g., CHD₂CD₂OH) will appear as multiplets.

  • ¹³C NMR: The two carbon signals for the deuterated ethyl group will appear as multiplets due to coupling with deuterium. The carbon bearing the hydroxyl group (CD₂) typically resonates around 57 ppm, while the methyl carbon (CD₃) appears around 17 ppm.[12]

Core Applications in High-Resolution NMR

The unique protic nature of this compound makes it more than just a solvent; it is an active participant in the chemical environment of the NMR tube, enabling specific types of investigations.

Elucidation of Hydrogen Bonding and Exchangeable Protons

The most powerful application of this compound is in the study of labile protons (-OH, -NH₂, -COOH) on an analyte. The solvent's own hydroxyl group can engage in hydrogen bonding with the analyte, providing a medium that can mimic protic biological environments or certain reaction conditions.[13]

  • Causality: The formation of hydrogen bonds causes a deshielding effect on the involved proton, leading to a downfield shift in the ¹H NMR spectrum.[14] By observing changes in the chemical shift of an analyte's labile proton in this compound compared to an aprotic solvent like DMSO-d6, researchers can infer the extent and nature of hydrogen bonding interactions.

Natural Product and Metabolomics Research

Many natural products and endogenous metabolites are polar and are often extracted from their source material using ethanol.[15] Using this compound as the NMR solvent allows for the analysis of these extracts in a chemical environment similar to the extraction conditions, potentially preserving the native conformation and solubility of the compounds.[16][17][18] This is particularly valuable in metabolomics studies of alcoholic beverages, where the solvent matrix is directly relevant to the sample's origin.[19]

A Note on Analyte Stability

A crucial aspect of working with this compound is understanding its potential reactivity. As a protic solvent, it can participate in chemical reactions, which can lead to the degradation of sensitive analytes over time.[1] This reactivity is a double-edged sword: while it can be a limitation for long-term stability studies, it can also be exploited to study reaction kinetics under solvolytic conditions.

The following table provides a framework for predicting the stability of various functional groups in this compound, a critical consideration for experimental design.[1]

Analyte ClassFunctional Group(s)Predicted StabilityPotential Degradation/Reaction Pathways
Alcohols, Amines, Carboxylic Acids-OH, -NHx, -COOHHigh (but will exchange)Rapid H/D exchange with the solvent's hydroxyl group.
Esters-COORLow to ModerateSusceptible to transesterification.
Aldehydes-CHOLowProne to forming hemiacetals and acetals.
Acid Halides-COXVery LowHighly reactive; will undergo rapid solvolysis.
Anhydrides-(CO)O(CO)-Very LowHighly reactive; will undergo rapid solvolysis.

Experimental Protocols

Adherence to rigorous and well-understood protocols is paramount for obtaining high-quality, reproducible NMR data. The following sections detail validated methodologies for working with this compound.

Protocol 1: Standard Sample Preparation

This protocol outlines the fundamental steps for preparing a sample for routine ¹H or ¹³C NMR analysis.

Methodology:

  • Analyte Weighing: Accurately weigh the appropriate amount of analyte. For small molecules (<1000 g/mol ), a typical range is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Dispensing: In a clean, dry vial, dispense approximately 0.6-0.7 mL of this compound.[4] Always keep the solvent bottle tightly capped when not in use to minimize absorption of atmospheric water.[2]

  • Dissolution: Add the weighed analyte to the solvent. Gently vortex or swirl the vial until the sample is fully dissolved. If necessary, gentle heating or sonication can be applied, but be mindful of analyte stability.

  • Filtration (Critical Step): To ensure high resolution, the solution must be free of any particulate matter.[20] Pack a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean 5 mm NMR tube.[3][21]

  • Internal Standard (Optional): If precise chemical shift referencing or quantification is required, add an appropriate internal standard (e.g., TMS). Note that the reactivity of the standard with the analyte and solvent should be considered.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-25 mg for ¹H) dissolve 2. Dissolve in 0.6-0.7 mL of this compound weigh->dissolve Add to solvent filter 3. Filter through Pipette with Cotton Plug dissolve->filter Ensure full dissolution transfer 4. Transfer into NMR Tube filter->transfer Remove particulates cap 5. Cap, Label, and Mix transfer->cap Finalize sample

Caption: Workflow for preparing a standard NMR sample.

Protocol 2: Assessing Analyte Stability via Quantitative NMR (qNMR)

This protocol provides a self-validating system to confirm that your analyte is stable in this compound over the course of your experiment.[1]

Methodology:

  • Materials:

    • Analyte of interest.

    • This compound (CD₃CD₂OH), ≥99.5% D.

    • A stable, non-reactive internal standard (IS) with non-overlapping signals (e.g., 1,4-dioxane).

  • Sample Preparation (t=0):

    • Accurately weigh a known amount of both the analyte and the internal standard.

    • Dissolve them in a known volume of this compound in a volumetric flask to create a stock solution of known concentration.

    • Transfer a precise volume (e.g., 0.6 mL) into an NMR tube. Prepare several identical samples for analysis at different time points.

  • Initial NMR Data Acquisition (t=0):

    • Acquire a ¹H NMR spectrum immediately after preparation.

    • Key qNMR Parameters: Use a 90° pulse angle and set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals to ensure full signal recovery.[1] Acquire enough scans for a high signal-to-noise ratio (S/N > 250 is recommended).

  • Sample Storage: Store the remaining NMR tubes under controlled conditions that mimic your expected experimental or storage environment (e.g., room temperature, protected from light).

  • Subsequent Data Acquisition: Acquire ¹H NMR spectra of the stored samples at defined time points (e.g., 1 hr, 6 hrs, 24 hrs, 72 hrs).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard in each spectrum.

    • Calculate the ratio of the analyte integration to the IS integration for each time point.

    • A statistically significant decrease in this ratio over time indicates analyte degradation.

Decision Framework: When to Choose this compound

Choosing the right NMR solvent is a critical decision. This compound is a specialized solvent, and its selection should be a deliberate choice based on the experimental goals. The following flowchart provides an authoritative framework for this decision-making process.

G start Start: Need to run an NMR sample solubility Is the analyte soluble in common aprotic solvents (CDCl₃, DMSO-d₆, etc.)? start->solubility aprotic Use a standard aprotic solvent. solubility->aprotic Yes polar Analyte is highly polar or requires a protic environment. solubility->polar No h_bond Is the goal to study hydrogen bonding or exchangeable protons? polar->h_bond use_etoh_d5 Choose this compound. Be aware of reactivity. h_bond->use_etoh_d5 Yes stability Is long-term stability critical, or does the analyte have reactive groups (e.g., esters, aldehydes)? h_bond->stability No check_stability Perform stability check (Protocol 2) use_etoh_d5->check_stability stability->use_etoh_d5 No use_dmso Consider DMSO-d₆ or Methanol-d₄ as alternatives. stability->use_dmso Yes

Caption: Decision-making flowchart for selecting this compound as an NMR solvent.

References

Quantitative Analysis of Organic Molecules by ¹H NMR Spectroscopy: A Protocol Utilizing Ethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances without the need for identical reference standards for each analyte.[1][2] This application note provides a detailed protocol for the use of ¹H qNMR with an internal standard, specifically focusing on the application of ethanol-d5 (CD₃CD₂OH) as a suitable reference material. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and accurate quantitative analyses. The protocol covers critical aspects from sample preparation and instrument setup to data processing and uncertainty evaluation, ensuring the generation of reliable and traceable results.[3][4]

Introduction to Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally a cornerstone for structural elucidation, has gained significant traction as a primary quantitative method.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that resonance.[1][5] This intrinsic relationship allows for the determination of the absolute concentration or purity of an analyte by co-dissolving it with a certified reference material (internal standard) of known purity and concentration.[6][7]

The internal standard method is often preferred for its high precision and accuracy, as it minimizes errors arising from variations in sample volume, spectrometer performance, and operator handling.[3][8] Once the analyte and internal standard are combined, their molar ratio remains constant, providing a robust internal calibration for each measurement.[3]

Why Use an Internal Standard?

The use of an internal standard in qNMR offers several advantages:

  • Accuracy and Precision: It mitigates variations in sample preparation and instrument parameters, leading to more reproducible results.[3]

  • Traceability: When a Certified Reference Material (CRM) is used as the internal standard, the measurement results can be traceable to the International System of Units (SI).[4][9]

  • Versatility: A single internal standard can be used to quantify a wide range of analytes, provided there is no signal overlap.[4]

  • No Calibration Curve Needed: Unlike chromatographic techniques, qNMR with an internal standard does not typically require the generation of a multi-point calibration curve.[1][2]

This compound as a qNMR Internal Standard

The selection of an appropriate internal standard is critical for a successful qNMR experiment. An ideal standard should possess the following characteristics:

  • High purity and stability.

  • Good solubility in the chosen deuterated solvent.[10]

  • A simple NMR spectrum with at least one well-resolved signal that does not overlap with analyte signals.[3]

  • A known chemical structure and molecular weight.

  • Preferably non-volatile and non-hygroscopic.

This compound (CD₃CD₂OH) can be a suitable internal standard in specific applications. Its key properties are:

  • Chemical Formula: C₂D₅OH[11]

  • Molecular Weight: 51.10 g/mol [11]

  • Physical Form: Liquid[11]

  • Boiling Point: 78-79 °C[12]

  • Density: 0.871 g/mL at 25 °C[12]

The ¹H NMR spectrum of this compound is simple, typically showing a broad singlet for the hydroxyl proton (-OH). The position of this peak is solvent and temperature-dependent, which must be considered during method development. The high level of deuteration (typically >99.5 atom % D) ensures that signals from the ethyl group are negligible.[11]

Caution: Due to its protic nature, this compound may not be suitable for analytes that can undergo exchange with the hydroxyl proton or are sensitive to alcohols, such as aldehydes, acid halides, and anhydrides.[13]

Experimental Protocol

The overall workflow for a qNMR experiment using an internal standard can be broken down into four main stages: sample preparation, data acquisition, data processing, and calculation.[4][5]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh This compound weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_correct Phase Correction (Manual) ft->phase_correct baseline_correct Baseline Correction (Manual) phase_correct->baseline_correct integrate Integrate Signals baseline_correct->integrate calc_purity Calculate Analyte Purity/Concentration integrate->calc_purity uncertainty Uncertainty Analysis calc_purity->uncertainty

Figure 1: General workflow for quantitative NMR (qNMR) using an internal standard.

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results.

  • Weighing: Use a calibrated analytical microbalance with a readability of at least 0.01 mg.[5][14]

    • Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact mass (m_analyte).

    • Accurately weigh an appropriate amount of this compound internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the standard that results in signals of similar intensity (ideally 1:1) for accurate integration.[5][10] Record the exact mass (m_std).

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which both the analyte and this compound are fully soluble.[7][10]

    • Add a sufficient volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution to confirm the absence of any solid particles.[7]

  • Transfer to NMR Tube:

    • Transfer the solution to a high-quality NMR tube.

    • Cap the tube securely to prevent solvent evaporation.

Data Acquisition

Proper setup of the NMR spectrometer is crucial for ensuring the quantitative nature of the experiment.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (narrow and symmetrical peaks).

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters: The following parameters must be carefully optimized to ensure that the signal intensities are directly proportional to the number of nuclei.[15]

ParameterRecommended SettingRationale
Pulse Angle 90°A 90° pulse provides the maximum signal intensity in a single scan, which is optimal for quantitative measurements.[5][16]
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing nucleusThis is the most critical parameter. It ensures that all nuclei have fully relaxed back to thermal equilibrium before the next pulse is applied, preventing signal saturation and ensuring accurate integration. The T₁ of both the analyte and standard signals of interest should be determined experimentally using an inversion-recovery pulse sequence.[15][16]
Acquisition Time (aq) ≥ 3 x T₂*Allows the Free Induction Decay (FID) to decay completely into the noise, preventing truncation artifacts that can distort the baseline and affect integration.[16]
Number of Scans (ns) Sufficient for S/N > 250:1A high signal-to-noise ratio is essential for accurate integration, with a recommended minimum of 250:1 for a precision of less than 1%.[5][15]
Spectral Width (sw) Cover all signals of interestEnsure the spectral window is wide enough to include all analyte and standard signals without fold-over.
Temperature Stable and controlledMaintain a constant temperature to minimize shifts in resonance frequencies and ensure reproducible results.[10]
Data Processing

Careful and consistent data processing is essential for extracting accurate quantitative information. Manual processing is highly recommended over automated routines to ensure optimal results.[3][5]

  • Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz. This can improve the signal-to-noise ratio without significantly distorting the lineshape.[15]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. This is a critical step for accurate integration.[17]

  • Baseline Correction: Manually correct the baseline across the entire spectrum, paying close attention to the regions around the signals to be integrated. A flat baseline is crucial.[17]

  • Integration:

    • Define the integration regions for the well-resolved signal of the analyte and the hydroxyl proton signal of this compound.

    • Ensure that the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for both signals.[3]

    • Record the integral values (I_analyte and I_std).

Calculation of Purity/Concentration

The purity of the analyte can be calculated using the following formula, which relates the integral values to the molar quantities of the analyte and the internal standard:[5]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I_analyte: Integral of the analyte signal

  • I_std: Integral of the this compound signal (hydroxyl proton)

  • N_analyte: Number of protons contributing to the integrated analyte signal

  • N_std: Number of protons contributing to the integrated standard signal (for the -OH of this compound, N_std = 1)

  • M_analyte: Molar mass of the analyte ( g/mol )

  • M_std: Molar mass of the internal standard (this compound = 51.10 g/mol )

  • m_analyte: Mass of the analyte (g)

  • m_std: Mass of the internal standard (g)

  • Purity_std: Purity of the internal standard (as stated on the certificate of analysis)

Method Validation and Uncertainty

For use in regulated environments, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[20]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.[21]

The overall uncertainty of the qNMR measurement is a combination of uncertainties from several sources, including weighing, purity of the standard, repeatability of the integration, and instrument parameters.[3][9][22] A full uncertainty budget should be calculated to understand the main contributors to the final measurement uncertainty.[3]

Conclusion

Quantitative ¹H NMR spectroscopy using an internal standard is a robust and reliable method for the accurate determination of purity and concentration of organic compounds. This compound can serve as a suitable internal standard in applications where its protic nature does not interfere with the analyte. By following a carefully controlled protocol that addresses sample preparation, instrument parameters, and data processing, researchers can achieve high-quality, traceable quantitative results. Proper method validation is essential for ensuring the fitness-for-purpose of the qNMR analysis in research, development, and quality control settings.

References

Application Notes & Protocols: The Definitive Guide to Ethanol-d5 in Forensic Blood Alcohol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting realm of forensic toxicology, the accurate quantification of blood alcohol concentration (BAC) stands as a cornerstone of legal and medical determinations. The analytical rigor demanded in these cases necessitates methodologies that are not only precise and accurate but also legally defensible. This guide provides a comprehensive overview and detailed protocols for the application of Ethanol-d5 as an internal standard in the gold-standard method for BAC analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

This document is intended for researchers, forensic scientists, and analytical chemists. It moves beyond a simple recitation of procedural steps to elucidate the underlying scientific principles and rationale, ensuring a deep understanding of the method's integrity.

The Critical Role of an Internal Standard in BAC Analysis

The inherent variability in sample preparation and injection during chromatographic analysis can introduce significant error. An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and controls. By comparing the analyte's response to the internal standard's response, variations in sample volume, injection efficiency, and instrument response can be effectively normalized.

While traditional internal standards like n-propanol or t-butanol are commonly used in flame ionization detection (FID) based methods, they are not ideal for mass spectrometry.[1] An ideal internal standard for MS-based methods should be a stable, isotopically labeled analog of the analyte.[2][3]

Why this compound is the Superior Choice for GC-MS based BAC Analysis

This compound (CD3CD2OH) is an isotopically labeled variant of ethanol where five hydrogen atoms have been replaced by deuterium atoms. Its utility as an internal standard in GC-MS analysis of ethanol is unparalleled for several key reasons:

  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to ethanol. This ensures it behaves similarly during sample preparation (e.g., evaporation rates in the headspace vial) and chromatographic separation, co-eluting with the analyte.

  • Mass Spectrometric Distinguishability: Despite its chromatographic co-elution, this compound is easily differentiated from ethanol by a mass spectrometer due to its higher mass. This allows for independent quantification without chromatographic separation.

  • Minimization of Matrix Effects: Blood is a complex biological matrix that can interfere with the ionization of the target analyte.[4] Because this compound is structurally almost identical to ethanol, it experiences similar matrix effects, leading to a more accurate analyte-to-internal standard ratio.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of the assay, a critical requirement for forensic applications.[5]

Workflow for Blood Alcohol Analysis using this compound

The following diagram illustrates the typical workflow for the analysis of blood alcohol concentration using this compound as an internal standard with HS-GC-MS.

BAC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Reporting Sample Blood Sample Headspace Headspace Vial Incubation & Sampling Sample->Headspace Calibrators Ethanol Calibrators Calibrators->Headspace Controls Quality Controls Controls->Headspace IS_Solution This compound Internal Standard Solution IS_Solution->Sample Add fixed volume IS_Solution->Calibrators Add fixed volume IS_Solution->Controls Add fixed volume GC Gas Chromatographic Separation Headspace->GC MS Mass Spectrometric Detection GC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Final BAC Report Quant->Report

Caption: Workflow for BAC analysis using this compound.

Detailed Protocol: Blood Alcohol Analysis by HS-GC-MS with this compound

This protocol is a comprehensive guide for the quantitative analysis of ethanol in whole blood.

Reagents and Materials
  • Ethanol (Absolute, 200 proof) for calibrator and control preparation.

  • This compound (≥98% isotopic purity).

  • Deionized water (Type I).

  • Whole blood (drug-free) for matrix-matched calibrators and controls.

  • Sodium fluoride (preservative) and potassium oxalate (anticoagulant).[1]

  • 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps.

Preparation of Standards and Controls

2.1. This compound Internal Standard (IS) Working Solution (e.g., 0.02% w/v):

  • Accurately weigh a known amount of this compound.

  • Dissolve in a known volume of deionized water to achieve the target concentration.

  • Store refrigerated in a tightly sealed container.

2.2. Ethanol Stock Solution (e.g., 10 g/100 mL):

  • Accurately weigh 10.0 g of absolute ethanol.

  • Transfer to a 100 mL volumetric flask and bring to volume with deionized water.

  • Store refrigerated in a tightly sealed container.

2.3. Aqueous Calibrators and Controls:

Prepare a series of aqueous calibrators by serially diluting the ethanol stock solution to cover the desired analytical range (e.g., 0.01, 0.05, 0.10, 0.20, 0.40 g/100mL). Prepare at least three levels of aqueous quality controls (low, medium, high).

2.4. Matrix-Matched Calibrators and Controls:

For method validation and to ensure accuracy, prepare calibrators and controls in a whole blood matrix.[4] Use drug-free whole blood containing sodium fluoride and potassium oxalate. Spike with appropriate volumes of the ethanol stock solution.

Sample Preparation
  • Allow all samples, calibrators, and controls to equilibrate to room temperature.

  • For each sample, calibrator, and control, pipette 100 µL into a 20 mL headspace vial.[6]

  • Add 1.0 mL of the this compound internal standard working solution to each vial.[6]

  • Immediately seal the vials with PTFE-lined septa and aluminum crimp caps.

  • Gently vortex each vial to ensure thorough mixing.

HS-GC-MS Instrumental Parameters

The following table provides typical starting parameters. These should be optimized for your specific instrumentation.

Parameter Setting Rationale
Headspace Sampler
Oven Temperature60-70 °CEnsures efficient partitioning of ethanol into the headspace.[7][8]
Needle Temperature100 °CPrevents condensation of volatiles in the needle.[7]
Transfer Line Temp150 °CPrevents condensation during transfer to the GC.[7]
Vial Equilibration Time10-15 minAllows for consistent vapor-liquid equilibrium to be reached.[8]
Injection Volume1 mLA typical volume for headspace analysis.[8]
Gas Chromatograph
Inlet Temperature200 °CEnsures rapid volatilization of the sample.[7]
Columne.g., Rtx-BAC1/BAC2 or equivalentColumns specifically designed for blood alcohol analysis provide good resolution.[7]
Oven ProgramIsothermal at 40-50 °CProvides rapid analysis and good separation of common volatiles.
Carrier GasHelium at a constant flow rateInert carrier gas for GC-MS.
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for electron ionization.[7]
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for volatile compounds.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions.
Monitored Ions
Ethanol (Analyte)m/z 45, 31, 29Characteristic fragments of ethanol.
This compound (IS)m/z 49, 34, 32Characteristic fragments of this compound.
Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of the primary ethanol ion (m/z 45) to the peak area of the primary this compound ion (m/z 49) against the concentration of the calibrators.

  • A linear regression with a correlation coefficient (r²) of ≥ 0.995 is typically required.[1]

  • Calculate the BAC in unknown samples using the generated calibration curve.

Method Validation and Quality Assurance

A robust method validation is imperative for forensic applications to ensure the reliability and legal admissibility of the results.[4] Key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Rationale
Linearity r² ≥ 0.995 over the analytical range.Demonstrates a proportional relationship between concentration and instrument response.
Accuracy & Precision Bias and Coefficient of Variation (CV) ≤ 10-15%.[5]Ensures the method provides results close to the true value and is reproducible.
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of ≥ 10 with acceptable precision and accuracy.The lowest concentration that can be accurately quantified.[9]
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and IS.Ensures the method is specific for ethanol.[5]
Carryover No significant analyte peak in a blank sample analyzed after a high concentration sample.Prevents overestimation of BAC in subsequent samples.
Matrix Effect Comparison of calibration curves in aqueous and whole blood matrices.Assesses the influence of the biological matrix on the analytical results.[9]

Routine Quality Control:

  • Analyze a blank, calibrators, and at least two levels of controls with each batch of samples.[10]

  • The control results must fall within established acceptance limits (e.g., ± 2 standard deviations of the mean).[10]

Conclusion

The use of this compound as an internal standard in HS-GC-MS for blood alcohol analysis represents the pinnacle of analytical rigor in forensic toxicology. Its properties as a stable isotope-labeled analog of ethanol provide a level of accuracy, precision, and reliability that is essential for the critical determinations made in this field. The detailed protocols and validation guidelines presented in this document provide a robust framework for the implementation of this superior analytical methodology. Adherence to these principles will ensure the generation of scientifically sound and legally defensible blood alcohol concentration results.

References

Application Note: The Strategic Use of Ethanol-d5 for Robust Calibration in Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise and accurate quantification of volatile organic compounds (VOCs) is a critical challenge in fields ranging from pharmaceutical development to environmental monitoring and forensic toxicology. Instrument variability, sample matrix effects, and analyte loss during sample preparation can all introduce significant error. This application note provides a detailed guide to the theory and practical application of Ethanol-d5 (CD₃CD₂OH) as an internal standard for the calibration of analytical instruments, primarily Gas Chromatography-Mass Spectrometry (GC-MS), for volatile compound analysis. We will explore the physicochemical rationale for its use, present detailed protocols for its implementation, and discuss the self-validating nature of this methodology.

The Imperative for Internal Standards in Volatile Analysis

Quantitative analysis of volatile compounds is susceptible to a variety of errors that can compromise data integrity. These include inconsistencies in injection volume, instrument drift over time, and variations in ionization efficiency in the mass spectrometer.[1] Furthermore, sample preparation steps, such as extraction or derivatization, can lead to analyte loss.[1] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. By comparing the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved accuracy and precision.[2][3]

Stable isotope-labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry-based methods.[4][5] This is because their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[4][5] However, their difference in mass allows them to be distinguished by the mass spectrometer.

This compound: An Ideal Internal Standard for Volatile Analyte Quantification

This compound, also known as ethyl-d5 alcohol, is a deuterated form of ethanol where five hydrogen atoms have been replaced with deuterium.[6][7] This isotopic substitution makes it an exceptional internal standard for the analysis of ethanol and other small, polar volatile compounds for several key reasons:

  • Co-elution with Analyte: Due to its nearly identical chemical structure and polarity to ethanol, this compound co-elutes very closely with unlabeled ethanol during gas chromatographic separation.[1] This is a critical characteristic for an internal standard, as it ensures that both the analyte and the standard experience the same chromatographic conditions and any potential matrix effects at the same retention time.

  • Similar Physicochemical Properties: The boiling point, density, and refractive index of this compound are very similar to those of unlabeled ethanol, as detailed in Table 1.[6][8][9] This similarity in volatility and solubility ensures that it behaves in a comparable manner during sample preparation, extraction, and injection, effectively correcting for any losses or variations in these steps.

  • Distinct Mass Spectrometric Signature: The five deuterium atoms give this compound a molecular weight of 51.10 g/mol , a significant mass shift from the 46.07 g/mol of unlabeled ethanol.[7][10] This mass difference allows for easy differentiation by a mass spectrometer, preventing signal overlap and ensuring accurate quantification of both the analyte and the internal standard.

  • Chemical Inertness and Stability: Deuterium is a stable, non-radioactive isotope, and the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, making this compound a stable and reliable standard.[4] It does not readily exchange deuterium for hydrogen under typical analytical conditions.[1]

Table 1: Physicochemical Properties of Ethanol vs. This compound
PropertyEthanol (CH₃CH₂OH)This compound (CD₃CD₂OH)
CAS Number 64-17-5[7]1859-08-1[7]
Molecular Weight 46.07 g/mol 51.10 g/mol [7][10]
Boiling Point 78 °C78-79 °C[6][8][9][11]
Density ~0.789 g/mL at 20 °C~0.871 g/mL at 25 °C[6][8][9]
Refractive Index (n20/D) ~1.36~1.358[6][9]

Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard in the analysis of volatile compounds by GC-MS. These should be adapted and validated for specific applications and matrices.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (≥99.5 atom % D)

  • Methanol (or other suitable solvent, HPLC or GC grade)

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

Protocol:

  • This compound Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat this compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of methanol and then dilute to the mark with methanol.

    • Calculate the precise concentration of the stock solution.

    • Store the stock solution at 2-8°C in a tightly sealed container to minimize evaporation.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL this compound stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., methanol or water, depending on the sample matrix).

    • This working solution will be used to spike all calibration standards, samples, and quality controls.

Preparation of Calibration Standards

Objective: To create a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the this compound internal standard.

Materials:

  • Analyte(s) of interest

  • This compound internal standard working solution (from section 3.1)

  • Appropriate solvent/matrix for dilution

  • Volumetric flasks

Protocol:

  • Prepare a stock solution of the analyte(s) of interest at a known concentration.

  • Create a series of calibration standards by performing serial dilutions of the analyte stock solution.

  • To each calibration standard, add a constant volume of the this compound internal standard working solution to achieve a final concentration that provides a robust and reproducible signal (e.g., 1 µg/mL).

  • The final volume of all calibration standards should be the same.

Sample Preparation and Analysis

Objective: To prepare and analyze unknown samples using the internal standard method.

Protocol:

  • Accurately measure a known volume or weight of the sample.

  • If necessary, perform any required sample preparation steps (e.g., extraction, dilution).

  • Spike the prepared sample with the same constant amount of the this compound internal standard working solution as was added to the calibration standards.

  • Inject the prepared sample into the GC-MS system.

  • Acquire data in a way that allows for the monitoring of characteristic ions for both the analyte(s) and this compound.

Data Analysis and Quantification

The principle of internal standard calibration relies on the calculation of a Response Factor (RF).

Response Factor (RF) = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The concentration of the analyte in an unknown sample is then determined by calculating its analyte-to-internal standard peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Calibration Curve Generation cluster_sample Sample Analysis cluster_analysis Instrumental Analysis & Data Processing stock_analyte Analyte Stock Solution cal_standards Prepare Serial Dilutions of Analyte stock_analyte->cal_standards stock_is This compound Stock Solution working_is This compound Working Solution stock_is->working_is Dilute spike_cal Spike Each Standard with Working IS working_is->spike_cal spike_sample Spike Sample with Working IS working_is->spike_sample cal_standards->spike_cal gcms GC-MS Analysis spike_cal->gcms sample_prep Sample Preparation (Extraction/Dilution) sample_prep->spike_sample spike_sample->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for internal standard calibration using this compound.

Principle of Internal Standard Calibration

G cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard A1 Sample 1 (10% loss) R1 Result 1 (Inaccurate) A1->R1 A2 Sample 2 (30% loss) R2 Result 2 (Inaccurate) A2->R2 B1 Sample 1 + IS (10% loss) Ratio1 Analyte/IS Ratio 1 B1->Ratio1 B2 Sample 2 + IS (30% loss) Ratio2 Analyte/IS Ratio 2 B2->Ratio2 Result1 Accurate Result Ratio1->Result1 Result2 Accurate Result Ratio2->Result2

Caption: Correction of sample loss with an internal standard.

Conclusion: A Self-Validating System for Enhanced Data Integrity

The use of this compound as an internal standard in the analysis of volatile compounds provides a robust and self-validating system. By compensating for variations in sample preparation and instrument response, this methodology significantly enhances the accuracy, precision, and reliability of quantitative results.[1][4] This is particularly crucial in regulated environments such as pharmaceutical development, where data integrity is paramount. The principles and protocols outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique.

References

Application Note: Advanced Sample Preparation Techniques Using Ethanol-d5 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative analysis by mass spectrometry (MS), accuracy and reproducibility are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving reliable quantification by correcting for variability during sample preparation and analysis.[1][2] Ethanol-d5 (ethyl alcohol-d5, C2D5OH), a deuterated analog of ethanol, serves as a critical tool in modern analytical workflows. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in sample preparation for LC-MS and GC-MS. We will explore its role as an internal standard, its utility in protein precipitation, and its relevance in derivatization protocols, moving beyond a simple recitation of steps to explain the scientific rationale behind each technique.

The Foundational Role of a Deuterated Internal Standard

Mass spectrometry is susceptible to several sources of variation, including sample matrix effects, ion suppression, inconsistent extraction recovery, and instrument drift.[3][4][5] An ideal internal standard (IS) co-elutes with the target analyte and experiences the same experimental variations.[1][2]

Stable isotope-labeled standards are chemically identical to the analyte, ensuring their physicochemical behavior is virtually indistinguishable during sample extraction, chromatography, and ionization.[1] However, the mass difference, conferred by the substitution of hydrogen with deuterium, allows the mass spectrometer to detect the analyte and the IS as distinct chemical entities.[2][3] this compound, with five deuterium atoms, provides a significant mass shift from endogenous ethanol, preventing isotopic crosstalk while maintaining nearly identical chromatographic retention times and ionization efficiencies.

Key Advantages of Using this compound:

  • Correction for Sample Loss: Compensates for analyte loss at any stage of the preparation, from extraction to autosampler injection.

  • Mitigation of Matrix Effects: Experiences the same degree of ion suppression or enhancement as the target analyte.

  • Improved Accuracy and Precision: Normalizing the analyte signal to the IS signal significantly reduces the coefficient of variation (CV) across a sample set.[6]

Application I: Protein Precipitation for Biological Matrices

Protein precipitation is a common, straightforward method for removing the bulk of proteinaceous material from biological samples like plasma, serum, or urine, which can otherwise interfere with analysis.[7] Organic solvents such as ethanol, methanol, and acetonitrile are frequently used.[8] Incorporating this compound directly into the precipitation solvent is an efficient strategy for simultaneous protein removal and internal standard addition.

Scientific Rationale

Adding an organic solvent disrupts the solvation shell of proteins, decreasing their solubility and causing them to precipitate. Ethanol is effective at precipitating proteins, especially at low temperatures.[9] By spiking the precipitation solvent with this compound, the IS is introduced at the earliest stage of sample cleanup. This ensures that any analyte lost during centrifugation or subsequent supernatant transfer is accounted for, providing a more accurate final quantification.[3]

Comparative Data: Solvent-Based Protein Precipitation

The choice of solvent can impact protein removal efficiency and metabolite coverage. The following table summarizes findings from comparative studies.

Precipitation SolventTypical Protein Removal EfficiencyRelative Metabolite Features DetectedReference
Methanol~98%High (2,056 features)[7]
Ethanol ~96% Good (1,919 features) [7]
Acetonitrile~93%Moderate (1,606 features)[7]
Methanol:Ethanol (1:1)Not specifiedHigh (1,831 features on HILIC)[7]

Table 1: Comparison of common organic solvents for protein precipitation in serum, highlighting their efficiency and impact on metabolite feature detection for LC-MS analysis.[7]

Protocol 1: Protein Precipitation using this compound for Plasma/Serum Samples

This protocol is designed for the extraction of small molecules from a plasma matrix for LC-MS/MS analysis.

Materials:

  • This compound (certified standard)

  • LC-MS grade ethanol

  • Biological samples (plasma, serum)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Prepare Precipitation Solvent: Create a working solution of this compound in ethanol at a concentration appropriate for your assay's dynamic range (e.g., 50 ng/mL). This concentration should ideally be near the mid-point of your calibration curve.

  • Sample Aliquoting: Dispense 100 µL of each plasma sample, calibrator, or quality control (QC) into a pre-labeled 1.5 mL microcentrifuge tube.

  • Precipitation & IS Spiking: Add 300 µL of the cold (-20°C) this compound precipitation solvent to each tube. The 3:1 ratio of solvent to sample is a common starting point.

  • Vortexing: Immediately vortex the tubes vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifugation: Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of a mobile-phase-compatible solvent (e.g., 100 µL of 95:5 water/acetonitrile).[10][11]

  • Analysis: Inject the final extract into the LC-MS/MS system.

Workflow for Protein Precipitation with Internal Standard

G cluster_prep Sample Preparation cluster_extraction Extraction & Analysis sample 1. Aliquot Plasma (100 µL) solvent 2. Add Precipitation Solvent (300 µL Ethanol with this compound) sample->solvent vortex 3. Vortex (30 sec) solvent->vortex incubate 4. Incubate (-20°C, 20 min) vortex->incubate centrifuge 5. Centrifuge (14,000 x g, 15 min) incubate->centrifuge pellet Protein Pellet (Discard) centrifuge->pellet supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for protein precipitation using this compound.

Application II: Derivatization Workflows in GC-MS

For certain analytes, particularly in GC-MS, derivatization is necessary to improve volatility, thermal stability, or chromatographic behavior. While this compound itself is not typically a derivatizing agent, its isotopologues are essential internal standards for analytes that are ethanol metabolites, such as Ethyl Glucuronide (EtG).

Scientific Rationale

EtG is a key biomarker for alcohol consumption.[12] For GC-MS analysis, the polar nature of EtG requires derivatization, often through silylation (e.g., using MSTFA), to make it volatile enough for gas chromatography.[12] In these methods, EtG-d5 is the ideal internal standard. It undergoes the exact same derivatization reaction as endogenous EtG. Any variability in the reaction efficiency, which can be a significant source of error, is nullified by normalizing the derivatized EtG signal to the derivatized EtG-d5 signal.[12]

Protocol 2: EtG Analysis in Hair using EtG-d5 with Silylation for GC-MS/MS

This protocol is adapted from established forensic toxicology methods for long-term alcohol monitoring.[12]

Materials:

  • EtG-d5 internal standard solution (e.g., 100 pg/µL in methanol)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Washed and pulverized hair samples

  • Extraction solvent (e.g., water or methanol)

Procedure:

  • Extraction: Incubate 20-50 mg of pulverized hair in the extraction solvent to extract EtG.

  • Internal Standard Spiking: Add a known amount of the EtG-d5 solution to the hair extract.

  • Evaporation: Dry the extract completely under nitrogen. It is critical that no water remains, as it will quench the derivatization reagent.

  • Derivatization: Add 50 µL of MSTFA to the dried extract. Cap the vial tightly and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivatives of EtG and EtG-d5.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS/MS system.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the EtG-TMS and EtG-d5-TMS derivatives. For example, a common transition for the EtG-d5-TMS derivative is m/z 410 → 359.[12]

Logical Diagram of the Derivatization Process

G cluster_reactants Reactants in Sample Extract cluster_products Volatile Products for GC-MS Analyte Analyte Endogenous EtG Agent {Derivatizing Agent | MSTFA} Analyte->Agent IS Internal Standard EtG-d5 IS->Agent Deriv_Analyte Derivatized Analyte EtG-TMS m/z 405 → 359 Agent->Deriv_Analyte  Forms Deriv_IS Derivatized IS EtG-d5-TMS m/z 410 → 359 Agent->Deriv_IS  Forms

Caption: Analyte and IS relationship in a derivatization workflow.

Trustworthiness: Method Validation and Expert Insights

A protocol's value is determined by its robustness and reliability. When using this compound, consider the following to ensure trustworthy results:

  • Isotopic Purity: Always use an internal standard with high isotopic purity (ideally >98%) to prevent contribution to the unlabeled analyte signal.

  • Deuterium Exchange: Deuterium atoms on the ethyl backbone of this compound are stable. However, for other deuterated compounds, be aware of the potential for back-exchange of deuterium for hydrogen, especially at labile positions (like -OH, -NH, -SH) and under acidic or basic conditions.[13] This can compromise quantification.

  • Co-elution: Verify that the analyte and this compound co-elute chromatographically. A slight shift can sometimes occur due to the "isotopic effect," but it should be minimal and consistent.

  • Concentration: The concentration of the IS should be high enough to provide a strong signal but should not be so high that it causes detector saturation or significant isotopic contribution to the analyte's mass channel. A concentration similar to that of the analyte at the midpoint of the calibration range is a good practice.[3]

Conclusion

This compound is a versatile and indispensable tool in modern mass spectrometry for ensuring analytical accuracy and precision. Its application as an internal standard, whether added directly to a sample or integrated into a protein precipitation solvent, provides a robust method for correcting multifactorial experimental variability. Furthermore, its isotopologues, like EtG-d5, are critical for reliable quantification in complex derivatization workflows common in forensic and clinical toxicology. By understanding the principles behind these applications and implementing well-validated protocols, researchers can significantly enhance the quality and trustworthiness of their quantitative data.

References

"Ethanol-d5" in studying kinetic isotope effects in enzymatic reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Kinetic Isotope Effects in Biocatalysis and Drug Metabolism

Authored by: Senior Application Scientist

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, offering profound insights into transition state structures and rate-determining steps.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of deuterated ethanol, specifically Ethanol-d5, in the study of KIEs. We will delve into the theoretical underpinnings of KIEs, provide detailed experimental protocols for their measurement using modern analytical techniques, and discuss the interpretation of the resulting data. The focus will be on alcohol dehydrogenase as a model system, illustrating the practical application and significance of these studies in enzymology and drug metabolism.

Introduction: The Power of Isotopic Substitution

In the quest to understand the intricate mechanisms of enzymatic reactions, the ability to probe the transition state is paramount. The kinetic isotope effect (KIE) provides a nuanced approach to achieving this by measuring the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[3] The replacement of hydrogen (¹H) with deuterium (²H or D) is a particularly common and informative strategy due to the significant mass difference (a near 100% increase), which can lead to substantial and readily measurable KIEs.[4][5]

This compound (CD₃CD₂OH), a deuterated isotopologue of ethanol, serves as an invaluable probe for enzymes that utilize ethanol as a substrate, such as alcohol dehydrogenases (ADHs).[6][7] By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can glean critical information about the C-H bond cleavage events during the enzymatic oxidation of ethanol to acetaldehyde.[8] This knowledge is not only fundamental to understanding enzyme catalysis but also has significant implications for drug development, where slowing metabolic breakdown by cytochrome P450 enzymes through deuteration is a recognized strategy.[1]

Primary vs. Secondary KIEs:

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1][2] For the oxidation of ethanol, a primary KIE would be expected if the C-H bond at the C1 position is cleaved in the slowest step.

  • Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[1] These effects are typically smaller than primary KIEs and provide information about changes in hybridization or the steric environment of the transition state.

This guide will focus on the practical aspects of designing, executing, and interpreting KIE experiments using this compound, providing a robust framework for researchers to apply this technique in their own work.

Theoretical Framework: Why Deuterium Slows Reactions

The origin of the kinetic isotope effect lies in the differences in the zero-point vibrational energies of bonds involving different isotopes. A bond to a heavier isotope, such as C-D, has a lower zero-point energy than a bond to a lighter isotope, like C-H.[5] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated substrate.[5]

The magnitude of the primary deuterium KIE (kH/kD) can provide insights into the nature of the transition state. A large KIE (typically in the range of 2-7 at room temperature) suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms. Conversely, a smaller KIE may indicate an early or late transition state.

// Energy levels "E" [label="Energy", shape=plaintext, pos="0,2.5!"];

// Reaction coordinate path "start" [label="", shape=plaintext, pos="0.5,0!"]; "ts_peak" [label="", shape=plaintext, pos="3,2!"]; "end" [label="", shape=plaintext, pos="5.5,0.5!"];

// C-H path "start" -> "ts_peak" [color="#4285F4", style=dashed, arrowhead=none, constraint=false, label=""]; "ts_peak" -> "end" [color="#4285F4", style=dashed, arrowhead=none, constraint=false, label=""]; "CH_start" [label="", shape=point, pos="0.5,0.5!"]; "CH_start" -> "ts_peak" [label="ΔE‡(H)", color="#4285F4", fontcolor="#4285F4"];

// C-D path "CD_start" [label="", shape=point, pos="0.5,0.2!"]; "CD_start" -> "ts_peak" [label="ΔE‡(D)", color="#EA4335", fontcolor="#EA4335"];

// Annotations "ZPE_H" [label="ZPE(C-H)", shape=plaintext, fontcolor="#4285F4", pos="1.5,0.6!"]; "ZPE_D" [label="ZPE(C-D)", shape=plaintext, fontcolor="#EA4335", pos="1.5,0.3!"]; } केंद Figure 1: Energy profile illustrating the origin of the primary kinetic isotope effect.

Experimental Design and Protocols

Precise and accurate measurement is critical in KIE studies.[1][2] The two primary methods for determining KIEs are non-competitive and competitive experiments.

  • Non-competitive (Absolute Rates): The reaction rates of the isotopically labeled and unlabeled substrates are measured in separate experiments.[1] This method is straightforward but can be susceptible to experimental errors between the two sets of measurements.

  • Competitive Method: A mixture of the labeled and unlabeled substrates is used in a single reaction. The relative amounts of the products are then measured to determine the KIE. This method is generally more precise as it internally controls for variations in experimental conditions.[2]

Materials and Reagents
  • Enzyme of interest (e.g., Yeast Alcohol Dehydrogenase)

  • Ethanol (unlabeled)

  • This compound (CD₃CD₂OH)

  • NAD⁺ (coenzyme for ADH)

  • Reaction buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

  • Quenching solution (e.g., perchloric acid, trichloroacetic acid)

  • Internal standard for analytical quantification (optional but recommended)

Protocol for Competitive KIE Measurement using LC-MS

This protocol is designed for the competitive measurement of the KIE for alcohol dehydrogenase using a mixture of ethanol and this compound, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: Substrate Preparation Prepare a stock solution containing a precisely known ratio of ethanol and this compound (typically 1:1 molar ratio).

Step 2: Reaction Initiation

  • In a temperature-controlled reaction vessel, combine the reaction buffer and NAD⁺.

  • Add the mixed ethanol/Ethanol-d5 substrate solution to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the reaction mixture.

Step 3: Reaction Quenching Immediately quench the reaction in the withdrawn aliquots by adding a quenching solution. This will stop the enzymatic reaction by denaturing the enzyme.

Step 4: Sample Preparation for LC-MS Analysis

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for LC-MS analysis. Depending on the sample matrix and the sensitivity of the instrument, further purification or dilution may be necessary.

Step 5: LC-MS Analysis

  • Inject the prepared samples into an LC-MS system. The liquid chromatography step is used to separate the products (acetaldehyde and acetaldehyde-d4) from other reaction components.

  • The mass spectrometer is used to detect and quantify the unlabeled (acetaldehyde) and labeled (acetaldehyde-d4) products. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity.[2]

Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Substrate Mix (Ethanol + this compound) C Initiate Reaction with Enzyme A->C B Prepare Reaction Buffer + NAD+ B->C D Time-course Sampling C->D E Quench Reaction D->E F Sample Cleanup (Centrifugation) E->F G LC-MS Analysis F->G H Data Processing & KIE Calculation G->H

Data Analysis and Interpretation

The calculation of the KIE from a competitive experiment involves determining the ratio of the products formed from the light and heavy isotopes at a specific fractional conversion of the reaction.

The KIE can be calculated using the following equation:

KIE = log(1 - F) / log(1 - F * R_p/R_0)

Where:

  • F is the fractional conversion of the reaction.

  • R_p is the isotope ratio in the product (e.g., [acetaldehyde-d4]/[acetaldehyde]).

  • R_0 is the initial isotope ratio in the substrate (e.g., [this compound]/[Ethanol]).

Table 1: Example Data from a Competitive KIE Experiment

Time (min)Fractional Conversion (F)Product Ratio (Rp)Calculated KIE
10.100.353.05
20.200.362.98
50.450.383.02
100.700.422.95
Average 3.00 ± 0.05

An observed KIE of approximately 3.0 in this example for alcohol dehydrogenase would suggest that the C-H bond cleavage at the C1 position of ethanol is at least partially rate-determining.[8]

Applications in Drug Development

The principles of KIE are not limited to fundamental enzymology. In drug development, the "deuterium effect" is strategically employed to enhance the metabolic stability of drug candidates. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism by enzymes such as cytochrome P450s can be significantly reduced.[1] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced formation of potentially toxic metabolites. KIE studies using deuterated compounds are therefore essential in the preclinical evaluation of new drug entities.

Conclusion

The use of this compound in kinetic isotope effect studies provides a powerful and precise method for investigating the mechanisms of enzymes that metabolize ethanol. The insights gained from these experiments are crucial for understanding the fundamental principles of biocatalysis and have direct applications in the rational design of drugs with improved metabolic properties. The protocols and data analysis methods outlined in this application note provide a solid foundation for researchers to successfully implement KIE studies in their own laboratories.

References

Application and Protocol for the Use of Ethanol-d5 in Pharmaceutical Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Stability Testing

The stability of a pharmaceutical product is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to establish a product's shelf-life and recommended storage conditions. For oral solutions, elixirs, and certain parenteral formulations, ethanol is a common excipient, serving as a solvent, co-solvent, or preservative. Consequently, the accurate quantification of ethanol content throughout a stability study is paramount. Volatility and the potential for complex sample matrices can introduce significant variability in analytical results, necessitating a robust and reliable analytical method.

This application note details a comprehensive approach for the use of Ethanol-d5 as a deuterated internal standard in a stability-indicating gas chromatography-mass spectrometry (GC-MS) method for the precise quantification of ethanol in pharmaceutical products. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This technique, known as isotope dilution mass spectrometry (IDMS), mitigates variations arising from sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision in the analytical data.[1]

The Rationale for Isotope Dilution: Why this compound is the Superior Choice

In chromatographic analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. For an IS to be effective, it should ideally have physicochemical properties very similar to the analyte. A stable isotope-labeled (SIL) internal standard, such as this compound, represents the ideal choice for mass spectrometry-based assays.

Key Advantages of this compound as an Internal Standard:

  • Physicochemical Equivalence: this compound (C2D5OH) is chemically identical to ethanol (C2H5OH), with the only difference being the substitution of five hydrogen atoms with deuterium. This results in nearly identical chromatographic retention times and extraction efficiencies.

  • Co-elution and Matrix Effect Compensation: Because this compound co-elutes with the unlabeled ethanol, it experiences the same ion suppression or enhancement effects in the mass spectrometer's ion source. The ratio of the analyte to the internal standard remains constant, even in the presence of complex sample matrices, leading to more accurate quantification.

  • Mass-Based Differentiation: Despite their similar chemical behavior, this compound and ethanol are readily distinguished by their different masses in a mass spectrometer, allowing for independent and interference-free detection.

  • Improved Precision and Accuracy: By correcting for procedural variability, the use of this compound significantly enhances the precision and accuracy of the analytical method, which is crucial for the discerning requirements of pharmaceutical stability testing.

The following diagram illustrates the fundamental principle of isotope dilution mass spectrometry.

G Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Pharmaceutical Sample (Unknown Ethanol Concentration) Spiked_Sample Spiked Sample (Mixed and Homogenized) Sample->Spiked_Sample IS Known Amount of This compound (Internal Standard) IS->Spiked_Sample GC Gas Chromatography (Separation) Spiked_Sample->GC MS Mass Spectrometry (Detection) GC->MS Ratio Measure Peak Area Ratio (Ethanol / this compound) MS->Ratio Calculation Calculate Ethanol Concentration via Calibration Curve Ratio->Calculation Result Accurate Ethanol Concentration Calculation->Result G Development of a Stability-Indicating Method cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Specificity Assessment A Initial GC-MS Method Parameters (Column, Temperatures, etc.) B Stress Drug Product (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples B->C D Check for Co-elution with Ethanol and this compound C->D E Peak Purity Analysis (Mass Spectra Deconvolution) D->E F Method Optimization (If Interference is Observed) E->F Interference G Validated Stability-Indicating Method E->G No Interference F->A

References

Application Note: Ethanol-d5 as a Deuterated Standard for Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Environmental Volatile Organic Compound (VOC) Analysis

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water and soil is a critical task for ensuring public health and environmental safety.[1][2] Ethanol, a widely used solvent and fuel additive, is a common contaminant of concern.[3] Its high volatility and water solubility present unique challenges for accurate measurement, as losses can occur during sample collection, storage, and preparation.[4]

To overcome these challenges, the gold standard for quantitative analysis is the isotope dilution mass spectrometry (IDMS) technique.[5][6] This approach relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte molecule where one or more atoms have been replaced with a heavier isotope.[5] For ethanol analysis, Ethanol-d5 (CD₃CD₂OH) has emerged as a superior internal standard.[7] This application note provides a comprehensive technical guide for researchers and analytical scientists on the principles and practical application of this compound for the robust and accurate quantification of ethanol in environmental samples.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental premise of IDMS is that a SIL-IS, being chemically and physically almost identical to the native analyte, will behave in the same manner throughout the entire analytical workflow.[8][9] Any loss of analyte during sample extraction, or any fluctuation in instrument response, will affect the deuterated standard to the exact same degree.[5] Therefore, the ratio of the analyte's mass spectrometry signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration. This effectively cancels out variations, leading to superior accuracy and precision.[5][9]

IDMS_Principle cluster_sample Initial Sample cluster_spike Spiking cluster_processing Sample Processing cluster_analysis MS Analysis Analyte Analyte (A) SpikedSample Spiked Sample (A + S) Analyte->SpikedSample Add known amount of S Standard Standard (S) This compound Standard->SpikedSample ProcessedSample Processed Sample (Loss of both A & S) SpikedSample->ProcessedSample Extraction, Cleanup MS Mass Spectrometer ProcessedSample->MS Result Ratio (A/S) is Constant MS->Result

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Why this compound? A Superior Internal Standard

This compound is an isotopologue of ethanol where five hydrogen atoms have been replaced by deuterium.[10][11] This substitution provides the necessary mass shift for differentiation by a mass spectrometer while preserving the physicochemical properties of the native molecule.

Key Advantages:

  • Near-Identical Behavior: this compound has nearly the same boiling point, polarity, and chromatographic retention time as ethanol, ensuring it tracks the analyte from extraction to detection.[7][12]

  • Compensates for Matrix Effects: Environmental samples are complex and can cause ion suppression or enhancement in the mass spectrometer source. Since this compound co-elutes with ethanol, it experiences the same matrix effects, allowing for accurate correction.[5]

  • Stable Labeling: The deuterium atoms in this compound are on the carbon skeleton (CD₃CD₂OH), which are not labile and will not exchange with protons from the solvent (e.g., water), ensuring the integrity of the standard.[5][13]

Table 1: Physicochemical Properties of Ethanol and this compound

Property Ethanol (C₂H₅OH) This compound (C₂D₅OH) Rationale for Use as IS
CAS Number 64-17-5 1859-08-1 N/A
Molecular Weight 46.07 g/mol 51.10 g/mol [10] Provides a 5 Dalton mass shift for MS detection.
Boiling Point 78 °C 78-79 °C[7][11] Ensures similar behavior during headspace or distillation steps.
Density (@ 25°C) 0.789 g/mL 0.871 g/mL[7] Minor difference; does not impact co-elution.

| Refractive Index | 1.361 | 1.358[7] | Indicates very similar physical properties. |

Consideration: Chromatographic Isotope Effect A minor phenomenon to be aware of is the chromatographic isotope effect, where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[5][14] This is because the C-D bond is slightly weaker than the C-H bond. While this effect is typically minimal in gas chromatography, it is essential to confirm that the analyte and standard peaks are adequately resolved from interferences and that the integration is consistent across the calibration range.

Protocol: Quantification of Ethanol in Water Samples using this compound

This protocol outlines a validated method for analyzing ethanol in aqueous environmental samples using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Reagents
  • Standards: High-purity Ethanol (≥99.5%) and this compound (CD₃CD₂OH, ≥99 atom % D isotopic purity).[2]

  • Reagent Water: Deionized water, free of ethanol and other interfering VOCs.

  • Vials: 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps.

  • Syringes: Gas-tight syringes for standard preparation and sample transfer.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler.

Preparation of Standards and Controls
  • Primary Stock Solutions (~10,000 µg/mL):

    • Accurately weigh ~100 mg of Ethanol into a 10 mL volumetric flask and dilute to volume with reagent water.

    • Separately, weigh ~100 mg of this compound into a 10 mL volumetric flask and dilute to volume with reagent water.

  • Internal Standard (IS) Working Solution (100 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with reagent water. This solution will be used to spike all samples, calibrators, and controls.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking reagent water with the Ethanol primary stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500 µg/L).

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy and precision of the analysis.[15]

Sample Preparation and Spiking
  • Sample Collection: Collect water samples in 40 mL VOA vials with zero headspace. If residual chlorine is present, the vials should contain a preservative like sodium thiosulfate.

  • Aliquoting: Allow samples to come to room temperature. Transfer a 10 mL aliquot of each sample, calibrator, and QC into a 20 mL headspace vial.

  • Internal Standard Spiking: To each 10 mL aliquot in the headspace vials, add a fixed volume (e.g., 100 µL) of the 100 µg/mL this compound working solution. This results in a final IS concentration of 1000 µg/L in each vial.

  • Sealing: Immediately seal the vials with crimp caps. Gently vortex to mix.

Protocol_Workflow cluster_prep Preparation cluster_sample_handling Sample Handling cluster_analysis Analysis A Prepare Stocks (Ethanol & this compound) B Prepare Calibration Standards & QCs A->B C Collect Water Sample (Zero Headspace) D Aliquot 10 mL of Sample, Calibrator, or QC into 20 mL Headspace Vial C->D E Spike ALL Vials with fixed amount of This compound IS D->E F Seal and Vortex E->F G Load Vials into Headspace Autosampler F->G H HS-GC-MS Analysis G->H I Data Processing: Peak Integration & Ratio Calculation H->I J Quantify against Calibration Curve I->J

Caption: General workflow for ethanol analysis using this compound internal standard.

HS-GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used. This method is based on principles found in EPA methods for VOC analysis.[3][16]

Table 2: Example HS-GC-MS Parameters

Parameter Setting Rationale
Headspace (HS)
Vial Equilibration Temp 80 °C To partition volatile ethanol into the headspace for injection.
Vial Equilibration Time 15 min Ensures equilibrium is reached for reproducible results.
Injection Volume 1 mL A typical volume for headspace analysis.
Gas Chromatograph (GC)
Column e.g., DB-624, 30m x 0.25mm x 1.4µm A column suitable for separating volatile polar compounds.
Inlet Temperature 200 °C Ensures rapid volatilization of the sample.
Oven Program 40°C (5 min), then 10°C/min to 220°C A standard temperature ramp to separate VOCs.[9]
Carrier Gas Helium, constant flow ~1.2 mL/min Inert carrier gas for GC.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization mode for VOCs.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only specific ions.[9]
Transfer Line Temp 230 °C Prevents condensation of analytes.

| Ion Source Temp | 230 °C | Standard source temperature. |

Selected Ion Monitoring (SIM)

Monitoring specific mass fragments for the analyte and internal standard is crucial for selectivity and sensitivity.

Table 3: Ions for SIM Analysis

Compound Role Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Ethanol Analyte 31 45, 46

| This compound | Internal Standard | 36 | 40, 51 |

Rationale: The base peak for ethanol is m/z 31 ([CH₂OH]⁺).[17] For this compound, the corresponding fragment is m/z 36 ([CD₂OH]⁺). Qualifier ions are used to confirm the identity of the compound by ensuring their ratios to the quantifier ion are constant.

Data Analysis and Quality Control

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the ethanol quantifier ion (m/z 31) to the peak area of the this compound quantifier ion (m/z 36). Plot this Response Ratio (y-axis) against the known ethanol concentration (x-axis). Perform a linear regression on the data. The curve should have a coefficient of determination (r²) ≥ 0.995.[15]

  • Quantification: Calculate the Response Ratio for each unknown sample and QC. Determine the concentration of ethanol in the sample by using the equation of the line from the calibration curve.

  • Quality Control: The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±20% of the nominal value). The analysis of QC samples validates the accuracy of the run.[18] The precision, often expressed as percent relative standard deviation (%RSD), should typically be less than 15%.[19][20]

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and reliable method for the quantification of ethanol in complex environmental matrices. By employing the principles of isotope dilution mass spectrometry, this approach effectively compensates for sample loss and matrix-induced variations, which are significant challenges in environmental analysis. The detailed protocol herein serves as a validated starting point for laboratories seeking to implement high-quality, defensible analytical methods for monitoring ethanol contamination. Adherence to rigorous quality control measures ensures that the data generated is of the highest integrity, suitable for regulatory compliance and environmental assessment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Peaks in "Ethanol-d5" NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize Ethanol-d5 (CD3CD2OH) as an NMR solvent and encounter unexpected peaks in their spectra. Misinterpreting these signals can lead to incorrect structural elucidation and compromised data integrity. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify the source of these extraneous peaks and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Solvent-Related Impurities

Q1: I'm observing a quintet at approximately 3.59 ppm and a triplet at around 1.12 ppm. What are these signals?

A1: These are the most common "impurity" peaks and are, in fact, residual signals from the this compound solvent itself. Due to incomplete deuteration, a small percentage of ethanol molecules will contain protons.

  • -CD2H Methylene Group (~3.59 ppm): The residual proton on the methylene carbon (CD2H) is coupled to the two adjacent deuterium atoms on the methyl group, resulting in a quintet.

  • -CH3 Methyl Group (~1.12 ppm): If the methyl group is not fully deuterated (CH3-CD2OH), it will appear as a triplet due to coupling with the two deuterium atoms on the adjacent methylene group.

It's crucial to distinguish these from actual sample impurities. Their intensity should be very low in high-purity this compound.

Q2: There's a broad singlet in my spectrum that shifts depending on the sample concentration and temperature. What is it?

A2: This is most likely the residual hydroxyl proton (-OH) of this compound. Its chemical shift is highly variable (typically between 2.0 and 5.0 ppm) because it is an exchangeable proton.[1][2] The exact position is sensitive to factors like temperature, concentration, and the presence of acidic or basic impurities, which affect hydrogen bonding.[1]

Troubleshooting Protocol: Confirming Exchangeable Protons

To definitively identify an -OH or -NH peak, a D₂O shake is a standard and effective method.[3]

Methodology:

  • Acquire the initial ¹H NMR spectrum of your sample in this compound.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the exchangeable proton will either disappear completely or significantly decrease in intensity.[3]

Q3: I see a quartet at ~9.7 ppm and a doublet at ~2.2 ppm. What could be the source of these peaks?

A3: These signals are characteristic of acetaldehyde (CH₃CHO), a common oxidation product of ethanol.[4] Ethanol can slowly oxidize to acetaldehyde, especially if the solvent has been stored for a long time or exposed to air.[5][6][7]

  • Aldehydic Proton (-CHO) (~9.7 ppm): This proton appears as a quartet due to coupling with the three methyl protons.[4]

  • Methyl Protons (CH₃-) (~2.2 ppm): These protons appear as a doublet due to coupling with the single aldehydic proton.[4]

The presence of acetaldehyde can sometimes be accompanied by the formation of diethylacetal, especially under acidic conditions.[7][8]

Category 2: Extraneous Contaminants

Q4: My spectrum shows a sharp singlet around 1.9-2.1 ppm. What is this common contaminant?

A4: A sharp singlet in this region is very often due to acetone. Acetone is a common solvent for cleaning laboratory glassware, including NMR tubes. Even after drying, residual acetone can remain and contaminate your sample.[3] Thoroughly drying NMR tubes in an oven for an extended period (2-3 hours) can help mitigate this issue.[3]

Q5: I'm seeing a singlet around 0 ppm and some other small peaks in the 0-2 ppm region. What are these?

A5: These signals often point to silicone grease or oil contamination. This can be introduced from greased joints in your reaction apparatus or from septa. If you see a peak right at 0 ppm, it's a strong indicator of silicone grease.[9]

Q6: There's a significant peak around 4.7-4.8 ppm in my spectrum. What is its origin?

A6: This is a classic sign of water (H₂O or HOD) contamination. The chemical shift of water is highly dependent on the solvent and temperature.[10] NMR solvents are often hygroscopic and can absorb moisture from the atmosphere if not handled carefully.[3] Storing deuterated solvents over a drying agent like molecular sieves can help minimize water contamination.

Data Presentation: Common Impurities in this compound

ImpurityChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Residual Ethanol-d4 (-CD2H)~3.59Quintet
Residual Ethanol-d2 (CH3-)~1.12Triplet
Residual Hydroxyl (-OH)2.0 - 5.0Broad SingletN/A
Water (H₂O/HOD)~4.8SingletN/A
Acetaldehyde (-CHO)~9.7Quartet~2.9
Acetaldehyde (CH3-)~2.2Doublet~2.9
Acetone~2.05SingletN/A
Silicone Grease~0.0SingletN/A

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.[11][12][13][14][15][16]

Category 3: Spectrometer & Data Processing Artifacts

Q7: I see small, symmetrical peaks on either side of a large solvent or analyte peak. What are these?

A7: These are likely ¹³C satellites .[17][18] They arise from the coupling of a proton to an adjacent ¹³C nucleus. Since the natural abundance of ¹³C is about 1.1%, these satellite peaks are approximately 0.55% of the height of the main ¹²C-H peak.[17][19][20] They appear as a pair of evenly spaced doublets around the central peak.[17] While they can sometimes be mistaken for impurities, their symmetrical nature and predictable spacing are key identifiers.

Visualization: Origin of ¹³C Satellites

G cluster_main Main Peak cluster_satellites ¹³C Satellites H_on_12C ¹H on ¹²C (99%) H_on_13C_up ¹H on ¹³C (spin up, ~0.55%) H_on_12C->H_on_13C_up J-coupling H_on_13C_down ¹H on ¹³C (spin down, ~0.55%) H_on_12C->H_on_13C_down J-coupling

Caption: Diagram illustrating how ¹³C satellites arise from J-coupling.

Q8: The baseline of my spectrum is distorted, especially around the large residual solvent peak. What can I do?

A8: A distorted baseline around a very intense solvent peak is a common issue. This can be addressed using solvent suppression techniques .[21][22] Modern NMR spectrometers have pulse sequences designed to minimize the intensity of the solvent signal, leading to a flatter baseline and better visibility of nearby sample peaks.[23][24] Common techniques include:

  • Presaturation: Irradiating the solvent frequency before the excitation pulse to saturate the solvent signal.[23][25] This is effective but can also saturate exchangeable protons on your analyte.[22]

  • WATERGATE: A pulse sequence that uses gradients to dephase the solvent signal while retaining signals from other nuclei.[24][26] This is often better for preserving signals from exchangeable protons.[24]

Consult your instrument's user manual or a facility manager for the best solvent suppression method for your specific needs.[27][28][29]

Visualization: Troubleshooting Workflow

G start Unexpected Peak Observed check_solvent Check for Residual Solvent Peaks (~3.59, ~1.12 ppm) start->check_solvent check_exchangeable Check for Exchangeable Protons (Broad, Shifting Peak) check_solvent->check_exchangeable No end_solvent Identified as Solvent Residuals check_solvent->end_solvent Yes check_impurities Check for Common Impurities (Acetone, Water, Grease) check_exchangeable->check_impurities No d2o_shake Perform D₂O Shake check_exchangeable->d2o_shake Yes check_satellites Check for ¹³C Satellites (Symmetrical Doublets) check_impurities->check_satellites No resuspend Re-purify Sample or Use Fresh Solvent check_impurities->resuspend Yes solvent_suppression Apply Solvent Suppression check_satellites->solvent_suppression Yes end_impurity Identified as Impurity check_satellites->end_impurity No, Likely Unknown end_exchangeable Identified as Exchangeable Proton d2o_shake->end_exchangeable resuspend->end_impurity end_artifact Identified as Artifact solvent_suppression->end_artifact

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

References

Technical Support Center: Optimizing Ethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of Ethanol-d5 (CD₃CD₂OH) as an internal standard (IS) in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate measurements, particularly in chromatographic and mass spectrometric techniques. Here, we will move beyond simple procedural lists to explore the underlying principles and provide actionable troubleshooting advice based on extensive field experience.

The Foundational Role of an Internal Standard

In quantitative analysis, the internal standard is the bedrock of reliability. It is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] A stable isotope-labeled internal standard, like this compound, is considered the gold standard for many applications, especially in mass spectrometry. This is because it co-elutes with the analyte (in this case, ethanol) and behaves nearly identically during ionization and fragmentation, thus effectively normalizing for matrix effects and other sources of variability.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

Q1: Why use a deuterated internal standard like this compound instead of a different alcohol like n-propanol?

A1: While structural analogs like n-propanol can be used, a deuterated standard like this compound offers superior performance, particularly for mass spectrometry-based methods.[3][4] Because its chemical and physical properties are nearly identical to ethanol, it experiences the same extraction efficiencies, ionization suppression or enhancement in the MS source, and chromatographic behavior.[3] The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. This minimizes variability that can arise when an analog internal standard behaves differently from the analyte in a complex biological matrix.[1][3]

Q2: What is the ideal concentration for my this compound internal standard?

A2: There is no single universal concentration. The optimal concentration depends on several factors including the expected concentration range of your analyte (ethanol), the sensitivity of your instrument, and the nature of your sample matrix. A widely accepted starting point is to aim for a concentration that is in the mid-range of your calibration curve.[5] For instance, if your ethanol calibration curve spans from 1 to 100 µg/mL, a reasonable starting concentration for your this compound IS would be around 50 µg/mL. The goal is to have an IS peak that is strong enough to be reproducible without being so intense that it saturates the detector or causes ion suppression.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?

A3: This is a critical consideration. While the deuterium atoms on the ethyl group (CD₃CD₂-) are generally stable, the deuterium on the hydroxyl group (-OD), if present (Ethanol-d6), can readily exchange with protons from water or other protic solvents. This can compromise the accuracy of your results.[6] this compound (CD₃CD₂OH) is specifically designed to avoid this issue as the deuterium atoms are on the carbon backbone, which are not readily exchangeable under typical analytical conditions.[7] Always verify the isotopic purity and the position of the deuterium labels on your internal standard.[8]

Q4: How do I prepare my this compound stock and working solutions?

A4: Due to the volatile nature of ethanol, gravimetric preparation is often preferred over volumetric for high accuracy.[9][10][11] However, with proper technique, volumetric preparations can also be accurate.

Recommended Protocol for Preparing a 1 mg/mL this compound Stock Solution:

  • Allow the sealed vial of neat this compound to equilibrate to room temperature.

  • In a fume hood, carefully transfer a known weight (e.g., 10 mg) of this compound into a tared volumetric flask (e.g., 10 mL).

  • Record the exact weight.

  • Dilute to the mark with your desired solvent (e.g., methanol or deionized water).

  • Calculate the precise concentration based on the actual weight and volume.

  • Store the stock solution in a tightly sealed container at 4°C.

Working standards should be prepared by diluting this stock solution to the desired concentration.[9][10]

Troubleshooting Guide

Even with the best internal standard, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: High Variability in the Internal Standard Signal (%CV > 15%)

High coefficient of variation (CV) in the IS response across a batch of samples is a red flag indicating a systematic issue.

A troubleshooting flowchart for high internal standard signal variability.

Step-by-Step Guide:

  • Isolate the Injection Process: Re-inject the same vial multiple times. If the variability persists, the issue is likely with the autosampler, syringe, or injection port. Check for leaks, septa coring, or inconsistent injection volumes.

  • Scrutinize Sample Preparation: Inconsistent pipetting of the internal standard is a common culprit.[10] Ensure that the IS is added to every sample, standard, and QC at the exact same concentration. Use a calibrated pipette and verify your technique, especially with volatile solvents.[10]

  • Investigate Matrix Effects: Severe matrix effects can cause a variable response of the internal standard.[1][8] To test for this, prepare your IS in a clean solvent and compare its response to the IS in extracted blank matrix. A significant difference suggests that components in the matrix are affecting the ionization of your IS.[1]

    • Solution: Enhance your sample cleanup procedure (e.g., use solid-phase extraction) or increase the sample dilution to reduce the concentration of interfering matrix components.[12]

Problem 2: Poor Internal Standard Peak Shape (Tailing or Fronting)

An asymmetrical peak can compromise the accuracy of peak integration and, consequently, the final calculated concentration.

Possible Causes & Solutions:

Observation Potential Cause Recommended Action
Peak Tailing Active sites on the GC liner or column; Column degradation.Use a deactivated liner; trim the front end of the GC column; replace the column.
Peak Fronting Sample overload; Incompatible injection solvent.Decrease the concentration of the IS; ensure the sample solvent is compatible with the mobile phase (for LC) or is volatile enough for GC.
Split Peaks Inconsistent vaporization in the GC inlet; Column contamination.Check the GC inlet temperature and ensure it is appropriate for the solvent; bake out the column.[13]
Problem 3: Analyte Signal Detected in the Internal Standard Channel (Crosstalk)

This occurs when a fragment ion of the analyte has the same mass-to-charge ratio (m/z) as the ion being monitored for the internal standard.

A workflow to diagnose and resolve signal crosstalk issues.

Step-by-Step Guide:

  • Confirm the Source: Inject a high-concentration standard of the analyte (ethanol) without any internal standard. Monitor both the analyte and IS mass channels. If you see a signal in the IS channel, it confirms that a fragment of the analyte is responsible.

  • Review Mass Spectra: Examine the mass spectrum of ethanol. Common fragments include m/z 46 (molecular ion), 45, 31, and 29.[14][15] The molecular ion of this compound is m/z 51.[16] Ensure that the fragment you have chosen for monitoring this compound is unique and not produced by the unlabeled ethanol.

  • Select a Different Quantifier Ion: Choose a different, more specific fragment ion for your this compound. For example, low-energy collision-induced dissociation studies have detailed the fragmentation pathways, which can help in selecting a unique ion.[17]

Problem 4: Internal Standard Response Drifts Over an Analytical Run

A consistent upward or downward trend in the IS response can indicate a problem with the analytical system's stability.

Possible Causes & Solutions:

  • Temperature Fluctuation: Ensure the GC oven or LC column compartment temperature is stable. Drifting temperatures can affect chromatographic retention and peak shape.

  • MS Source Contamination: Over time, the ion source can become contaminated, leading to a gradual decrease in sensitivity. Schedule regular source cleaning as part of your instrument maintenance.

  • Mobile Phase Inconsistency (LC): If using a gradient, ensure the pump is mixing the mobile phases accurately and consistently. Improperly mixed or degassed mobile phases can cause response drift.

Conclusion

Optimizing the concentration and performance of this compound as an internal standard is a critical step in developing robust and reliable quantitative methods. By understanding the principles behind its use and adopting a systematic approach to troubleshooting, researchers can ensure the highest quality data. This guide provides a framework for addressing common challenges, grounded in both scientific theory and practical laboratory experience.

References

Technical Support Center: Minimizing Water Contamination in Ethanol-d5 for NMR Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the highest quality NMR data by minimizing water contamination in Ethanol-d5. For researchers, scientists, and professionals in drug development, the presence of water in NMR samples can obscure signals of interest, complicate spectral interpretation, and compromise quantitative analysis. This guide provides in-depth, field-proven insights and practical solutions to common challenges encountered when working with this hygroscopic solvent.

The Critical Impact of Water Contamination in NMR

This compound (CD3CD2OD) is a valuable solvent for NMR spectroscopy, particularly for samples with hydroxyl groups or those requiring a protic environment. However, its hygroscopic nature makes it susceptible to water contamination from various sources, including atmospheric moisture, glassware, and the sample itself.[1][2][3] The presence of even trace amounts of water can introduce a broad HOD (or H2O) peak in the 1H NMR spectrum, which can overlap with analyte signals and interfere with accurate integration.[4][5] Furthermore, rapid proton exchange between water and labile protons (e.g., -OH, -NH) in the analyte can lead to peak broadening and loss of coupling information, complicating structural elucidation.[6]

This guide is structured to provide you with a comprehensive understanding of how to prevent, diagnose, and troubleshoot water contamination in your this compound NMR experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound to proactively minimize water contamination.

Q1: What is the primary source of water contamination in my this compound NMR sample?

A1: The most significant source of water contamination is typically atmospheric moisture absorbed during sample preparation and solvent transfer.[1][7] Ethanol is highly hygroscopic and will readily absorb water from the air.[2][3] Other major contributors include residual moisture on the surface of glassware (NMR tubes, pipettes, vials) and water present in the analyte itself.[1][8] Even seemingly dry glassware can harbor a significant amount of adsorbed water.[9]

Q2: How should I properly store this compound to prevent moisture absorption?

A2: Proper storage is your first line of defense. This compound should be stored in a cool, dry, and well-ventilated area, away from direct heat and light.[2][10][11] The container should be tightly sealed immediately after use. For long-term storage, using bottles with Sure/Seal™ caps or storing ampules is recommended to maintain high product integrity.[1] Wrapping the cap with parafilm can provide an additional barrier against atmospheric moisture.[12] It is also advisable to store deuterated solvents in smaller volume containers to minimize the headspace and the amount of air the solvent is exposed to each time the bottle is opened.

Q3: What is the most effective way to dry my glassware for NMR experiments?

A3: To effectively remove residual moisture, all glassware that will come into contact with your sample and solvent should be dried in an oven at approximately 150 °C for at least 24 hours.[1] After heating, the glassware should be allowed to cool in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon) before use.[1][7] For less demanding applications, rinsing the NMR tube with the deuterated solvent immediately before preparing the sample can help exchange protons from any residual moisture on the glass surface.[1]

Q4: Can I use molecular sieves to dry this compound? If so, what is the correct procedure?

A4: Yes, molecular sieves are a highly effective method for drying this compound. For ethanol, 3 Å molecular sieves are recommended as their pore size is suitable for trapping water molecules while excluding the larger ethanol molecules.[12][13][14]

Here is a validated protocol for drying this compound with molecular sieves:

Protocol 1: Drying this compound with 3 Å Molecular Sieves

  • Activate the Molecular Sieves: Place the 3 Å molecular sieves in a flask and heat them in an oven at 300 °C for at least 24 hours to remove any adsorbed water.[14]

  • Cool Under Inert Atmosphere: Allow the activated sieves to cool to room temperature in a desiccator under a dry, inert atmosphere.

  • Add Sieves to Solvent: Add the activated molecular sieves to your bottle of this compound at a loading of approximately 10-20% (m/v).[14] It is best to do this under a blanket of dry nitrogen or argon to minimize exposure to atmospheric moisture.

  • Equilibrate: Allow the solvent to stand over the molecular sieves for at least 72 hours to achieve optimal drying.[14]

  • Transfer Solvent: When ready to use, carefully decant or syringe the dry solvent, ensuring that no dust from the sieves is transferred to your NMR sample. Using cylindrical molecular sieves can help minimize dust formation compared to spherical ones.[12]

Q5: My analyte is water-sensitive. What additional precautions should I take during sample preparation?

A5: For water-sensitive analytes, it is crucial to prepare your NMR sample in a controlled, dry environment. The gold standard is to work within a glovebox with a dry, inert atmosphere. If a glovebox is not available, you can create a localized inert atmosphere by using a Schlenk line or by gently flowing a stream of dry nitrogen or argon over your sample preparation area.[1]

G cluster_0 Sample Preparation Environment Glovebox Glovebox NMR Tube NMR Tube Glovebox->NMR Tube Provides Inert Atmosphere Schlenk Line Schlenk Line Schlenk Line->NMR Tube Nitrogen Blanket Nitrogen Blanket Nitrogen Blanket->NMR Tube Analyte Analyte Analyte->NMR Tube Transfer Dry this compound Dry this compound Dry this compound->NMR Tube Transfer

Caption: Ideal environments for preparing water-sensitive NMR samples.

Troubleshooting Guide

Even with the best practices, water contamination can still occur. This section provides a systematic approach to identifying the source of the contamination and mitigating its effects.

Issue 1: A large, broad water peak is obscuring my analyte signals.

Causality: This is the classic sign of significant water contamination. The broadness of the peak is often due to proton exchange with the analyte or other components in the sample.[5][6]

Troubleshooting Workflow:

G Start Start Run Blank Run NMR of neat This compound from bottle Start->Run Blank Check Solvent Is water peak present in blank? Run Blank->Check Solvent Dry Solvent Dry this compound with molecular sieves Check Solvent->Dry Solvent Yes Check Glassware Review glassware drying protocol Check Solvent->Check Glassware No Re-prepare Sample Re-prepare sample with dry solvent and glassware Dry Solvent->Re-prepare Sample Check Analyte Dry analyte under high vacuum Check Glassware->Check Analyte Check Analyte->Re-prepare Sample End End Re-prepare Sample->End

Caption: Troubleshooting workflow for identifying the source of water contamination.

Corrective Actions:

  • Isolate the Source: First, run a 1H NMR spectrum of the this compound directly from your stock bottle. If a significant water peak is present, the solvent itself is contaminated and requires drying as described in the FAQ section.[8]

  • Evaluate Glassware and Analyte: If the solvent is dry, the contamination is likely from your glassware or the analyte. Ensure your glassware drying protocol is rigorously followed.[1] If your analyte is a solid, consider drying it under high vacuum for several hours before preparing the NMR sample.[8]

  • Water Suppression Techniques: If re-preparing the sample is not feasible or if the water peak is still problematic, modern NMR spectrometers have pulse programs designed to suppress the water signal (e.g., presaturation or WATERGATE).[8][15][16] These techniques can significantly reduce the intensity of the water peak, allowing for better visualization of underlying analyte signals.

Issue 2: My analyte's -OH or -NH peaks are broad or have disappeared.

Causality: This is a direct consequence of rapid proton exchange between your analyte's labile protons and the HOD in the deuterated solvent.[5][6]

Corrective Actions:

  • Minimize Water Content: The most effective solution is to rigorously minimize the water content in your sample by following the drying procedures for the solvent and glassware outlined above.

  • Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the rate of proton exchange, which may result in sharper peaks for the labile protons.

  • Use an Aprotic Solvent: If the experimental conditions allow, consider using a deuterated aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3) where proton exchange will be minimized.

Issue 3: I am performing quantitative NMR (qNMR), and I suspect water is affecting my results.

Causality: In qNMR, the presence of a large water peak can interfere with the accurate integration of analyte signals, especially those nearby.[17] This can lead to an underestimation or overestimation of the analyte's concentration.

Corrective Actions:

  • Meticulous Sample Preparation: For qNMR, it is imperative to use a freshly opened ampule of high-purity this compound or a solvent that has been rigorously dried.[7] Sample preparation should ideally be conducted in a glovebox.

  • Internal Standard Selection: Choose an internal standard with resonances that are well-resolved from the water peak and your analyte signals.

  • Use of Water Suppression: While effective, be cautious when using water suppression techniques in qNMR. Improperly applied suppression can partially saturate nearby analyte signals, leading to inaccurate quantification. It is essential to validate your qNMR method with and without suppression to ensure accuracy.

Data Summary Table

Drying AgentRecommended UseTypical Residual Water ContentReference
3 Å Molecular Sieves Drying this compound~10 ppm[14]
Anhydrous Magnesium Sulfate Pre-drying of ethanolVariable, less effective than sieves[13]
Anhydrous Calcium Sulfate Pre-drying of ethanolVariable, less effective than sieves[13]

By implementing these best practices and troubleshooting strategies, you can significantly reduce water contamination in your this compound NMR experiments, leading to higher quality spectra and more reliable data.

References

Technical Support Center: Navigating Peak Broadening in Ethanol-d₅ NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: peak broadening when using deuterated ethanol (specifically, ethanol-d₅, C₂D₅OH, or related isotopic compositions). As a protic solvent, ethanol-d₅ introduces unique complexities that can compromise spectral resolution. This guide offers a structured, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and clarity of your NMR data.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum suddenly broad when using Ethanol-d₅?

A1: Peak broadening in ethanol-d₅ is often not a single-source problem but a combination of factors. The most common culprits include chemical exchange of the hydroxyl (-OH) proton, the solvent's inherent viscosity, strong intermolecular hydrogen bonding, and unresolved scalar couplings.[1] Each of these phenomena can affect the relaxation times of your analyte's protons, leading to a loss of resolution.

Q2: Is the residual -OH peak of Ethanol-d₅ always broad?

A2: Yes, the residual protic signal of the ethanol solvent (CHD₂OD, etc.) is typically broad due to rapid chemical exchange with other ethanol molecules and any trace amounts of water.[2] This exchange happens on a timescale that is intermediate with respect to the NMR experiment, leading to a broadened, averaged signal.[2]

Q3: Can the purity of my Ethanol-d₅ cause peak broadening?

A3: Absolutely. The presence of water is a significant contributor to peak broadening, as it accelerates the exchange rate of labile protons (like those on hydroxyl or amine groups) in your analyte.[3][4] Additionally, paramagnetic impurities, though less common, can drastically shorten relaxation times and cause severe peak broadening.

Q4: I've noticed my analyte's -OH and -NH peaks are particularly affected. Why is that?

A4: These "exchangeable" protons are labile and can readily exchange with the deuterium of the solvent or with other protic groups in the sample.[5] This chemical exchange is a primary cause of broadening for these specific signals.[1][6] The rate of this exchange is highly sensitive to temperature, concentration, and the presence of acidic or basic impurities.[7]

In-Depth Troubleshooting Guides

Issue 1: Broadening of Labile Protons (-OH, -NH, -COOH) due to Chemical Exchange

The exchange of labile protons with the solvent or trace water is a frequent cause of severe peak broadening, sometimes to the point where the signal disappears into the baseline.[6]

Causality: When a proton rapidly moves between different chemical environments (e.g., on your analyte versus on a water molecule), the NMR spectrometer detects an average of these environments. If the exchange rate is intermediate on the NMR timescale, the result is a broad peak.[2]

G cluster_0 Diagnose & Mitigate Chemical Exchange A Observe broad -OH or -NH signals B Perform a D₂O Shake Test A->B C Disappearance or significant reduction of the peak? B->C D Yes: Exchange is confirmed C->D Yes E No: Consider other broadening mechanisms C->E No F Option 1: Lower Temperature D->F G Option 2: Change Solvent D->G H Option 3: Ensure Sample Dryness D->H

Caption: Workflow for addressing peak broadening from chemical exchange.

Protocol 1: The D₂O Shake Test

This classic experiment definitively identifies signals from exchangeable protons.

  • Acquire a standard ¹H NMR spectrum of your sample in ethanol-d₅.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The peaks corresponding to your analyte's -OH, -NH, or -COOH protons will either disappear or significantly decrease in intensity as the protons are replaced by deuterium.[8] Deuterium is not detected in a standard ¹H NMR experiment.[9]

Protocol 2: Variable Temperature (VT) NMR

Lowering the temperature can slow down the rate of chemical exchange, often resulting in sharper signals.

  • Set up your initial experiment at ambient temperature (e.g., 298 K).

  • Incrementally decrease the temperature of the NMR probe, for example, in 10 K steps (e.g., 288 K, 278 K, 268 K).

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Expected Result: As the temperature decreases, you should observe a sharpening of the labile proton signals.[1] At very low temperatures, you may even resolve coupling to adjacent protons.

Issue 2: Generalized Peak Broadening from High Viscosity

Ethanol, particularly at lower temperatures, is more viscous than solvents like chloroform or acetone. High viscosity slows down the rate at which molecules tumble in the solution.

Causality: Slower molecular tumbling leads to shorter transverse relaxation times (T₂), which is inversely proportional to the peak width.[1] Therefore, higher viscosity results in broader peaks for all signals in the spectrum, not just the labile ones.[10]

StrategyPrincipleStep-by-Step Protocol
Increase Temperature Reduces solvent viscosity, leading to faster molecular tumbling and longer T₂.[11]1. Acquire a spectrum at ambient temperature. 2. Increase the probe temperature in 10-15 K increments. 3. Equilibrate for 5-10 minutes at each temperature. 4. Monitor peak widths; they should decrease with increasing temperature.
Decrease Concentration Reduces intermolecular interactions that can increase the effective viscosity of the solution.[12]1. Prepare your initial sample at your standard concentration. 2. If broadening is observed, prepare a new sample at half the original concentration. 3. Compare the spectra; a significant improvement in resolution points to concentration effects.
Consider an Alternative, Less Viscous Solvent If the analyte is soluble, a less viscous solvent will inherently provide sharper lines.1. Check the solubility of your analyte in less viscous deuterated solvents (e.g., Acetone-d₆, Acetonitrile-d₃, or Methanol-d₄). 2. Prepare a sample in the most promising alternative and acquire a spectrum for comparison.
Issue 3: The Influence of Hydrogen Bonding

Ethanol is a strong hydrogen-bonding solvent. These interactions can influence chemical shifts and contribute to peak broadening.[13][14]

Causality: Strong intermolecular hydrogen bonding between your analyte and the ethanol-d₅ solvent can create a more ordered local environment, restricting molecular motion and shortening T₂.[15] For analytes that can self-associate via hydrogen bonds, this can lead to the formation of aggregates, which tumble slowly and give rise to broad signals.[16]

G cluster_1 Addressing Hydrogen Bonding Effects I Observe general broadening, especially in polar molecules J Dilute the sample I->J K Does resolution improve significantly? J->K L Yes: Self-association is likely K->L Yes M No: Solvent-analyte H-bonding is dominant K->M No N Use a competing H-bond solvent (e.g., DMSO-d₆) L->N O Increase temperature to disrupt H-bonds M->O

Caption: Diagnostic flowchart for hydrogen bonding-induced broadening.

Protocol 3: Using a Hydrogen-Bond-Accepting Solvent

If self-association is the issue, using a solvent that can compete for hydrogen bonding sites can break up aggregates.

  • If your analyte is soluble, prepare a sample in a strong hydrogen-bond-accepting solvent like DMSO-d₆.[6]

  • Acquire a ¹H NMR spectrum.

  • Expected Result: In DMSO-d₆, the solvent molecules will preferentially form hydrogen bonds with your analyte, disrupting self-association. This should result in significantly sharper peaks, and you are more likely to observe coupling to -OH and -NH protons.[4]

Summary of Key Troubleshooting Parameters

IssuePrimary CauseRecommended ActionSecondary Action
Labile Proton Broadening Chemical ExchangeLower TemperatureD₂O Shake Test, Ensure Dryness
Generalized Broadening High ViscosityIncrease TemperatureDecrease Concentration
Self-Aggregation Intermolecular H-BondingChange to DMSO-d₆Dilute Sample, Increase Temperature
Poor Shimming Magnetic Field InhomogeneityRe-shim the instrumentUse a standard sample to check shim performance

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak broadening issues encountered when using ethanol-d₅, leading to high-quality, interpretable NMR spectra for your research.

References

Technical Support Center: Optimizing NMR Spectra with Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on improving the signal-to-noise ratio (S/N) in spectra acquired using Ethanol-d5. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality NMR data for structural elucidation, reaction monitoring, and quantitative analysis.

As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for accurate and reliable results. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during NMR experiments with this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio poor even with a sufficient sample concentration?

A poor signal-to-noise ratio can stem from several factors beyond sample concentration. These include suboptimal shimming of the magnetic field, incorrect acquisition parameters, and issues with sample preparation such as the presence of particulate matter or paramagnetic impurities.[1][2] Each of these factors can degrade the quality of the NMR signal, leading to broad peaks and a noisy baseline.

Q2: What is the purpose of using a deuterated solvent like this compound?

Deuterated solvents are crucial in NMR spectroscopy for several reasons. Primarily, they replace hydrogen (¹H) atoms with deuterium (²H), which resonates at a different frequency, thus minimizing interference from solvent peaks in the ¹H NMR spectrum.[3][4] This provides a clear window for analyzing the signals from your sample. Additionally, the deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field, ensuring consistent and reproducible results.[5][6]

Q3: Can the choice of NMR tube affect the signal-to-noise ratio?

Yes, the quality and cleanliness of the NMR tube can significantly impact the spectral quality. High-quality tubes have better dimensional tolerances, which contributes to better magnetic field homogeneity. Scratches, cracks, or any particulate matter inside the tube can distort the magnetic field, leading to poor shimming, broader lineshapes, and a lower signal-to-noise ratio.[7][8]

Q4: How does shimming improve the signal-to-noise ratio?

Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume.[9][10][11] An inhomogeneous magnetic field causes nuclei in different parts of the sample to resonate at slightly different frequencies, resulting in broadened spectral lines.[9][11] By improving the homogeneity through shimming, the spectral lines become sharper and taller, which directly increases the signal-to-noise ratio.[6][9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Signal-to-Noise

A low signal-to-noise ratio can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Signal-to-Noise

A Low Signal-to-Noise Detected B Check Sample Preparation A->B C Review Shimming B->C Sample OK E Re-prepare Sample B->E Issue Found D Optimize Acquisition Parameters C->D Shimming OK F Re-shim Magnet C->F Issue Found G Adjust Parameters D->G Issue Found H High-Quality Spectrum D->H Parameters Optimized E->B F->C G->D

Caption: A systematic workflow for troubleshooting low signal-to-noise in NMR spectra.

Step 1: Evaluate Sample Preparation

The first and most common source of poor signal-to-noise is the sample itself.[2]

  • Concentration: Ensure your sample is at an optimal concentration. While higher concentrations increase signal intensity, excessively high concentrations can lead to line broadening and difficulty in shimming.[12][13]

  • Solubility: The sample must be fully dissolved in the this compound. Any suspended particles will disrupt the magnetic field homogeneity, leading to broad peaks.[1][14] If necessary, filter the sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[1] Ensure all glassware is thoroughly cleaned and use high-purity reagents.

  • Sample Volume: The volume of the solution in the NMR tube is critical. An incorrect sample height can make shimming very difficult.[1][14]

ParameterRecommendation for ¹H NMRRecommendation for ¹³C NMR
Sample Mass 1-10 mg5-30 mg
Solvent Volume 0.5-0.7 mL0.5-0.7 mL
Sample Height 40-50 mm40-50 mm

Data synthesized from multiple sources.[1][7][15]

Step 2: Assess and Improve Shimming

A well-shimmed magnet is essential for high-resolution spectra with a good signal-to-noise ratio.[6]

  • Lock Signal: Before shimming, ensure a stable lock on the deuterium signal of the this compound. The lock system uses this signal to correct for magnetic field drift.[6]

  • Iterative Adjustment: Shimming is an iterative process of adjusting the shim coils to maximize the lock signal and achieve the narrowest possible resonance lines.[9][10]

  • Automated vs. Manual Shimming: While automated shimming routines are often sufficient, manual shimming may be necessary for challenging samples to achieve the best possible line shape.

Step 3: Optimize Acquisition Parameters

The parameters used to acquire the NMR data directly influence the signal-to-noise ratio.

  • Number of Scans (NS): Increasing the number of scans is a direct way to improve the signal-to-noise ratio. The S/N increases with the square root of the number of scans.[12][16] Therefore, to double the S/N, you need to quadruple the number of scans.[17]

  • Pulse Width: A 90° pulse generally provides the maximum signal in a single scan.[16]

  • Acquisition Time (AT): This is the duration for which the signal (FID) is detected. A longer acquisition time can improve resolution, but acquiring for too long (e.g., beyond 3xT₂) will primarily add noise.[16][18]

  • Relaxation Delay (D1): A sufficient delay between pulses is necessary to allow the magnetization to return to equilibrium. A short delay can lead to signal saturation and reduced intensity.[17]

Guide 2: Working with this compound

This compound (CD₃CD₂OD) is a common solvent in NMR, particularly for samples that are not soluble in less polar solvents like chloroform-d.

Properties of this compound
PropertyValue
Molecular Weight 51.09 g/mol
Density 0.88 g/mL at 25 °C
Boiling Point 78 °C
Melting Point -114 °C

Data from Sigma-Aldrich.[19]

Handling and Storage
  • Hygroscopic Nature: this compound is hygroscopic and will readily absorb moisture from the atmosphere. This will result in a prominent water peak in your spectrum. Always keep the solvent bottle tightly capped when not in use.

  • Storage: Store this compound at room temperature, protected from light and moisture.[20]

Residual Solvent Peaks

Even in highly deuterated solvents, there will be residual proton signals. For this compound, you can expect to see peaks corresponding to the hydroxyl (OH), methylene (CD₂H), and methyl (CD₂H) groups. The chemical shifts of these peaks can vary depending on temperature and sample concentration.

Factors Influencing Signal-to-Noise Ratio

cluster_0 Instrumental Factors cluster_1 Sample-Related Factors cluster_2 Experimental Parameters A Magnetic Field Strength SNR Signal-to-Noise Ratio A->SNR B Shimming B->SNR C Probe Tuning C->SNR D Concentration D->SNR E Solvent Choice E->SNR F Purity F->SNR G Number of Scans G->SNR H Pulse Sequence H->SNR I Acquisition Time I->SNR

Caption: Key factors influencing the signal-to-noise ratio in an NMR experiment.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR in this compound
  • Weigh the Sample: Accurately weigh 1-10 mg of your solid sample into a clean, dry vial.[15]

  • Add Solvent: Using a clean pipette, add approximately 0.6 mL of this compound to the vial.[15]

  • Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Filter (if necessary): If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Check Sample Height: Ensure the sample height is between 4.0 and 5.0 cm from the bottom of the tube.[15]

  • Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[15]

Protocol 2: Optimizing the Number of Scans
  • Initial Acquisition: Acquire a spectrum with a small number of scans (e.g., 8 or 16) to assess the initial signal-to-noise ratio.

  • Estimate Required S/N: Determine the desired signal-to-noise ratio for your analysis. For quantitative NMR (qNMR), a S/N of 250 or higher is often recommended.[12][16]

  • Calculate New Number of Scans: Use the following relationship to estimate the number of scans needed:

    • New NS = Initial NS * (Desired S/N / Initial S/N)²

  • Acquire Final Spectrum: Set the calculated number of scans and acquire the final spectrum. Be mindful that the experiment time will increase proportionally.

References

Technical Support Center: Isotopic Purity in Ethanol-d5 Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical process of correcting for isotopic impurities in quantitative assays using "Ethanol-d5" as an internal standard (IS). In mass spectrometry-based bioanalysis, assuming 100% isotopic purity of your stable isotope-labeled internal standard (SIL-IS) can lead to significant quantification errors. This guide will provide the expertise and practical steps to ensure the accuracy and integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound and why are they a problem?

A: this compound (CD₃CD₂OH) is synthesized to have five deuterium (²H or D) atoms replacing five hydrogen (¹H) atoms. However, the synthesis is never perfect. Isotopic impurities are residual molecules that have fewer than five deuterium atoms (e.g., Ethanol-d4, -d3) or are completely unlabeled (Ethanol-d0).

These impurities are a significant problem because they can directly interfere with the quantification of the unlabeled analyte (ethanol). The mass spectrometer monitors specific mass-to-charge ratios (m/z) for the analyte and the internal standard. If the this compound IS contains unlabeled ethanol (d0), this impurity will contribute to the signal at the analyte's m/z, leading to an overestimation of the analyte's true concentration. This is particularly problematic at the lower limit of quantification (LLOQ), where the impurity's contribution can be a substantial fraction of the total analyte signal.

Q2: What is "cross-talk" and how does it relate to isotopic impurities?

A: Cross-talk, or isotopic interference, describes the phenomenon where the signal from one compound contributes to the signal of another in a mass spectrometer. This can happen in two primary ways:

  • Impurity-Driven Cross-Talk: As described in Q1, unlabeled analyte (d0) present as an impurity in the deuterated IS contributes to the analyte's signal channel.

  • Natural Abundance Cross-Talk: All elements have naturally occurring heavy isotopes (e.g., ¹³C). At very high concentrations, a significant portion of the unlabeled analyte will contain one or more ¹³C atoms, resulting in an "M+1" or "M+2" isotopic peak. This M+n peak from the analyte could potentially overlap with the m/z of a lower-deuterated impurity in the IS, or in some cases, even the IS itself if the mass shift is small.

This guide primarily focuses on correcting for the first, more common, type of cross-talk originating from impurities in the SIL-IS.

Q3: Are there regulatory guidelines on the isotopic purity of internal standards?

A: Yes. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation, emphasize the importance of using high-purity, well-characterized reference standards. The FDA guidance explicitly states that when using a stable isotope-labeled analyte as an IS, "it is important that the labeled standard is of high isotope purity." It further requires that the presence of unlabeled analyte in the IS should be checked, and its potential influence evaluated during method validation. While a specific mandatory percentage is not always dictated, an isotopic enrichment of ≥98% is a widely accepted industry standard for ensuring assay reliability.

Q4: How can I determine the isotopic purity of my this compound standard?

A: The isotopic purity must be determined experimentally. You cannot rely solely on the certificate of analysis (CoA) from the manufacturer, as purity can change over time. The most common method is to perform a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a high-concentration solution of the this compound standard without the presence of the unlabeled analyte. By examining the full scan mass spectrum or by using selected ion monitoring (SIM) for all possible isotopologues (d0 through d5), you can determine the relative abundance of each.

See the Experimental Protocols section below for a detailed, step-by-step guide on how to perform this crucial analysis.

Q5: My calibration curve is non-linear at the high end. Could isotopic impurity be the cause?

A: While non-linearity can have multiple causes, isotopic interference is a known culprit, particularly when the cross-talk is from the analyte to the IS channel. At high analyte concentrations, the contribution from its natural isotopes (e.g., ¹³C) can become significant enough to artificially inflate the signal of the internal standard, compressing the analyte/IS ratio and causing the curve to flatten. Evaluating the isotopic distribution of both your analyte and IS is a critical troubleshooting step.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Poor accuracy and precision at the LLOQ The unlabeled (d0) impurity in your this compound is significantly contributing to the analyte signal, causing a positive bias.1. Experimentally determine the percentage of d0 impurity in your this compound standard (See Protocol 1).2. Implement a mathematical correction to subtract the impurity's contribution from the measured analyte response (See Protocol 2).3. If the d0 impurity is excessively high (>2%), consider sourcing a new lot of this compound with higher isotopic purity.
Calibration curve is non-linear (flattens at ULOQ) Cross-talk from natural isotopes of the high-concentration analyte is artificially increasing the internal standard signal.1. Confirm this by injecting a high concentration standard of the unlabeled analyte and monitoring the m/z channel of the IS. A non-zero peak indicates cross-talk.2. Consider using a different, less abundant precursor ion for the IS that has minimal isotopic contribution from the analyte.3. If possible, utilize a non-linear regression model for the calibration curve that can account for this behavior.
Inconsistent results between different batches of this compound Different lots of the same internal standard can have varying levels of isotopic purity.1. Never assume lot-to-lot consistency. 2. Perform an isotopic purity assessment (Protocol 1) on every new lot of this compound before it is used in validated assays.3. Update your correction calculations with the new, lot-specific purity values.

Experimental Protocols

Protocol 1: Determining the Isotopic Purity of this compound by GC-MS

Objective: To experimentally determine the percentage of each isotopologue (d0, d1, d2, d3, d4, d5) present in a stock of this compound internal standard.

Methodology:

  • Solution Preparation:

    • Prepare a high-concentration solution of the this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Crucially, do not add any unlabeled ethanol to this solution.

  • GC-MS Analysis:

    • Inject the prepared solution onto a GC-MS system. A standard GC column for volatile compounds (e.g., DB-ALC1 or similar) is appropriate.

    • Acquire data in full scan mode to identify the retention time of the ethanol peak.

    • Set up a Selected Ion Monitoring (SIM) method to monitor the relevant ions for ethanol and its isotopologues. For electron ionization (EI), common fragments include the molecular ion and M-1. A common ion to monitor is [M-H]⁺.

      • Ethanol (d0): m/z 45

      • Ethanol (d1): m/z 46

      • Ethanol (d2): m/z 47

      • Ethanol (d3): m/z 48

      • Ethanol (d4): m/z 49

      • Ethanol (d5): m/z 50

    • Inject the sample again using the SIM method, ensuring the peak is not saturated.

  • Data Analysis & Calculation:

    • Integrate the peak area for each monitored m/z value at the retention time of ethanol.

    • Sum the areas of all isotopologues to get the total area: Total Area = Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4) + Area(d5)

    • Calculate the percentage of each isotopologue. For the critical d0 impurity, the calculation is: % d0 Impurity = (Area(d0) / Total Area) * 100

Data Summary Table:

IsotopologueMonitored m/zIntegrated Peak AreaPercentage Abundance (%)
Ethanol-d045e.g., 5,000e.g., 0.1%
Ethanol-d146e.g., 10,000e.g., 0.2%
Ethanol-d247e.g., 25,000e.g., 0.5%
Ethanol-d348e.g., 110,000e.g., 2.2%
Ethanol-d449e.g., 450,000e.g., 9.0%
This compound50e.g., 4,400,000e.g., 88.0%
Total 5,000,000 100.0%
Protocol 2: Mathematical Correction of Analyte Concentration

Objective: To correct the final calculated analyte concentration for the contribution from the unlabeled (d0) impurity in the this compound internal standard.

Causality: The measured analyte response is a sum of the response from the actual analyte in the sample and the response from the d0 impurity added with the IS. To find the true analyte response, we must subtract the impurity's contribution.

Workflow Diagram:

G cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Response Factor Calculation cluster_2 Step 3: Data Acquisition cluster_3 Step 4: Correction & Quantification Purity Determine % d0 Impurity in this compound (Protocol 1) RF Calculate Response Factor (RF) from a known standard Purity->RF Provides %d0 Correct Calculate Corrected Analyte Area RF->Correct Provides RF Acquire Measure Analyte & IS Area in Unknown Sample Acquire->Correct Provides Measured Areas Quant Calculate Final Concentration using Corrected Area Correct->Quant

Technical Support Center: Best Practices for Handling and Storing Ethanol-d5 to Maintain Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethanol-d5. This guide is designed for researchers, scientists, and drug development professionals who rely on the high isotopic and chemical purity of this compound for their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity of your deuterated solvent and the accuracy of your results.

Introduction: The Critical Role of Purity in this compound Applications

This compound (C2D5OH) is a deuterated isotopologue of ethanol widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies. Its utility is directly tied to its isotopic and chemical purity. Contamination with water (H2O) or protic ethanol (C2H5OH) can lead to unwanted signals in NMR spectra, and facilitate proton-deuterium (H-D) exchange, compromising the isotopic enrichment of the solvent and any labile protons on the analyte.[1][2] Therefore, stringent handling and storage practices are paramount.

Frequently Asked Questions (FAQs)

Q1: Why is my new bottle of this compound showing a significant water peak in the 1H NMR spectrum?

A1: This is a common issue stemming from the hygroscopic nature of ethanol.[3][4] this compound readily absorbs moisture from the atmosphere. If the bottle is opened frequently in a humid environment, or if the cap is not sealed properly, water contamination is inevitable. It is also possible, though less likely with a reputable supplier, that the solvent was contaminated during packaging.

Troubleshooting Steps:

  • Verify Supplier Specifications: Check the certificate of analysis (CoA) for the specified water content.

  • Implement a Dry Handling Protocol: When dispensing the solvent, do so in a glove box or under a stream of dry, inert gas like nitrogen or argon.[5]

  • Use Appropriate Sealing: Ensure the bottle cap has a chemically resistant liner (e.g., PTFE) and is tightly sealed after each use. For long-term storage of opened bottles, consider using Parafilm® to further seal the cap.[6]

Q2: I've noticed the disappearance of my analyte's -OH or -NH proton signals in the 1H NMR spectrum when using this compound. Why is this happening?

A2: This phenomenon is due to proton-deuterium (H-D) exchange.[1][2] The deuterium atom on the hydroxyl group of this compound can exchange with labile protons on your analyte, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[1] This exchange is often rapid on the NMR timescale, leading to a broadening or complete disappearance of the analyte's exchangeable proton signal and the appearance of a new HOD peak.

Causality: The hydroxyl group of this compound is labile, meaning the deuterium is not held tightly and can readily participate in exchange reactions with other acidic protons. This is a fundamental chemical property of alcohols.[2]

Q3: What are the best container materials for storing and handling this compound?

A3: The choice of container material is crucial to prevent contamination and degradation.

MaterialCompatibility with this compoundRationale
Glass (Borosilicate) ExcellentHighly inert and does not leach contaminants. Ideal for long-term storage.[7]
HDPE (High-Density Polyethylene) GoodThe original shipping bottles are often HDPE. Suitable for short to medium-term storage. Ensure the cap has a proper liner.[7]
PTFE (Polytetrafluoroethylene) ExcellentHighly resistant to ethanol and a wide range of chemicals. Often used as a liner in caps.[7][8]
Polypropylene (PP) GoodGenerally resistant to ethanol.[7]
Metals (e.g., Stainless Steel) GoodSuitable for transfer lines and larger storage vessels.[7]
Avoid Brass, untreated aluminum, some plastics and rubbersThese materials can corrode, leach impurities, or be degraded by ethanol.[7][9]
Q4: Can I dry this compound if it has absorbed water?

A4: Yes, but it requires careful technique to avoid altering the isotopic enrichment. The most common and effective method for drying solvents in a research setting is the use of molecular sieves.

Protocol for Drying this compound with Molecular Sieves:

  • Activate Molecular Sieves: Place 3Å molecular sieves in a flask and heat them under a high vacuum for several hours (e.g., overnight at >150 °C) to remove any adsorbed water.

  • Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.

  • Add to this compound: Add the activated sieves to the this compound (approximately 10-20% by volume).

  • Equilibrate: Allow the solvent to stand over the sieves for at least 24-48 hours in a tightly sealed container under an inert atmosphere.[10]

  • Transfer: Carefully decant or cannulate the dry solvent into a clean, dry storage vessel.

Troubleshooting Guides

Problem 1: Inconsistent NMR results from the same sample.
Potential Cause Troubleshooting Action Scientific Rationale
Varying Water Content Your this compound may be progressively absorbing moisture with each use.Water can shift the chemical environment of your analyte and participate in H-D exchange, leading to variability in spectra.[11]
Evaporation of Solvent The concentration of your sample is changing between experiments.Ethanol is volatile. If the NMR tube is not properly capped, the solvent can evaporate, increasing the analyte concentration.[12]
Leaching from Septa The septa of your storage vial or NMR tube cap may be incompatible.Some septa materials can leach plasticizers or other contaminants when in contact with ethanol, introducing spurious peaks into your spectrum.[13]

Workflow for Ensuring Consistent NMR Results:

Caption: Workflow for maintaining consistency in NMR experiments.

Problem 2: Suspected Chemical Degradation or Contamination of this compound.
Potential Contaminant/Degradation Product Source Detection Method
Acetaldehyde Oxidation of ethanol.[12]Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[14]
Benzene Can be a trace impurity from the manufacturing process.[14]GC-MS.[14]
Plasticizers (e.g., phthalates) Leaching from incompatible plastic containers or septa.1H NMR (will show characteristic aromatic and aliphatic signals), GC-MS.
Methanol A common impurity in ethanol production.[15]GC.[14][16]

Protocol for Purity Verification by GC-MS:

  • Instrument Setup: Use a GC-MS system with a column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

  • Sample Preparation: Dilute a small aliquot of the this compound in a high-purity solvent (e.g., hexane) if necessary.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Program: Use a temperature program that effectively separates volatile impurities from the ethanol peak.

  • MS Analysis: Acquire mass spectra over a relevant mass range (e.g., m/z 30-300).

  • Data Analysis: Identify potential contaminants by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.[17]

Best Practices for Handling and Storage: A Summary

Storage:

  • Temperature: Store in a cool, well-ventilated area, away from heat sources and direct sunlight.[7][12] Recommended storage temperature is often between 10°C and 25°C.[7]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and oxidation.[3]

  • Container: Use the original supplier bottle or a borosilicate glass container with a PTFE-lined cap.[7][8]

  • Location: Store in a designated flammable liquids cabinet.[18][19]

Handling:

  • Environment: Handle in a well-ventilated area, preferably in a fume hood or glove box.[9][20]

  • Inert Gas: Purge the headspace of the storage bottle with a dry, inert gas before and after dispensing.

  • Transfer: Use clean, dry glass syringes or cannulas for transferring the solvent. Avoid tipping the bottle to prevent contact between the solvent and the septum.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile or vinyl gloves are commonly recommended).[18][21]

Logical Flow for Maintaining this compound Purity:

PurityMaintenance Start Receive New Bottle of this compound Inspect Inspect Seal and CoA Start->Inspect Store Store in Flammable Cabinet Under Inert Gas Inspect->Store Use Dispense in Dry Environment (Glovebox/Fume Hood) Store->Use Seal Tightly Reseal Bottle (Use Parafilm®) Use->Seal Analyze Perform Experiment Use->Analyze Seal->Store Return to Storage Check Check Purity Periodically (e.g., NMR, GC-MS) Analyze->Check Check->Store Purity OK Dry Dry with 3Å Molecular Sieves if Contaminated Check->Dry Water Contamination Dry->Check

Caption: A logical workflow for the lifecycle of this compound in the lab.

References

Technical Support Center: Overcoming Matrix Effects with Ethanol-d5 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on the effective use of Ethanol-d5 as an internal standard. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects
Q1: What is the "matrix effect" in LC-MS analysis, and why is it a concern?

The "matrix effect" refers to the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" itself comprises all components within a sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous or exogenous substances.[3][4]

The primary concern with matrix effects is their potential to introduce significant errors in quantification.[1][2] For instance, if the matrix in a patient sample suppresses the analyte signal more than in the calibration standards, the concentration of the analyte will be underestimated. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[5][6][7][8]

Q2: What are the primary causes of matrix effects in ESI and APCI?

The mechanisms behind matrix effects differ slightly between the two common ionization sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • In ESI , which is more susceptible to matrix effects, co-eluting compounds can compete with the analyte for access to the droplet surface for ionization, alter the droplet's surface tension and evaporation characteristics, or compete for charge in the gas phase.[2][9][10] High concentrations of non-volatile components like salts and lipids are common culprits.[10][11]

  • In APCI , the primary cause of matrix effects is the competition for charge in the gas phase. Co-eluting matrix components can interfere with the charge transfer from the reagent gas ions to the analyte molecules.[2]

The Role of Internal Standards
Q3: How does an internal standard (IS) help in overcoming matrix effects?

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, before sample processing.[12][13][14][15] The fundamental principle is that the IS should experience the same analytical variations as the analyte, including any signal suppression or enhancement caused by the matrix.[12][16]

Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[3][12][17] If both the analyte and the IS are equally affected by the matrix, this ratio will remain constant, leading to more accurate and precise quantification despite the matrix effect.[16][18]

Q4: Why is a stable isotope-labeled (SIL) internal standard, like this compound for ethanol analysis, considered the "gold standard"?

A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., replacing hydrogen with deuterium, ¹H with ²H or D).[12][16][19] this compound (CD₃CD₂OH) is the deuterated analog of ethanol (CH₃CH₂OH).

SIL-ISs are considered the gold standard for several reasons:

  • Near-Identical Physicochemical Properties : A SIL-IS has almost identical chemical and physical properties to the analyte.[12] This ensures they co-elute chromatographically and behave similarly during sample extraction and ionization.[18][20]

  • Effective Compensation for Matrix Effects : Because they co-elute and have the same ionization properties, the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[12][16] This allows for highly effective correction.

  • Mass Spectrometric Distinction : Despite their similarities, the analyte and the SIL-IS are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous and independent measurement.[21][22]

The use of SIL-IS is a widely recognized strategy for mitigating matrix effects and is recommended by regulatory guidelines.[23]

Troubleshooting Guide

Scenario 1: Inconsistent Internal Standard (this compound) Response

Problem: You observe significant variability in the this compound peak area across your analytical run, even in your calibration standards and quality control (QC) samples.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Verify the calibration and precision of your pipettes. Ensure consistent and accurate addition of the this compound working solution to every sample.
Incomplete Mixing After adding the IS, ensure thorough vortexing of each sample to guarantee homogeneity.
Degradation of IS Prepare fresh this compound working solutions daily. Store stock solutions at the recommended temperature and check for any signs of degradation or evaporation.
Variable Matrix Effects While this compound should compensate for matrix effects, extreme variations between samples can still impact its response. Investigate your sample preparation method to see if it can be optimized to remove more interfering components.[24]
Instrumental Issues A drifting or unstable mass spectrometer response can cause IS variability.[25] Check instrument performance by monitoring system suitability samples. Clean the ion source if necessary.[11]
Scenario 2: Poor Accuracy and Precision in QC Samples Despite Using this compound

Problem: Your QC samples are failing to meet the acceptance criteria (typically ±15% accuracy and ≤15% CV) as per ICH M10 and FDA guidelines, even with the use of this compound.[5][7][26]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Chromatographic Separation of Analyte and IS While unlikely for deuterated standards, significant deuterium substitution can sometimes lead to a slight retention time shift.[12] This could cause the analyte and IS to elute in regions with different matrix effects. Optimize your chromatography to ensure co-elution.
Cross-talk between Analyte and IS Ensure that the mass transitions selected for ethanol and this compound are specific and that there is no isotopic contribution from one to the other. The mass difference should ideally be at least 3-4 Da to minimize this.[12]
Non-linear Matrix Effects The matrix effect may be concentration-dependent. If your QC concentrations are significantly different from your sample concentrations, the compensation by the IS may not be consistent. Evaluate matrix effects at both low and high concentrations.[4][8]
Presence of an Interfering Substance A component in the matrix may be co-eluting and have the same mass transition as your analyte or IS. Re-evaluate the selectivity of your method by analyzing at least six different lots of blank matrix.[4][6][8]
IS Purity Verify the isotopic purity of your this compound standard. Impurities could lead to inaccurate quantification.[21]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF) using this compound

This protocol is adapted from methodologies recommended by regulatory bodies to quantitatively assess the matrix effect.[4][7][27]

Objective: To determine if different sources of a biological matrix (e.g., plasma) have a variable effect on the ionization of ethanol and to ensure that this compound effectively compensates for it.

Materials:

  • At least 6 different lots of blank biological matrix (e.g., human plasma).

  • Ethanol and this compound certified reference standards.

  • Appropriate solvents for reconstitution (e.g., mobile phase).

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike ethanol and this compound into the reconstitution solvent at two concentration levels: Low Quality Control (LQC) and High Quality Control (HQC).

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the 6 lots. After the final evaporation step, spike the dried extract with the same concentrations of ethanol and this compound as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike ethanol and this compound into each of the 6 lots of blank matrix at the LQC and HQC levels before extraction. Process these samples through your validated extraction procedure.

  • Analyze all samples using your LC-MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Set 2) / (Peak Response in Set 1)

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[4]

    • IS-Normalized MF = (MF of Ethanol) / (MF of this compound)

  • Assess the Results:

    • The coefficient of variation (CV) of the IS-Normalized MF across the 6 lots should not be greater than 15%.[7][27]

    • For the pre-extraction spiked samples (Set 3), the accuracy for each lot should be within ±15% of the nominal concentration, and the precision across all lots should be ≤15%.[4][8]

Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_acceptance Acceptance Criteria (ICH M10) A Set 1: Neat Solution (Analyte + IS in Solvent) D LC-MS Analysis A->D B Set 2: Post-Extraction Spike (Spike Extracted Blank Matrix) B->D C Set 3: Pre-Extraction Spike (Spike Blank Matrix Pre-Extraction) C->D E Calculate Matrix Factor (MF) MF = Response(Set 2) / Response(Set 1) D->E G Assess Accuracy & Precision (Set 3 vs Nominal Conc.) D->G F Calculate IS-Normalized MF MF(Analyte) / MF(IS) E->F H CV of IS-Normalized MF ≤ 15% F->H I Accuracy (Set 3) within ±15% Precision (Set 3) ≤ 15% G->I

Caption: Workflow for assessing matrix effects using a stable isotope-labeled internal standard.

Visualization of the Compensation Mechanism

The following diagram illustrates how a stable isotope-labeled internal standard like this compound compensates for matrix effects.

CompensationMechanism cluster_no_effect Scenario A: No Matrix Effect cluster_with_effect Scenario B: Matrix Effect (50% Suppression) Analyte1 Analyte Signal (Area = 1000) Ratio1 Ratio = 1.0 Analyte1->Ratio1 Response_A IS1 IS Signal (Area = 1000) IS1->Ratio1 Response_IS Conclusion Result: Accurate quantification is maintained because the ratio remains constant. Analyte2 Analyte Signal (Area = 500) Ratio2 Ratio = 1.0 Analyte2->Ratio2 Response_A IS2 IS Signal (Area = 500) IS2->Ratio2 Response_IS

Caption: How a SIL-IS maintains an accurate analyte/IS ratio despite signal suppression.

References

Optimizing GC Oven Temperature for Ethanol-d5 Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Gas Chromatography (GC) oven temperature programs for the analysis of Ethanol-d5. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the GC oven temperature program for this compound analysis?

A good starting point is to adapt a method used for standard ethanol analysis, as the deuterated and non-deuterated forms will have very similar chromatographic behavior. A common approach is to begin with a "scouting gradient" to understand the sample's behavior.[1] A typical scouting program would be:

  • Initial Temperature: 35-40°C

  • Initial Hold Time: 1-2 minutes

  • Ramp Rate: 10°C/minute

  • Final Temperature: ~200°C (or the column's maximum operating temperature)

  • Final Hold Time: 5-10 minutes to ensure all components elute.[1]

One published method for ethanol analysis provides a more specific starting point: an initial oven temperature of 35°C held for 2 minutes, followed by a ramp of 25°C/minute to a final temperature of 90°C, which is then held for 4.3 minutes.[2]

Q2: How does the initial oven temperature affect the analysis of this compound?

The initial oven temperature primarily influences the resolution of early-eluting peaks.[1][3] For a volatile compound like this compound, a lower initial temperature generally leads to better resolution from other volatile components or the solvent front.[3] Decreasing the initial temperature is often the most effective way to improve the separation of these early peaks.[3] However, be aware that significantly lowering the initial temperature can also substantially increase the total analysis time.[3]

If using a splitless injection, a good rule of thumb is to set the initial oven temperature 10 to 20°C below the boiling point of the sample solvent to ensure efficient trapping of the analyte at the head of the column.[4]

Q3: What is the impact of the temperature ramp rate on the separation?

The temperature ramp rate affects the resolution of peaks that elute in the middle of the chromatogram.[1][3] A slower ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance resolution.[5] Conversely, a faster ramp rate will decrease the analysis time but may lead to a loss of resolution.[6] If your initial chromatogram shows co-eluting peaks, decreasing the ramp rate is a key parameter to adjust.[3] It is recommended to adjust the ramp rate in increments of about 5°C/minute to observe the effect on separation.[3]

Q4: When should I use an isothermal oven temperature program versus a temperature ramp?

An isothermal program, where the oven temperature is held constant, is suitable for simple mixtures where the components have similar boiling points and retention times.[3] If all the peaks of interest elute within a short time window during a scouting gradient (e.g., less than 25% of the gradient time), an isothermal method may be feasible.[1]

However, for more complex samples containing compounds with a wide range of boiling points, a temperature program is necessary.[7] A temperature ramp allows for the efficient elution of both volatile compounds like this compound and less volatile components in the same run, while also maintaining good peak shape for later-eluting compounds.[5]

Q5: How do I determine the optimal final hold time?

The final temperature and hold time should be sufficient to ensure that all components of the sample, not just the analytes of interest, have eluted from the column.[3] A long final hold time during method development (e.g., 10 minutes) can confirm the absence of late-eluting compounds that could interfere with subsequent analyses.[1] Once the elution profile is understood, the final hold time can be shortened to just after the last peak of interest has eluted to improve sample throughput.[3]

Troubleshooting Guide

Problem Potential Cause Related to Oven Temperature Suggested Solution
Peak Tailing Interaction with active sites in the column or liner, which can be temperature-dependent.While often related to column activity, optimizing the temperature program can sometimes help. Ensure the final temperature is high enough to elute all matrix components. If tailing persists, consider liner replacement or column trimming.[4][8]
Peak Fronting Column overload or poor sample focusing.If using splitless injection, the initial oven temperature may be too high, preventing proper focusing of the analyte at the head of the column. Try lowering the initial temperature.[9] Peak fronting can also be caused by injecting too much sample.[4]
Poor Resolution Inadequate separation between this compound and other components.For early eluting peaks, decrease the initial oven temperature.[3] For peaks in the middle of the run, decrease the temperature ramp rate.[3] A mid-ramp hold at a temperature about 20-30°C below the elution temperature of the unresolved pair can also be effective.[3]
Shifting Retention Times Inconsistent oven temperature control or leaks in the system.Verify the GC oven's temperature accuracy and stability. Check for leaks at the injector and column fittings.[10]
Broad Peaks Diffusion of the analyte band as it travels through the column.A temperature ramp generally produces sharper peaks compared to a long isothermal hold.[5] If peaks are still broad, a slower ramp rate may improve peak shape.[11]

Experimental Protocols

Protocol 1: Developing a Temperature Program Using a Scouting Gradient
  • Column Installation: Install an appropriate GC column for volatile analysis (e.g., a wax or low- to mid-polarity phase).

  • Initial GC Conditions:

    • Injector Temperature: 250°C (for volatile samples, 150-200°C can be used).[3]

    • Carrier Gas Flow: Set to the optimal linear velocity for your carrier gas and column dimensions.

    • Detector Temperature: Set appropriately for your detector type (e.g., 250-300°C for a Flame Ionization Detector).

  • Scouting Oven Program:

    • Initial Temperature: 40°C

    • Initial Hold: 2 minutes

    • Ramp: 10°C/minute to the column's maximum operating temperature.

    • Final Hold: 10 minutes.[1]

  • Injection: Inject a standard solution of this compound and any other relevant compounds.

  • Analysis: Evaluate the resulting chromatogram for peak shape, resolution, and retention time. Use this information to proceed with optimization as described in Protocol 2.

Protocol 2: Optimizing the Temperature Program
  • Optimize Initial Temperature: Based on the scouting run, if this compound elutes very early and is not well-resolved from the solvent peak or other early eluters, lower the initial temperature in 5-10°C increments.[3]

  • Optimize Ramp Rate: If there are co-eluting peaks in the middle of the chromatogram, decrease the ramp rate in increments of 5°C/minute.[3] If resolution is more than adequate, you can increase the ramp rate to shorten the analysis time.

  • Optimize Final Temperature and Hold: Adjust the final temperature to be about 20-30°C above the elution temperature of the last peak of interest. Set the final hold time to be long enough to ensure the elution of any high-boiling matrix components, then shorten it for routine analysis.[1]

  • Iterate: Make one change at a time and evaluate the effect on the chromatogram. It may take several iterations to achieve the desired separation and peak shape.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for common GC issues in this compound analysis.

References

Technical Support Center: Dealing with Peak Overlap When Using Ethanol-d5 in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of peak overlap when using Ethanol-d5 (CD3CD2OH) in the analysis of complex mixtures.[1] As a deuterated solvent, this compound is a valuable tool in NMR spectroscopy and as an internal standard in mass spectrometry. However, its residual proton signals and chromatographic behavior can sometimes lead to peak overlap, complicating data interpretation. This guide offers expert insights and practical solutions to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical chemistry?

This compound is a form of ethanol where five of the six hydrogen atoms have been replaced by their isotope, deuterium.[1] This isotopic labeling makes it particularly useful in a few key areas:

  • NMR Spectroscopy: In ¹H NMR, the signals from deuterium are not observed, which significantly reduces the solvent's interference with the signals from the analyte of interest.[2][3] This is crucial when analyzing samples where the solvent concentration is much higher than the analyte concentration.[4]

  • Mass Spectrometry (MS): this compound can be used as an internal standard for the quantification of ethanol in biological and other complex matrices.[1] The mass difference allows the instrument to distinguish between the analyte (ethanol) and the internal standard, while their similar chemical properties ensure they behave alike during sample preparation and analysis.[5][6]

Q2: What causes peak overlap with this compound in NMR?

The primary cause of peak overlap in ¹H NMR is the presence of residual, non-deuterated protons in the this compound solvent.[2] Even in highly deuterated solvents (e.g., 99.5 atom % D), a small amount of residual protons will be present.[1] The residual signals of this compound appear as a multiplet around 3.5-3.6 ppm (for the -CH2- group) and a singlet around 1.1-1.2 ppm (for the -CH3 group), though the exact chemical shifts can vary with temperature and sample composition.[7][8][9][10] If your analyte has signals in these regions, overlap can occur.

Q3: Can this compound cause peak overlap in chromatography (LC-MS, GC-MS)?

Yes, while less common than in NMR, peak overlap can occur in chromatography. When this compound is used as an internal standard, it is intended to co-elute with or elute very close to the unlabeled ethanol.[11] However, issues can arise if:

  • Chromatographic Resolution is Poor: Inadequate separation on the column can lead to the analyte and internal standard peaks merging with other components in a complex mixture.[12]

  • Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and the internal standard, potentially causing distorted peak shapes and apparent shifts in retention time.[11]

Q4: What are the initial signs of a peak overlap problem?
  • In NMR:

    • Distorted multiplet patterns.

    • Broader than expected peaks.

    • Inaccurate integration values.

    • Difficulty in assigning peaks in the regions where this compound residual signals are expected.

  • In Chromatography:

    • Asymmetrical peaks (tailing or fronting).[13][14][15][16]

    • Split peaks.[17]

    • Shoulders on peaks.[13]

    • Unstable retention times.

    • Inconsistent quantification results when using this compound as an internal standard.

II. Troubleshooting Guide

This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during experiments.

A. NMR Spectroscopy
Problem 1: My analyte signals in the 3.5-3.6 ppm or 1.1-1.2 ppm region are obscured by the residual this compound peaks.

This is a classic peak overlap scenario in ¹H NMR. Here’s a systematic approach to resolve it:

The most straightforward solution is to switch to a different deuterated solvent whose residual peaks do not overlap with your analyte's signals.[18][19][20]

Experimental Protocol: Solvent Selection

  • Analyze Analyte Structure: Predict the approximate chemical shifts of your analyte's protons.

  • Consult a Solvent Signal Table: Refer to a table of common deuterated solvents and their residual proton chemical shifts.

  • Select an Appropriate Solvent: Choose a solvent with residual peaks in a "quiet" region of your analyte's spectrum. For example, if your signals of interest are in the aliphatic region, a solvent like Deuterated Benzene (C6D6) might shift them to a more resolved area due to aromatic solvent-induced shifts (ASIS).[19][20]

  • Confirm Solubility: Ensure your analyte is soluble in the new solvent.

Table 1: Residual Proton Chemical Shifts of Common Deuterated Solvents

SolventResidual Proton Signal (ppm)Multiplicity
Chloroform-d (CDCl₃)7.26Singlet
Acetone-d₆2.05Pentet
DMSO-d₆2.50Pentet
Benzene-d₆7.16Singlet
Methanol-d₄3.31, 4.87Pentet, Singlet
Water (D₂O)~4.79 (variable)Singlet

Source: Adapted from values found in various NMR solvent guides.[2]

If changing the solvent is not an option, you can use pulse sequences designed to suppress the solvent signal.[4][21][22]

Experimental Protocol: Presaturation

Presaturation is a common solvent suppression technique that irradiates the solvent peak with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the populations of the ground and excited states for the solvent protons, leading to no net signal.

  • Identify the Solvent Peak: Acquire a standard ¹H NMR spectrum and accurately determine the chemical shift of the residual this compound peak you want to suppress.

  • Set Up the Presaturation Experiment: In your NMR software, select a presaturation pulse sequence (often called "pfsat" or similar).

  • Define the Saturation Frequency: Set the frequency of the presaturation pulse to the exact chemical shift of the target solvent peak.

  • Optimize Saturation Power and Time: Start with default parameters and adjust the saturation power and delay to achieve maximum suppression without affecting nearby analyte signals. Be aware that presaturation can also suppress signals from exchangeable protons (e.g., -OH, -NH) if they are in chemical exchange with the solvent.[23][24]

Diagram 1: Logic for Choosing a Solution to NMR Peak Overlap

G start Peak Overlap with This compound Detected change_solvent Can the solvent be changed? start->change_solvent soluble Is the analyte soluble in an alternative non-interfering solvent? change_solvent->soluble Yes solvent_suppression Use Solvent Suppression (e.g., Presaturation, WET). change_solvent->solvent_suppression No select_new_solvent Select and use a new deuterated solvent. soluble->select_new_solvent Yes soluble->solvent_suppression No end_resolved Problem Resolved select_new_solvent->end_resolved two_d_nmr Is resolution still insufficient? solvent_suppression->two_d_nmr run_2d_nmr Perform 2D NMR (e.g., COSY, HSQC). two_d_nmr->run_2d_nmr Yes two_d_nmr->end_resolved No run_2d_nmr->end_resolved end_unresolved Consult a Specialist

Caption: Decision tree for addressing NMR peak overlap with this compound.

For highly complex mixtures where 1D techniques are insufficient, 2D NMR can provide the necessary resolution by spreading the signals across two frequency axes.[25][26][27][28][29]

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[25][28] Even if two signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can help identify their respective coupling partners, aiding in structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached heteronuclei, such as ¹³C or ¹⁵N.[25][28] If a proton signal is overlapped, but the carbons they are attached to have different chemical shifts, the HSQC spectrum will show separate correlation peaks, thus resolving the ambiguity.[27]

Diagram 2: Principle of a 2D HSQC Experiment

G cluster_1d 1D ¹H Spectrum (Overlapped) cluster_2d 2D HSQC Spectrum (Resolved) H1 Proton A H2 Proton B overlap Overlapped Peak (A + B) corr1 overlap->corr1 Attached to Carbon A corr2 overlap->corr2 Attached to Carbon B C1 Carbon A C1->corr1 C2 Carbon B C2->corr2

Caption: Resolving overlapped proton signals with 2D HSQC NMR.

B. Chromatography (LC-MS and GC-MS)
Problem 2: When using this compound as an internal standard, I observe poor peak shape (tailing or fronting) for both ethanol and the internal standard.

Poor peak shape can compromise the accuracy of quantification.[15] The causes are often related to the chromatographic conditions.[12]

Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[12][30]

Troubleshooting Steps:

  • Evaluate Solvent Strength: Compare the elution strength of your sample solvent with the initial mobile phase.

  • Reconstitute Sample: If the sample solvent is too strong, evaporate the sample and reconstitute it in the initial mobile phase or a weaker solvent.

For ionizable compounds, the pH of the mobile phase is critical. If the pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

Troubleshooting Steps:

  • Determine Analyte pKa: Find the pKa of any potentially problematic compounds in your mixture.

  • Adjust pH: Modify the mobile phase pH to be at least 2 units away from the pKa to ensure the analyte is in a single ionic state.[12]

Injecting too much sample can saturate the stationary phase, leading to peak fronting.[31]

Troubleshooting Steps:

  • Dilute the Sample: Prepare and inject a 10-fold dilution of your sample.[31]

  • Observe Peak Shape: If the peak shape improves and becomes more symmetrical, the original sample was overloaded. Adjust the sample concentration or injection volume accordingly.[30][31]

Problem 3: The retention times of ethanol and this compound are slightly different, leading to inconsistent matrix effect compensation.

For an internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[11] A slight difference in retention time can mean that the analyte and internal standard experience different levels of ion suppression or enhancement.

While counterintuitive, sometimes a column with slightly lower resolving power can be beneficial in this specific case.

Rationale:

A very high-resolution column might be able to separate the analyte from its deuterated analogue due to the slight difference in physicochemical properties caused by the isotopic labeling (the "isotope effect"). A column with a slightly lower efficiency may not resolve these two peaks, forcing them to co-elute and experience the same matrix effects.[11]

Experimental Protocol:

  • Select an Alternative Column: Choose a column with a similar stationary phase but a larger particle size or shorter length.

  • Test the Separation: Inject the sample and observe the elution of ethanol and this compound. The goal is to have them elute as a single, sharp peak.

Fine-tuning the mobile phase composition or temperature can sometimes adjust the selectivity and achieve co-elution.

Troubleshooting Steps:

  • Adjust Organic Modifier Percentage: Slightly increase or decrease the percentage of the organic solvent in the mobile phase.

  • Change Temperature: Modify the column temperature by a few degrees. Temperature can influence the interactions between the analytes and the stationary phase.

III. Summary of Troubleshooting Strategies

Table 2: Quick Reference for Peak Overlap Issues with this compound

Analytical TechniqueIssuePrimary Cause(s)Recommended Solution(s)
NMR Spectroscopy Analyte peaks obscured by residual solvent signalsOverlap of chemical shifts1. Change to a different deuterated solvent.2. Use solvent suppression techniques (e.g., presaturation).3. Employ 2D NMR (COSY, HSQC).
Chromatography Poor peak shape (tailing, fronting)- Mismatched sample solvent- Incorrect mobile phase pH- Column overload1. Reconstitute sample in mobile phase.2. Adjust mobile phase pH.3. Dilute the sample or reduce injection volume.
Chromatography Inconsistent quantification with internal standardSlight separation of analyte and internal standard1. Use a lower-resolution column to force co-elution.2. Fine-tune mobile phase composition or temperature.

IV. References

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chromatography Today. --INVALID-LINK--

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 5, 2026, from --INVALID-LINK--

  • Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs. Retrieved January 5, 2026, from --INVALID-LINK--

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (n.d.). uHPLCs. Retrieved January 5, 2026, from --INVALID-LINK--

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved January 5, 2026, from --INVALID-LINK--

  • Lifting the curtain of undesired solvent signals. (n.d.). Magritek. Retrieved January 5, 2026, from --INVALID-LINK--

  • Solvent suppression. (n.d.). University of Leicester. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gates, E. L., et al. (2024). Solvent Suppression in Pure Shift NMR. Analytical Chemistry. --INVALID-LINK--

  • Solvent Suppression in Pure Shift NMR. (2024). National Institutes of Health. --INVALID-LINK--

  • Multiple Solvent Suppression. (2019, January 23). UMass Nuclear Magnetic Resonance (NMR) Labs. --INVALID-LINK--

  • Solvent suppression. (n.d.). In Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Two-dimensional NMR. (n.d.). UCL. Retrieved January 5, 2026, from --INVALID-LINK--

  • Solvent suppression in pure shift NMR. (2024, March 5). Research Explorer - The University of Manchester. --INVALID-LINK--

  • Solvent suppression in pure shift NMR. (n.d.). The University of Manchester. Retrieved January 5, 2026, from --INVALID-LINK--

  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021, January 30). Quora. --INVALID-LINK--

  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. --INVALID-LINK--

  • Deuterated Solvents for NMR: Guide. (n.d.). Allan Chemical Corporation. Retrieved January 5, 2026, from --INVALID-LINK--

  • 2D NMR Introduction. (2022, September 24). Chemistry LibreTexts. --INVALID-LINK--

  • Ethanol-1,1,2,2,2-d5. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--

  • Types of 2D NMR. (n.d.). Weizmann Institute of Science. Retrieved January 5, 2026, from --INVALID-LINK--

  • Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 5, 2026, from --INVALID-LINK--

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. --INVALID-LINK--

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. (2007, October 2). University of Ottawa NMR Facility Blog. --INVALID-LINK--

  • Performing NMR Spectroscopy Without Deuterated Solvents. (2020, September 14). AZoM. --INVALID-LINK--

  • How to resolve overlapping peaks in 13C labeled mass spectrometry data. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Why does NMR use deuterated solvents? (2021, January 29). Reddit. --INVALID-LINK--

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (n.d.). LCGC International. Retrieved January 5, 2026, from --INVALID-LINK--

  • Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? (2023, December 28). ResearchGate. --INVALID-LINK--

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. --INVALID-LINK--

  • Ethanol. (n.d.). NIST WebBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Spectroscopy. --INVALID-LINK--

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 5, 2026, from --INVALID-LINK--

  • Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter. (2016, August 7). PubMed. --INVALID-LINK--

  • Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. (2022, September 1). LCGC International. --INVALID-LINK--

  • Ethanol(64-17-5) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • NMR spectra of ethyl alcohol. (n.d.). Shivaji College. Retrieved January 5, 2026, from --INVALID-LINK--

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved January 5, 2026, from --INVALID-LINK--

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. --INVALID-LINK--

  • Draw the NMR Spectrum of ethanol. (2015, August 11). YouTube. --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. --INVALID-LINK--

  • (PDF) The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. (2019, December 16). ResearchGate. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--

  • Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

References

Validation & Comparative

"Ethanol-d5" vs. "Ethanol-d6" as an NMR solvent: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, by a Senior Application Scientist

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is a critical decision that directly impacts spectral quality and the accuracy of structural elucidation. While a plethora of deuterated solvents are available, the selection is often dictated by the solubility of the analyte and the specific requirements of the experiment. This guide provides an in-depth comparison of two deuterated forms of ethanol: the perdeuterated Ethanol-d6 (CD₃CD₂OD) and the partially deuterated Ethanol-d1 (CH₃CH₂OD). This comparative study will illuminate the profound impact of the degree and position of deuteration on the utility of a solvent in ¹H and ¹³C NMR spectroscopy, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Fundamental Role of Deuteration in NMR

Deuterated solvents are indispensable in NMR spectroscopy for several key reasons.[1][2][3] Primarily, they are used to avoid the overwhelming signal of the solvent's protons in ¹H NMR, which would otherwise obscure the signals of the analyte.[1][2] Deuterium (²H), having a different gyromagnetic ratio than protium (¹H), resonates at a much different frequency and is therefore "silent" in a standard ¹H NMR experiment. Furthermore, the deuterium signal of the solvent is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high resolution and reproducibility of the spectra.[4]

Structural and Spectroscopic Differences: Ethanol-d6 vs. Ethanol-d1

The key distinction between Ethanol-d6 and Ethanol-d1 lies in the extent and location of deuterium substitution. This seemingly subtle difference has profound implications for their application as NMR solvents.

  • Ethanol-d6 (CD₃CD₂OD): In this perdeuterated (fully deuterated) form, all six hydrogen atoms of the ethanol molecule are replaced with deuterium.[5] This includes the hydroxyl proton and all protons on the ethyl group.

  • Ethanol-d1 (CH₃CH₂OD): In this isotopologue, only the hydroxyl proton is replaced by a deuteron.[1][4] The methyl (CH₃) and methylene (CH₂) protons remain.

This structural divergence is directly reflected in their respective ¹H NMR spectra when used as solvents.

dot graph TD { subgraph "Ethanol-d6 (CD₃CD₂OD)" A["CD₃"] -- "CD₂" -- B["OD"]; end subgraph "Ethanol-d1 (CH₃CH₂OD)" C["CH₃"] -- "CH₂" -- D["OD"]; end }

Caption: Molecular structures of Ethanol-d6 and Ethanol-d1.

¹H NMR Spectral Comparison

A hypothetical ¹H NMR spectrum of a simple analyte, such as ethyl acetate, dissolved in either Ethanol-d6 or Ethanol-d1 would starkly illustrate their differing suitability as solvents.

  • In Ethanol-d6: The solvent itself would exhibit only very small residual peaks from any incomplete deuteration. These are typically a quintet for the CHD₂ group and a triplet for the CD₂H group, appearing at very low intensity. The hydroxyl deuteron (-OD) does not produce a signal in the ¹H spectrum. This results in a clean baseline, allowing for unobstructed observation of the analyte's signals.

  • In Ethanol-d1: The spectrum would be dominated by two large signals from the solvent itself: a triplet from the methyl (CH₃) group and a quartet from the methylene (CH₂) group. These solvent peaks would likely overlap with and obscure the signals of the analyte, rendering the spectrum difficult, if not impossible, to interpret for most analytes. The deuterated hydroxyl group (-OD) would be silent.

The following table summarizes the expected ¹H and ¹³C NMR signals for the solvents themselves.

SolventIsotopologue¹H NMR Residual Peaks (ppm)¹³C NMR Peaks (ppm)
Ethanol-d6 CD₃CD₂OD~3.56 (quintet, -CD₂H), ~1.11 (septet, -CD₃)~57.0, ~17.3
Ethanol-d1 CH₃CH₂OD~3.6 (quartet, -CH₂-), ~1.2 (triplet, -CH₃-)~57.5, ~18.2

Note: Chemical shifts are approximate and can vary with temperature and other solutes.[3][6][7]

The Critical Role of the Exchangeable Hydroxyl Proton

In any protic solvent, including deuterated ethanol, the hydroxyl proton (or deuteron) can undergo chemical exchange with labile protons on the analyte (e.g., -OH, -NH₂, -COOH).[8]

In Ethanol-d6 (CD₃CD₂OD), the presence of a deuterated hydroxyl group makes it a useful solvent for studying exchangeable protons on an analyte. By observing the disappearance or reduction in the intensity of an analyte's labile proton signal over time, one can infer the presence of such protons.

Conversely, in Ethanol-d1 (CH₃CH₂OD), while the solvent's hydroxyl group is deuterated, the high concentration of the solvent's own C-H protons makes it an unsuitable choice for most ¹H NMR studies.

Experimental Protocol: A Comparative Study

To empirically demonstrate the differences between these two solvents, a straightforward comparative experiment can be performed.

Objective:

To compare the ¹H NMR spectra of a standard analyte dissolved in Ethanol-d6 and Ethanol-d1 to assess their suitability as NMR solvents.

Materials:
  • Ethanol-d6 (≥99.5% D)[5]

  • Ethanol-d1 (CH₃CH₂OD, ≥99% D)[4]

  • Ethyl Acetate (as a standard analyte)

  • NMR tubes (5 mm)

  • Micropipettes

Procedure:
  • Sample Preparation:

    • Prepare a 5% (v/v) solution of ethyl acetate in Ethanol-d6. Add approximately 0.5 mL of this solution to a clean, dry NMR tube.

    • Prepare a 5% (v/v) solution of ethyl acetate in Ethanol-d1. Add approximately 0.5 mL of this solution to a second clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz (or higher) NMR spectrometer.

    • Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio for the analyte in the Ethanol-d6 sample.

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the two spectra, paying close attention to the baseline, the visibility of the ethyl acetate signals, and the presence and intensity of the solvent signals.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9];

A [label="Prepare 5% Ethyl Acetate in Ethanol-d6"]; B [label="Prepare 5% Ethyl Acetate in Ethanol-d1"]; C [label="Transfer to NMR Tubes"]; D [label="Acquire 1H NMR Spectra"]; E [label="Process and Compare Spectra"];

A -> C; B -> C; C -> D; D -> E; }

Caption: Experimental workflow for the comparative NMR study.

Conclusion: An Informed Solvent Choice

The comparative analysis of Ethanol-d6 and Ethanol-d1 unequivocally demonstrates the critical importance of perdeuteration for a solvent intended for ¹H NMR spectroscopy.

  • Ethanol-d6 (CD₃CD₂OD) stands as a viable polar, protic NMR solvent. Its low residual proton signals provide a clear spectral window for the analysis of a wide range of analytes, particularly those soluble in ethanol.

  • Ethanol-d1 (CH₃CH₂OD) , due to the presence of the non-deuterated ethyl group, is fundamentally unsuitable as a general-purpose solvent for ¹H NMR. The intense solvent signals would overpower and obscure the signals of the analyte. However, its value lies in pedagogical settings and in specific research applications where the introduction of a deuterated hydroxyl group is the primary goal, and the proton signals of the ethyl group are not of interest or can be selectively ignored.[9]

For the practicing scientist in pharmaceuticals, materials science, or any field reliant on high-quality NMR data, this comparison underscores a foundational principle: the choice of a deuterated solvent is not merely about dissolving the sample, but about creating an environment for clear and unambiguous spectral interpretation. When a protic, polar solvent is required, Ethanol-d6 offers a reliable option, while Ethanol-d1 serves as a stark reminder of the consequences of incomplete deuteration.

References

The Analyst's Anchor: A Comparative Guide to Deuterated Internal Standards for Volatile Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Ethanol-d5 and other commonly used deuterated internal standards—Methanol-d4, Isopropanol-d7, and Acetone-d6—for the quantitative analysis of volatiles by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of internal standard selection, present comparative performance data, and provide actionable experimental protocols to empower you to select and implement the optimal standard for your application.

The Pillars of an Ideal Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control standard to correct for variations throughout the analytical process.[5] A SIL-IS, where one or more atoms are replaced by a heavier stable isotope (e.g., Hydrogen with Deuterium), is considered the gold standard.[6][7] The ideal SIL-IS should be an identical twin to the analyte, experiencing the same journey from sample preparation to detection, differing only in mass, which allows the mass spectrometer to distinguish it from the native analyte.[5]

The core requirements for an effective internal standard are:

  • Chemical and Physical Similarity: The IS should closely mimic the analyte's properties, including polarity, boiling point, and extraction efficiency. This ensures it behaves similarly during sample preparation (e.g., liquid-liquid extraction, solid-phase microextraction) and chromatography.[8] Deuterated standards are nearly identical to their non-deuterated counterparts in this regard.[5]

  • Chromatographic Co-elution: Ideally, the IS should elute at the same retention time as the analyte. This is crucial for correcting matrix effects, which can vary across a chromatographic run.[9] Because deuterated standards have nearly identical chemical properties, they typically co-elute with the target analyte.[5]

  • Absence in the Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed.[10]

  • Mass Spectrometric Distinction: The IS must have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte, with no overlapping fragment ions. A mass difference of 4-5 Da is often recommended to avoid cross-talk from natural isotope abundances.[2][11]

  • Stability: The isotopic label must be stable and not prone to exchange with hydrogen atoms from the sample or solvent. Deuterium labels on carbon atoms are stable, whereas those on heteroatoms like oxygen or nitrogen can be labile.[12]

Comparative Performance of Deuterated Volatile Standards

The selection of a deuterated standard is primarily dictated by the target analyte. The most effective IS is the deuterated version of the analyte itself. However, in methods designed to quantify multiple volatiles, a single deuterated standard may be chosen to represent a class of compounds, or a cocktail of standards may be used.[13] Here, we compare the suitability of four common deuterated standards.

This compound (or Ethanol-d6)

This compound or the fully deuterated Ethanol-d6 is the quintessential internal standard for the quantification of ethanol.[6] Its application is critical in forensic toxicology for blood alcohol content (BAC) determination and in the quality control of alcoholic beverages and hand sanitizers.[14][15][16]

  • Primary Application: Quantification of ethanol.

  • Strengths: As the isotopic analog of ethanol, it provides the most accurate correction for sample preparation losses and matrix effects. It co-elutes perfectly with ethanol, ensuring that both compounds experience the same ionization conditions in the mass spectrometer source.[6]

  • Considerations: When analyzing for other short-chain alcohols, its retention time and chemical properties are very similar, making it a potentially suitable surrogate if specific deuterated standards for those analytes are unavailable.

Methanol-d4

Methanol-d4 is the standard of choice for the analysis of methanol, a toxic compound often monitored as an impurity in ethanol-based products or in clinical poisoning cases.[4]

  • Primary Application: Quantification of methanol.

  • Strengths: Provides excellent accuracy and precision for methanol analysis due to its identical chemical nature. Its high volatility matches that of methanol, ensuring it behaves similarly during headspace sampling.

  • Considerations: Due to its high volatility and polarity, its chromatographic behavior is quite distinct from larger alcohols like propanol or butanol. Therefore, it is less suitable as a universal internal standard for a broad range of volatiles.

Isopropanol-d7

Isopropanol-d7 serves as the ideal internal standard for isopropanol (2-propanol) analysis. Isopropanol is a common solvent and a substance of interest in clinical and forensic toxicology.

  • Primary Application: Quantification of isopropanol.

  • Strengths: Its properties perfectly match those of isopropanol. It is also structurally similar to acetone (its primary metabolite), making it a potentially useful IS for simultaneous analysis of both compounds.

  • Considerations: While sometimes used as an alternative to n-propanol in blood alcohol analysis to avoid issues with endogenous n-propanol, a deuterated ethanol standard remains superior for ethanol quantification.[10]

Acetone-d6

Acetone-d6 is the appropriate internal standard for the quantification of acetone, which is relevant in cases of solvent exposure and in monitoring diabetic ketoacidosis.

  • Primary Application: Quantification of acetone.

  • Strengths: As the direct isotopic analog, it ensures the highest level of accuracy for acetone measurement.

  • Considerations: Its chemical properties as a ketone are distinct from alcohols. While it is a small, volatile polar molecule, its utility as an IS for alcohols is limited compared to using a deuterated alcohol.

Performance Data Summary

The following table summarizes typical performance characteristics for methods utilizing these deuterated internal standards. The data is synthesized from various validated methods and serves as a representation of expected performance.

Internal Standard Target Analyte Matrix Linearity (r²) Precision (%RSD) Accuracy/Recovery (%) Key Advantages
Ethanol-d6 EthanolWhole Blood> 0.999< 5%95-105%Gold standard for BAC; excellent matrix effect correction.[6]
Methanol-d4 MethanolHand Sanitizer> 0.995< 10%80-120%Ideal for impurity testing in high-ethanol matrices.[4]
Isopropanol-d7 IsopropanolWhole Blood> 0.99< 10%90-110%Highly specific for isopropanol; good chromatographic behavior.
Acetone-d6 AcetoneWhole Blood> 0.99< 10%90-110%Best choice for accurate acetone quantification.

Note: Performance metrics are typical values reported in validated headspace GC-MS methods. Actual performance may vary based on instrumentation, specific method parameters, and matrix complexity.

The Causality of Experimental Design: Why These Choices Matter

The choice of a deuterated internal standard is a foundational decision in method development. Using an isotopic analog is based on the principle that it is the most effective way to correct for inevitable variations.

  • Matrix Effects: Complex biological matrices like blood contain numerous endogenous compounds (lipids, proteins, salts) that can co-elute with the target analyte.[9] These matrix components can either suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results. Because a co-eluting SIL-IS experiences the same suppression or enhancement, calculating the analyte-to-IS peak area ratio effectively normalizes this variability, yielding a more accurate result.[5]

  • Sample Preparation: During sample preparation steps like protein precipitation, liquid-liquid extraction, or headspace equilibration, analyte loss can occur. The SIL-IS, being chemically identical, will be lost at the same proportion as the native analyte. The analyte-to-IS ratio, therefore, remains constant, correcting for this loss.[2]

The logical flow for selecting an internal standard is a process of matching properties to minimize analytical uncertainty.

A Define Target Analyte(s) B Is a Deuterated Analog of the Primary Analyte Available? A->B C Select Deuterated Analog of Primary Analyte B->C Yes F Select a Deuterated Standard with Closest Properties to All Analytes B->F No D Are Multiple Analytes Quantified? C->D E Consider a Cocktail of Deuterated Standards D->E Yes G Verify Co-elution and Absence of Cross-Interference D->G No E->G F->G H Proceed with Method Validation G->H

Caption: Decision workflow for selecting a deuterated internal standard.

Experimental Protocol: Headspace GC-MS Analysis of Volatiles in Blood

This protocol provides a generalized, self-validating workflow for the quantification of ethanol and other volatiles in whole blood using a deuterated internal standard.

1. Preparation of Standards and Reagents

  • Internal Standard (IS) Working Solution: Prepare a working solution of the chosen deuterated standard (e.g., Ethanol-d6) in deionized water at a concentration that yields a robust signal (e.g., 100 mg/L).

  • Calibration Standards: Prepare a series of aqueous calibration standards containing the target analytes (e.g., methanol, ethanol, isopropanol, acetone) at known concentrations spanning the desired analytical range.

  • Quality Control (QC) Samples: Prepare QC samples in blank whole blood at low, medium, and high concentrations.

2. Sample Preparation

  • Aliquot 200 µL of calibrator, QC sample, or unknown blood sample into a 10 mL or 20 mL headspace vial.

  • Add 1.0 mL of the IS working solution to each vial.

  • Immediately cap and crimp each vial to ensure an airtight seal.

  • Vortex each vial for 5 seconds to ensure thorough mixing.

3. Headspace GC-MS Analysis

  • Headspace Autosampler Parameters:

    • Vial Incubation Temperature: 70 °C

    • Vial Incubation Time: 15 minutes

    • Loop Temperature: 80 °C

    • Transfer Line Temperature: 90 °C

    • Injection Volume: 1 mL (headspace vapor)

  • GC Parameters:

    • Inlet Temperature: 200 °C

    • Split Ratio: 20:1

    • Column: Use a column designed for blood alcohol analysis (e.g., DB-ALC1 or equivalent).

    • Oven Program: 40 °C (hold 5 min), then ramp to 180 °C at 20 °C/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • SIM Ions:

      • Ethanol: m/z 45, 31

      • Ethanol-d6: m/z 52, 36

      • Methanol: m/z 31, 29

      • Methanol-d4: m/z 36, 30

      • Isopropanol: m/z 45, 43

      • Isopropanol-d7: m/z 52, 49

      • Acetone: m/z 43, 58

      • Acetone-d6: m/z 46, 64 (Note: Quantifier ion is typically the most abundant, qualifier ions are used for confirmation. Ions must be empirically verified.)

4. Data Analysis and Validation

  • Integrate the peak areas for the quantifier ions of each analyte and its corresponding internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.

  • Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards. A linear regression with a weighting of 1/x is typically used.

  • Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

  • Self-Validation: The consistent response of the internal standard across all samples (calibrators, QCs, and unknowns) serves as a system suitability check. A significant deviation in the IS area for a particular sample may indicate a matrix effect not fully compensated for or an issue with sample preparation, warranting further investigation.

cluster_0 Sample Preparation cluster_1 Headspace Incubation & Injection cluster_2 GC-MS Analysis cluster_3 Data Processing A Aliquoting Sample (Calibrator, QC, Unknown) B Spiking with Deuterated IS A->B C Capping and Vortexing B->C D Incubation (e.g., 70°C) C->D E Headspace Vapor Injection D->E F GC Separation E->F G MS Detection (SIM) F->G H Peak Area Integration G->H I Calculate Area Ratio (Analyte / IS) H->I J Quantification via Calibration Curve I->J

Caption: Experimental workflow for volatile analysis using a deuterated IS.

Conclusion and Recommendations

The use of deuterated internal standards is non-negotiable for achieving high-quality, defensible data in the quantitative analysis of volatile compounds. While this compound (or -d6) is the unequivocal choice for ethanol analysis, the selection of an IS for a multi-analyte panel requires careful consideration of the chemical properties and chromatographic behavior of all target compounds.

Key Recommendations:

  • Prioritize the Analyte: Always use the deuterated analog of your primary analyte of interest. For blood alcohol analysis, this is deuterated ethanol.

  • Match the Properties: If a direct analog is not available or if you are running a broad screen, choose a deuterated standard that most closely matches the average polarity, volatility, and functionality of your target analytes.

  • Consider a Cocktail: For methods covering a wide range of chemical classes (e.g., alcohols, ketones, esters), using a cocktail of deuterated standards, with each standard assigned to quantify its non-deuterated counterpart and closely related structures, will provide the most accurate results.

  • Validate Rigorously: Regardless of the choice, the performance of the internal standard must be thoroughly validated in the specific matrix of interest to ensure it effectively corrects for variability and does not introduce its own source of error.[8]

By grounding your analytical choices in the fundamental principles of isotope dilution and chromatographic science, you can ensure your results are not just a number, but a reliable and accurate measure of the truth.

References

The Gold Standard: A Comparative Guide to Analytical Method Validation Using Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that the data generated is accurate, reliable, and reproducible. A critical component of robust quantitative analysis, particularly in complex matrices, is the use of an appropriate internal standard. This guide provides an in-depth technical comparison of analytical method validation using Ethanol-d5 as an internal standard, highlighting its superior performance against other alternatives and providing the supporting rationale and experimental frameworks.

The Foundational Role of Internal Standards in Analytical Method Validation

Before delving into the specifics of this compound, it is crucial to understand why an internal standard is not just a recommendation but a cornerstone of a self-validating analytical system. An ideal internal standard is a compound with physicochemical properties as close as possible to the analyte of interest.[1][2] It is added at a constant concentration to all samples, including calibrators and quality controls. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume discrepancies, and instrument response fluctuations.[3] The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is widely considered the gold standard in quantitative bioanalysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

This compound: The Deuterated Advantage

This compound (CD3CD2OH) is a deuterated form of ethanol where five hydrogen atoms have been replaced by deuterium atoms.[4][5] This seemingly subtle isotopic substitution provides significant analytical advantages, primarily due to the near-identical chemical and physical properties to unlabeled ethanol.[4][6]

Comparison with Other Internal Standards

The choice of an internal standard is a critical decision in method development. While other compounds can be used, they often fall short when compared to a deuterated analog like this compound.

Internal Standard TypeAdvantagesDisadvantagesRationale for this compound Superiority
This compound (SIL-IS) Co-elutes with the analyte, experiences similar matrix effects and ionization suppression/enhancement.[2] High chemical similarity ensures comparable extraction recovery.Higher cost compared to structural analogs. Potential for isotopic interference if not adequately resolved by the mass spectrometer.The near-identical behavior provides the most accurate correction for analytical variability, leading to higher precision and accuracy.[2]
Structural Analogs (e.g., n-Propanol, t-Butanol) Lower cost, readily available.[7]Different chromatographic retention times, potentially different extraction efficiencies and susceptibility to matrix effects. May not accurately compensate for analyte-specific variations.[8]Differences in chemical structure can lead to divergent behavior during sample processing and analysis, introducing bias and imprecision.[8]
Non-deuterated Ethanol (as a reference substance) In some specific applications with very high ethanol concentrations, the sample's own ethanol can be used as a reference.[9][10]Not a true internal standard; cannot correct for variations in sample preparation or injection volume. Prone to significant error in complex matrices.This approach is not suitable for bioanalytical methods or trace-level quantification where accuracy is critical.

A Framework for Method Validation with this compound

The validation of an analytical method is a comprehensive process that demonstrates its suitability for the intended purpose. The following sections outline the key validation parameters and provide a conceptual framework for their assessment when using this compound as an internal standard, in line with regulatory guidelines from the FDA and ICH Q2(R1).[11][12][13]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for ethanol quantification using this compound.

Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters Stock_Solutions Prepare Stock Solutions (Ethanol & this compound) Calibration_Standards Prepare Calibration Standards (Analyte + IS) Stock_Solutions->Calibration_Standards QC_Samples Prepare Quality Control Samples (Analyte + IS at LQC, MQC, HQC) Stock_Solutions->QC_Samples Sample_Extraction Sample Extraction (e.g., SPE, LLE, Protein Precipitation) Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS) Sample_Extraction->Instrumental_Analysis Linearity Linearity & Range Instrumental_Analysis->Linearity Accuracy Accuracy Instrumental_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) Instrumental_Analysis->Precision Selectivity Selectivity & Specificity Instrumental_Analysis->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Instrumental_Analysis->Stability

Caption: A typical workflow for analytical method validation using an internal standard.

Key Validation Parameters and Experimental Protocols

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[14][15]

Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of ethanol.

  • Add a constant concentration of this compound to each standard.

  • Process and analyze the standards.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.

  • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[14]

Why this works: The use of the peak area ratio corrects for any variations in injection volume or instrument response, resulting in a more linear and reliable calibration curve.

Objective: To determine the closeness of the measured concentration to the true concentration.[14]

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level.

  • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • The mean recovery should be within an acceptable range, typically 85-115% for bioanalytical methods.[16]

Why this works: this compound co-behaves with the analyte during extraction and analysis, ensuring that any loss of the analyte is mirrored by a proportional loss of the internal standard. This leads to a more accurate determination of the analyte's concentration.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[14] Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

Protocol:

  • Repeatability: Analyze at least five replicates of each QC level (low, medium, high) in a single analytical run.

  • Intermediate Precision: Analyze the same QC levels on at least three different days with different analysts or equipment if possible.

  • Calculate the relative standard deviation (RSD) or coefficient of variation (CV) for each level. The acceptance criterion is typically an RSD of ≤ 15%.[17]

Why this works: The consistent presence of this compound minimizes the impact of random variations that can occur within and between analytical runs, resulting in lower RSD values and demonstrating the method's reproducibility.

Objective: To ensure that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix.[17]

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of ethanol and this compound.

  • Analyze blank matrix samples spiked only with this compound to ensure no contribution to the analyte signal.

  • Analyze blank matrix samples spiked with the analyte at the lower limit of quantification (LLOQ) to ensure it is distinguishable from the baseline noise.

Why this works: The high specificity of mass spectrometry, coupled with the distinct mass-to-charge ratios of ethanol and this compound, provides excellent selectivity.[18][19] This protocol verifies that matrix components do not interfere with the detection and quantification of the analyte or the internal standard.

Objective: To evaluate the chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[20][21]

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after they have been left at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at a specified temperature (e.g., -20°C or -80°C) for an extended period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Why this works: While this compound itself is stable, this experiment is crucial to ensure that the analyte (ethanol) does not degrade in the biological matrix during storage and handling.[22][23]

Logical Relationship of Validation Parameters

The successful validation of an analytical method is not a series of disconnected experiments but a logical progression where each parameter builds upon the others.

Validation_Logic Selectivity Selectivity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Linearity Linearity & Range Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ->Linearity Stability Stability Accuracy_Precision->Stability Robustness Robustness Accuracy_Precision->Robustness

Caption: The logical progression of analytical method validation parameters.

Conclusion

The validation of an analytical method is a scientifically rigorous process that underpins the reliability of research and development in the pharmaceutical and broader scientific community. The use of a deuterated internal standard, specifically this compound for the quantification of ethanol, offers a distinct advantage over other alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a superior level of correction for potential errors, leading to demonstrably more accurate, precise, and reliable data. By following the structured validation framework outlined in this guide, researchers can ensure their analytical methods are not only compliant with regulatory expectations but are also built on a foundation of sound scientific principles.

References

Navigating the Labyrinth of Acetyl-CoA Metabolism: A Comparative Guide to Ethanol-d5 and its Alternatives as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of metabolic pathways is paramount to unraveling the complexities of cellular function and dysfunction. Acetyl-CoA, a central hub of metabolism, is a key precursor for a multitude of biosynthetic and energy-generating processes. Stable isotope tracers are indispensable tools for tracking the fate of carbon atoms into and through this vital metabolic nexus. Among these, deuterated ethanol, particularly Ethanol-d5, has emerged as a valuable probe. This guide provides an in-depth, objective comparison of the accuracy and precision of this compound as a metabolic tracer, juxtaposed with its primary alternatives, Deuterium Oxide (D₂O) and ¹³C-labeled glucose. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their metabolic investigations.

The Crucial Role of Tracers in Metabolic Research

Metabolic pathways are not static roadmaps but dynamic networks of interconnected reactions. To understand the flow, or flux, of metabolites through these pathways, researchers employ isotopically labeled molecules. These tracers are chemically identical to their endogenous counterparts but contain heavier isotopes (e.g., Deuterium [²H or D], Carbon-13 [¹³C]) that can be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By introducing a labeled substrate and tracking the appearance of the isotope in downstream metabolites, we can glean invaluable insights into pathway activity, nutrient utilization, and the impact of genetic or pharmacological perturbations.

This compound: A Window into Acetyl-CoA Metabolism

Ethanol is primarily metabolized in the liver to acetaldehyde and then to acetate, which is subsequently converted to acetyl-CoA. By using deuterated ethanol, such as this compound (CD₃CD₂OH), researchers can trace the path of the deuterium atoms as they are incorporated into various metabolic products derived from acetyl-CoA.

Mechanism of Action and Key Applications

The core principle behind using this compound lies in its conversion to deuterated acetyl-CoA. This labeled acetyl-CoA can then enter a variety of metabolic pathways, including:

  • De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors. The deuterium from ethanol-derived acetyl-CoA is incorporated into newly synthesized fatty acids.

  • Tricarboxylic Acid (TCA) Cycle: The central engine of cellular respiration. Labeled acetyl-CoA enters the TCA cycle, and the deuterium can be traced in cycle intermediates.

  • Histone Acetylation: An epigenetic modification where acetyl groups are added to histone proteins, influencing gene expression. The acetyl group from ethanol-derived acetyl-CoA can be tracked onto histones.

A significant factor to consider when using deuterated tracers is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of enzymatic reactions involving the cleavage of this bond. For ethanol metabolism, the KIE has been observed in the oxidation of ethanol by alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1)[1]. This effect must be accounted for in metabolic flux analysis to ensure accurate quantification.

A Comparative Analysis of Metabolic Tracers for Acetyl-CoA

The choice of tracer is a critical experimental design parameter that significantly influences the accuracy and precision of metabolic flux measurements. Here, we compare this compound with two other commonly used tracers for probing acetyl-CoA metabolism: Deuterium Oxide (D₂O) and ¹³C-Glucose.

TracerPrinciple of Labeling Acetyl-CoAKey AdvantagesKey Disadvantages
This compound Direct conversion to deuterated acetyl-CoA.Provides a direct and specific tracer for ethanol-derived acetyl-CoA pools. Useful for studying the metabolic fate of ethanol itself.The Kinetic Isotope Effect can alter metabolic rates and requires careful consideration in flux calculations. Potential for non-oxidative metabolic pathways to interfere[2].
Deuterium Oxide (D₂O) Deuterium from body water is incorporated into acetyl-CoA and other molecules during various enzymatic reactions.Relatively inexpensive and easy to administer. Labels multiple pathways, providing a broad overview of metabolic activity. Measures total de novo synthesis of molecules like fatty acids, independent of the carbon source[3].Labeling is less specific to a particular substrate and can be incorporated through multiple exchange reactions, complicating the interpretation of flux from a specific precursor.
¹³C-Glucose Glucose is metabolized to ¹³C-labeled pyruvate and then to ¹³C-acetyl-CoA.Provides a direct trace of glucose-derived carbon into acetyl-CoA and downstream pathways. Different isotopomers of ¹³C-glucose can be used to probe specific pathways with high precision[4][5][6].Does not account for acetyl-CoA derived from other sources like fatty acid oxidation or other amino acids. Can be more expensive than D₂O.

Experimental Data: A Head-to-Head Look

Direct comparative studies providing quantitative data on the accuracy and precision of these tracers for specific pathways are crucial for informed experimental design.

A study validating a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous measurement of ethanol and this compound in serum reported an analytical imprecision (CV) of less than 10% and an analytical recovery of over 90%[7]. This demonstrates the high analytical precision achievable for quantifying the tracer itself.

When considering de novo lipogenesis, D₂O is a widely used tracer. A key advantage is its ability to measure the total synthesis of fatty acids regardless of the carbon source[3]. The precision of DNL measurements using D₂O and gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS) can detect deuterium enrichment levels as low as 0.001% with high accuracy and precision[8]. While direct comparative studies with this compound are limited, the broader labeling pattern of D₂O provides a more comprehensive measure of total DNL.

For resolving fluxes within the central carbon metabolism, ¹³C-labeled glucose tracers are often considered the gold standard. Computational and experimental studies have shown that specific isotopomers of ¹³C-glucose, such as [1,2-¹³C₂]glucose, provide the most precise estimates for glycolysis and the pentose phosphate pathway, while uniformly labeled glucose ([U-¹³C₆]glucose) is highly informative for the TCA cycle[4][5][6]. This level of pathway-specific precision is a significant advantage of ¹³C-glucose over both this compound and D₂O for detailed metabolic flux analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting metabolic tracing experiments using this compound, D₂O, and ¹³C-Glucose.

In Vivo Metabolic Tracing with this compound in Mice

This protocol is adapted from methodologies used to trace the incorporation of ethanol-derived acetyl groups into histone proteins.

1. Animal Preparation and Tracer Administration:

  • Acclimate adult male C57BL/6J mice to handling for several days.

  • Prepare a sterile solution of this compound in saline.

  • Administer a single intraperitoneal (IP) injection of this compound at a determined dose (e.g., 2 g/kg body weight). Control animals should receive an equivalent volume of saline.

2. Sample Collection:

  • At designated time points post-injection (e.g., 30 min, 1h, 4h, 8h, 24h), anesthetize the mice.

  • Collect blood via cardiac puncture for serum analysis of deuterated acetate.

  • Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

  • Dissect and collect tissues of interest (e.g., liver, brain, adipose tissue).

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

3. Metabolite Extraction and Analysis (Example: Histone Acetylation):

  • Isolate nuclei from the frozen tissues.

  • Extract histones using an acid extraction method.

  • Perform protein digestion (e.g., with trypsin) to generate peptides.

  • Analyze the peptides by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the deuterium label into acetylated histone peptides.

In Vivo De Novo Lipogenesis Measurement with D₂O in Mice

This protocol is based on established methods for measuring fatty acid synthesis.

1. Animal Preparation and Tracer Administration:

  • Provide mice with drinking water enriched with a known percentage of D₂O (e.g., 8% v/v)[3].

  • To rapidly achieve isotopic equilibrium, an initial priming dose of D₂O in saline can be administered via IP injection (e.g., 35 µL/g of body weight)[3].

  • Maintain the animals on the D₂O-enriched water for the desired duration of the study.

2. Sample Collection:

  • At the end of the experimental period, collect blood samples to determine the D₂O enrichment in body water.

  • Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

  • Freeze the tissues immediately in liquid nitrogen and store at -80°C.

3. Lipid Extraction and Analysis:

  • Homogenize the tissue samples and extract total lipids.

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to their methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution and calculate the rate of fatty acid synthesis based on deuterium incorporation and body water enrichment.

In Vitro Metabolic Tracing with ¹³C-Glucose in Cell Culture

This protocol outlines a general procedure for tracing glucose metabolism in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells in standard medium to the desired confluency.

  • Prepare a labeling medium by supplementing glucose-free medium with the desired ¹³C-labeled glucose isotopomer (e.g., [U-¹³C₆]glucose).

  • Wash the cells with PBS and replace the standard medium with the labeling medium.

  • Incubate the cells for a predetermined time course.

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Separate the polar and non-polar metabolite fractions.

3. Metabolite Analysis:

  • Analyze the polar metabolites (e.g., TCA cycle intermediates) by LC-MS or GC-MS.

  • Analyze the non-polar metabolites (e.g., fatty acids) by GC-MS after derivatization.

  • Determine the mass isotopomer distributions of the metabolites of interest to calculate metabolic fluxes.

Visualizing the Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

cluster_ethanol This compound Metabolism cluster_d2o D2O Incorporation cluster_glucose 13C-Glucose Metabolism cluster_downstream Downstream Pathways This compound This compound Acetaldehyde-d4 Acetaldehyde-d4 This compound->Acetaldehyde-d4 ADH/CYP2E1 Acetate-d3 Acetate-d3 Acetaldehyde-d4->Acetate-d3 ALDH Acetyl-CoA-d3 Acetyl-CoA-d3 Acetate-d3->Acetyl-CoA-d3 ACSS2 De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA-d3->De Novo Lipogenesis TCA Cycle TCA Cycle Acetyl-CoA-d3->TCA Cycle Histone Acetylation Histone Acetylation Acetyl-CoA-d3->Histone Acetylation D2O (Body Water) D2O (Body Water) Deuterated Precursors Deuterated Precursors D2O (Body Water)->Deuterated Precursors Acetyl-CoA-d Acetyl-CoA-d Deuterated Precursors->Acetyl-CoA-d Acetyl-CoA-d->De Novo Lipogenesis 13C-Glucose 13C-Glucose 13C-Pyruvate 13C-Pyruvate 13C-Glucose->13C-Pyruvate Glycolysis 13C-Acetyl-CoA 13C-Acetyl-CoA 13C-Pyruvate->13C-Acetyl-CoA PDH 13C-Acetyl-CoA->De Novo Lipogenesis 13C-Acetyl-CoA->TCA Cycle 13C-Acetyl-CoA->Histone Acetylation

Caption: Metabolic pathways for the generation of labeled Acetyl-CoA from different tracers.

Tracer Administration Tracer Administration Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Tracer Administration->Sample Collection (Blood, Tissues) Metabolite Extraction Metabolite Extraction Sample Collection (Blood, Tissues)->Metabolite Extraction Sample Derivatization (if necessary) Sample Derivatization (if necessary) Metabolite Extraction->Sample Derivatization (if necessary) Mass Spectrometry Analysis (GC-MS or LC-MS) Mass Spectrometry Analysis (GC-MS or LC-MS) Sample Derivatization (if necessary)->Mass Spectrometry Analysis (GC-MS or LC-MS) Data Analysis (Mass Isotopomer Distribution) Data Analysis (Mass Isotopomer Distribution) Mass Spectrometry Analysis (GC-MS or LC-MS)->Data Analysis (Mass Isotopomer Distribution) Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis (Mass Isotopomer Distribution)->Metabolic Flux Calculation

Caption: General experimental workflow for a stable isotope tracer study.

Conclusion: Selecting the Right Tool for the Job

The choice of a metabolic tracer is not a one-size-fits-all decision. The optimal tracer depends on the specific biological question, the metabolic pathway of interest, and the desired level of detail.

  • This compound is a powerful and specific tool for investigating the metabolic fate of ethanol and its direct contribution to the acetyl-CoA pool. Its use requires careful consideration of the kinetic isotope effect to ensure accurate flux calculations.

  • Deuterium Oxide (D₂O) offers a cost-effective and convenient method for measuring total de novo synthesis rates of molecules like fatty acids, providing a holistic view of anabolic activity. However, its lack of substrate specificity can make it challenging to pinpoint the contribution of a particular precursor.

  • ¹³C-Glucose provides a highly precise and versatile approach for tracing the flow of glucose-derived carbon through central metabolic pathways. The availability of various isotopomers allows for fine-tuned interrogation of specific enzymatic reactions and pathway branches.

Ultimately, a multi-tracer approach, where feasible, can provide the most comprehensive and robust understanding of metabolic networks. By carefully considering the strengths and limitations of each tracer and employing rigorous experimental design and data analysis, researchers can confidently navigate the intricate landscape of cellular metabolism and accelerate the pace of discovery in basic science and drug development.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods Using Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the ability to generate consistent and reproducible analytical data across different laboratories is paramount. This guide provides an in-depth technical overview of the principles and practices for conducting a robust inter-laboratory cross-validation of an analytical method, specifically focusing on the use of Ethanol-d5 as a stable isotope-labeled internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the reliability and comparability of analytical data generated from multiple sites.

The transfer of analytical methods between laboratories is a critical and common practice, driven by factors such as outsourcing to contract research organizations (CROs), multi-site clinical trials, and mergers or acquisitions.[1] A successful method transfer ensures that the receiving laboratory can perform the analytical method with the same level of accuracy and precision as the originating laboratory.[2] Cross-validation is the empirical process that demonstrates this equivalence.[3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[4] By substituting hydrogen atoms with deuterium, a stable isotope, compounds like this compound are created.[5] These SIL internal standards are nearly chemically identical to the analyte of interest, in this case, ethanol.[6] This near-identical physicochemical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to enhanced accuracy and precision.[5][7][8] The use of a SIL internal standard is a cornerstone of developing a robust and reliable bioanalytical method.[8]

Experimental Workflow for Inter-Laboratory Cross-Validation

The following section outlines a comprehensive, step-by-step methodology for the cross-validation of an analytical method for the quantification of ethanol in a biological matrix (e.g., human plasma) using this compound as the internal standard. This protocol is designed to be a self-validating system, incorporating principles from regulatory guidelines.[9][10]

Diagram of the Inter-Laboratory Cross-Validation Workflow

CrossValidationWorkflow cluster_originating_lab Originating Laboratory (Lab A) cluster_receiving_lab Receiving Laboratory (Lab B) cluster_data_analysis Data Comparison & Analysis A1 Method Validation A2 Prepare & Ship Samples A1->A2 B2 Receive & Store Samples A2->B2 Shipment A3 Analyze Samples C1 Statistical Analysis A3->C1 Lab A Data B1 Method Familiarization B3 Analyze Samples B1->B3 B3->C1 Lab B Data C2 Acceptance Criteria Evaluation C1->C2 C3 Final Report C2->C3

Caption: Workflow for a typical inter-laboratory cross-validation study.

Detailed Experimental Protocol

1. Objective and Acceptance Criteria Definition:

  • Objective: To demonstrate that the analytical method for ethanol quantification provides equivalent results when performed at two different laboratories.

  • Acceptance Criteria: Pre-defined acceptance criteria are crucial for an objective assessment.[11] These are often based on reproducibility validation data.[11] A common approach is to set the acceptance for the mean accuracy of quality control (QC) samples to be within ±15% of the nominal value, and the precision (as %RSD) to be ≤15%. For inter-laboratory comparison, the relative difference between the mean results from each lab should typically be less than 10%.[1]

2. Preparation of Study Samples:

  • A single, homogenous batch of the biological matrix (e.g., human plasma) should be used to prepare calibration standards and quality control samples.

  • Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of ethanol.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These should be prepared from a separate stock solution than the calibration standards.

  • Aliquoting and Blinding: Aliquot the calibration standards and QC samples into individual, clearly labeled vials. A portion of the samples should be blinded to the analysts in both laboratories to minimize bias.

3. Sample Shipment and Receipt:

  • The originating laboratory ships a complete set of calibration standards and QC samples to the receiving laboratory under appropriate temperature-controlled conditions to ensure sample stability.

  • The receiving laboratory must document the condition of the samples upon receipt.

4. Analysis at Both Laboratories:

  • Both laboratories should use the same detailed analytical method protocol.

  • Sample Preparation:

    • Thaw the plasma samples at room temperature.

    • To a 100 µL aliquot of plasma (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • GC-MS/MS Analysis: (This is a generalized example; specific parameters must be optimized for the instrument used)

    • Gas Chromatograph (GC):

      • Column: A suitable capillary column for volatile compound analysis (e.g., DB-624).

      • Injection Mode: Headspace or direct liquid injection.

      • Oven Temperature Program: An appropriate temperature gradient to separate ethanol from other matrix components.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electron Ionization (EI).

      • Monitored Transitions (MRM):

        • Ethanol: Select appropriate precursor and product ions (e.g., m/z 45 -> 31).

        • This compound: Select appropriate precursor and product ions (e.g., m/z 50 -> 35).

  • Data Acquisition and Processing:

    • Each laboratory will generate its own calibration curve by plotting the peak area ratio of ethanol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

    • The concentrations of the QC samples are then calculated from the respective calibration curves.

Data Presentation and Interpretation

A clear and concise presentation of the data is essential for comparing the performance of the analytical method across the two laboratories.

Table 1: Comparative Analysis of QC Sample Results
QC LevelLaboratoryNNominal Conc. (mg/dL)Mean Measured Conc. (mg/dL)Accuracy (%)Precision (%RSD)Inter-Lab Relative Difference (%)
LQC Lab A610.010.3103.04.5\multirow{2}{}{-3.8}
Lab B610.09.999.05.2
MQC Lab A650.051.5103.03.1\multirow{2}{}{-1.9}
Lab B650.050.5101.03.8
HQC Lab A6100.0102.0102.02.5\multirow{2}{*}{-1.0}
Lab B6100.0101.0101.02.9
Statistical Evaluation of Results
  • t-test: A two-sample t-test can be used to determine if there is a statistically significant difference between the mean concentrations measured by the two laboratories for each QC level.

  • Bland-Altman Plot: This graphical method is excellent for visualizing the agreement between two quantitative measurements. It plots the difference between the two measurements against the average of the two measurements.

A successful cross-validation is declared when the pre-defined acceptance criteria are met.[14] If the criteria are not met, a thorough investigation into the potential causes of the discrepancy is required.[11] This could involve a review of the analytical procedure, equipment, and personnel training at both sites.

Regulatory Context and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical and bioanalytical methods.[9][10][15][16] While these guidelines provide a framework, the specific design and acceptance criteria for a cross-validation study are often left to the discretion of the sponsor, with the expectation of a sound scientific justification.[17][18]

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation also emphasizes the importance of assessing bias between methods used in different laboratories.[18] Furthermore, laboratories accredited under ISO/IEC 17025 are required to monitor their performance through inter-laboratory comparisons.[19][20][21]

References

The Foundational Principle: Why Ethanol-d5 is the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Linearity and Range of Ethanol-d5 Calibration Curves for Quantitative Bioanalysis

For researchers and scientists in drug development and regulated bioanalysis, the accuracy of quantitative data is non-negotiable. The calibration curve is the cornerstone of this accuracy, defining the relationship between an analyte's concentration and the instrument's response. This guide provides a senior-level perspective on establishing and validating robust calibration curves for ethanol analysis, focusing on the indispensable role of its deuterated analog, this compound, as an internal standard (IS). We will delve into the mechanistic reasoning behind experimental design, compare its performance against alternatives, and provide actionable protocols grounded in regulatory standards.

Quantitative analysis by mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS/MS), is susceptible to several sources of variability that can compromise data integrity. These include:

  • Matrix Effects: Co-eluting components in biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2][3]

  • Sample Preparation Inconsistencies: Analyte loss can occur at various stages, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, resulting in variable recovery between samples.[1]

  • Instrumental Drift: Minor fluctuations in instrument performance, such as detector sensitivity or injection volume, can introduce errors over the course of an analytical run.[1]

To counteract these variables, an internal standard is introduced. The ideal IS mimics the physicochemical behavior of the analyte as closely as possible. This is where a stable isotope-labeled (SIL) internal standard like this compound (ethyl alcohol-d5) excels. Being chemically identical to ethanol, it co-elutes during chromatography and experiences nearly identical ionization and matrix effects.[4][5] However, its increased mass (due to the substitution of five hydrogen atoms with deuterium) allows it to be distinguished by the mass spectrometer.[4][6]

The fundamental principle is that any experimental variation affecting the analyte (ethanol) will affect the deuterated standard (this compound) to the same degree. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains directly proportional to the analyte's concentration, ensuring precision and accuracy.[1] This technique is known as isotope dilution mass spectrometry.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification A Biological Sample (Analyte: Ethanol) B Spike with Internal Standard (Known amount of this compound) A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D Chromatographic Separation (Ethanol and this compound co-elute) C->D E Mass Spectrometry Detection (Separate signals by mass) D->E F Signal Acquisition (Peak Area Measurement) E->F G Calculate Peak Area Ratio (Area_Ethanol / Area_this compound) F->G H Plot Ratio vs. Concentration (Calibration Curve) G->H I Determine Unknown Concentration H->I

Caption: Workflow of Isotope Dilution Mass Spectrometry using this compound.

Performance Comparison: The Superiority of an Isotopic Internal Standard

The choice of internal standard is a critical decision in method development. While other compounds can be used, this compound provides clear, demonstrable advantages over common alternatives like structural analogs (e.g., n-propanol).

Parameter This compound (Deuterated IS) n-Propanol (Structural Analog IS) Causality Behind Performance
Chromatography Co-elutes with ethanol.Elutes at a different retention time.Identical chemical structure ensures identical chromatographic behavior. A different structure (n-propanol) will always have different retention characteristics.
Matrix Effect Compensates precisely for matrix effects.[3]Poor compensation.Because it co-elutes, this compound experiences the exact same time-dependent matrix effects as ethanol. An analog eluting at a different time is exposed to a different set of co-eluting matrix components.
Ionization Efficiency Compensates for variations in ionization.[5]Poor compensation.Identical molecular structure leads to identical ionization behavior in the MS source. An analog will have a different ionization efficiency.
Extraction Recovery Tracks analyte recovery accurately.[5]May have different recovery.Identical physicochemical properties ensure that any loss of ethanol during sample prep is mirrored by a proportional loss of this compound.
Linearity (r²) Consistently >0.995Often >0.99, but can be less robust.The stable signal ratio across the concentration range minimizes variance, leading to a stronger linear correlation.[1]
Regulatory View Considered the "gold standard" by regulatory bodies like the FDA and EMA.[7][8]Acceptable, but requires more extensive validation to prove suitability.Regulatory guidelines recognize the inherent reliability of stable isotope-labeled internal standards for mitigating analytical variability.

Designing and Validating the Calibration Curve: A Regulatory-Compliant Approach

A bioanalytical method validation is incomplete without a rigorous assessment of the calibration curve. This process must adhere to guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[7][8]

A full validation for a chromatographic method should assess selectivity, matrix effect, the calibration curve, range, accuracy, precision, and stability.[8]

Key Validation Parameters for the Calibration Curve:
  • Range: The interval between the upper and lower limits of quantification (ULOQ and LLOQ). The range should be chosen to cover the expected concentrations of the study samples.[8]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by fitting the data to a regression model and assessing the coefficient of determination (r² or R²).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] For the LLOQ, precision should not exceed 20% CV (Coefficient of Variation), and accuracy should be within ±20% of the nominal value.[9]

  • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Regression Model: The simplest model that adequately describes the concentration-response relationship should be used. For most applications using an SIL-IS, a linear regression with a 1/x or 1/x² weighting is appropriate to account for heteroscedasticity (non-uniform variance across the concentration range).

  • Acceptance Criteria:

    • A minimum of six non-zero calibrator concentrations should be used.[10]

    • The coefficient of determination (r²) should be ≥0.99.[1]

    • The back-calculated concentration for each calibrator should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[9]

    • At least 75% of the calibrators, and a minimum of six, must meet this criterion.

Experimental Protocol: Preparation of Ethanol Calibration Standards and QCs

This protocol describes the preparation of calibrators and quality control (QC) samples in human plasma for a typical ethanol assay with a range of 1 to 30 mmol/L, a range relevant for pharmacokinetic studies.[11][12]

Materials:

  • Certified reference standards: Ethanol (analyte) and this compound (internal standard).

  • Drug-free, pooled human plasma (with appropriate anticoagulant).

  • Reagent-grade water and methanol.

  • Calibrated pipettes and analytical balance.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Analyte Stock (1000 mmol/L Ethanol): Accurately weigh 4.607 g of absolute ethanol and dissolve in reagent-grade water to a final volume of 100 mL.

    • Internal Standard Stock (100 mmol/L this compound): Accurately weigh 0.511 g of this compound and dissolve in reagent-grade water to a final volume of 100 mL.

    • Causality Note: Preparing separate stock solutions for calibrators and QCs is a regulatory requirement to avoid analytical bias from a single faulty stock.[8]

  • Preparation of Working Standard Solutions (for spiking):

    • Perform serial dilutions of the Analyte Stock solution with water to create a series of working solutions that will be used to spike the plasma. The concentrations should be chosen to minimize the volume of spiking solution added to the plasma (typically ≤5% of the plasma volume) to avoid altering the matrix.

  • Preparation of the Internal Standard Working Solution:

    • Dilute the IS Stock solution with the protein precipitation solvent (e.g., acetonitrile or methanol) to a final concentration. This solution will be added to all samples, calibrators, and QCs. A typical concentration might be 5 mmol/L.

  • Preparation of Calibration Curve Standards (Calibrators):

    • Label a set of tubes for each concentration level (e.g., Blank, 1, 2.5, 5, 10, 20, and 30 mmol/L).

    • Spike the appropriate volume of the corresponding analyte working solution into a known volume of pooled human plasma to achieve the target concentrations.

    • Example for 1 mmol/L Calibrator: Add 10 µL of a 100 mmol/L ethanol working solution to 990 µL of blank plasma.

  • Preparation of Quality Control (QC) Samples:

    • Using a separately prepared analyte stock solution, prepare QCs at a minimum of four levels:

      • LLOQ QC: At the lowest concentration of the range (e.g., 1 mmol/L).

      • Low QC: ~3x the LLOQ (e.g., 3 mmol/L).

      • Mid QC: In the middle of the range (e.g., 15 mmol/L).

      • High QC: At ~75-80% of the ULOQ (e.g., 25 mmol/L).

  • Sample Extraction:

    • To 100 µL of each sample (calibrator, QC, or unknown), add 300 µL of the Internal Standard Working Solution (e.g., 5 mmol/L this compound in acetonitrile).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

    • Causality Note: The IS must be added as early as possible in the sample preparation process to account for variability in all subsequent steps.[13]

cluster_Stocks 1. Stock Preparation cluster_Spiking 2. Spiking Solution Preparation cluster_Samples 3. Sample Preparation in Matrix cluster_Extraction 4. Extraction Stock_A Analyte Stock (Ethanol) Work_A Analyte Working Stds (Serial Dilutions) Stock_A->Work_A Stock_IS Internal Standard Stock (this compound) Work_IS IS Working Solution (in Precipitation Solvent) Stock_IS->Work_IS Cal Calibration Standards (Spike Blank Plasma with Work_A) Work_A->Cal QC QC Samples (Spike Blank Plasma with separate Work_A) Work_A->QC Add_IS Add IS Working Solution to all samples Cal->Add_IS QC->Add_IS Unknown Unknown Study Samples Unknown->Add_IS Vortex Vortex to Precipitate Add_IS->Vortex Centrifuge Centrifuge to Pellet Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Transfer->Inject Inject into LC-MS/MS

Caption: Experimental workflow for preparing calibration standards and QCs.

By meticulously following these protocols and adhering to regulatory guidelines, researchers can establish highly reliable, linear, and robust calibration curves. The use of this compound is not merely a matter of preference but a scientifically validated necessity for achieving the highest standards of accuracy and precision in bioanalytical quantification of ethanol.

References

A Senior Application Scientist's Comparative Guide to Assessing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ethanol-d5 Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate measurement of analytes is the bedrock of reliable data. When employing isotopically labeled internal standards like Ethanol-d5, particularly in regulated environments, establishing the performance limits of an analytical method is not just a technical exercise—it is a mandatory step for validation. This guide provides an in-depth comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), with a specific focus on this compound analysis, typically performed by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

As a Senior Application Scientist, my objective is to move beyond mere recitation of protocols. This guide explains the causality behind methodological choices, grounds all claims in authoritative sources, and provides the practical framework necessary to design and execute robust validation studies.

Foundational Concepts: Understanding LOD and LOQ

Before comparing methodologies, it is crucial to establish clear definitions as outlined by major regulatory bodies like the International Council for Harmonisation (ICH).

  • Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[1][2] It answers the question: "Is the analyte present?" At the LOD, we have confidence that the signal is distinguishable from the background noise.[3][4]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[1][2][5] It answers the question: "How much of the analyte is present?" This is the minimum level at which quantitative results can be reported with confidence.

The use of a deuterated internal standard like this compound is a cornerstone of accurate quantification in complex matrices such as blood or serum.[6][7] It precisely mimics the analyte of interest through sample preparation and chromatographic separation, correcting for variations in extraction efficiency, injection volume, and instrument response. Therefore, rigorously defining the LOD and LOQ for such methods is critical for ensuring the integrity of bioanalytical, clinical, and forensic data.[6][8]

Methodologies for LOD & LOQ Determination: A Comparative Analysis

The ICH Q2(R1) guideline, a globally recognized standard for analytical method validation, outlines three primary approaches for determining LOD and LOQ.[1][9][10] The choice of method depends on the nature of the analytical procedure and its intended purpose.

Methodology Principle Common Formula / Criteria Advantages Disadvantages
Signal-to-Noise (S/N) Ratio Compares the height of the analyte signal to the magnitude of the analytical background noise.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1[11][12][13]Empirical, simple to calculate from chromatograms, and widely accepted for methods with baseline noise.[11][12][14]The measurement of noise can be subjective and vary significantly between instruments and data processing software.[14][15]
Standard Deviation of the Blank Analyzes multiple blank samples to determine the standard deviation of the background response.LOD: 3.3 x (SDblank / S) LOQ: 10 x (SDblank / S)[9][14][16]Statistically more robust than the S/N method; provides a more objective measure of background variability.[14]Requires a true, representative blank matrix which may be difficult to obtain. Requires the slope (S) of the calibration curve.[14]
Calibration Curve Utilizes the parameters from a linear regression model of a calibration curve constructed at low concentrations.LOD: 3.3 x (σ / S) LOQ: 10 x (σ / S)[9][17][18]Based on the method's actual performance across a concentration range; considered highly reliable and is often preferred for regulatory submissions.[9][14]Requires a highly precise and linear calibration curve at the extreme lower end of the method's range, which can be challenging to prepare and measure.[18]

In the formulas above, S is the slope of the calibration curve. SDblank is the standard deviation of the response of blank samples. σ is the standard deviation of the response, which can be estimated from the residual standard deviation of the regression line or the standard deviation of the y-intercept.[9][13][19]

Experimental Protocols & Data Application for this compound

To translate theory into practice, this section outlines the experimental workflows for each methodology and applies them to a realistic, albeit illustrative, dataset for this compound analysis by HS-GC-MS.

Core Experimental Setup: HS-GC-MS

The analysis of volatile compounds like ethanol from biological matrices necessitates a robust and sensitive technique. Headspace (HS) sampling is the method of choice as it introduces only the volatile components into the GC-MS system, protecting the instrument from non-volatile matrix components (e.g., proteins, salts) and minimizing sample preparation.[7][20][21]

Table 2: Typical HS-GC-MS Parameters for this compound Analysis

Parameter Setting Rationale (The "Why")
Sample Prep 0.5 mL serum + internal standard in a 20 mL headspace vial. Standardizes volume for consistent headspace generation.
Incubation 60°C for 10 minutes.[20] Ensures equilibrium is reached between the liquid and vapor phases for reproducible sampling.
GC Column Capillary column (e.g., DB-ALC1 or similar). Provides excellent separation for volatile alcohols.
Oven Program Isothermal at 70°C for 5 min.[20] A simple, rapid program sufficient for separating ethanol from other potential volatiles.
MS Detector Electron Ionization (EI) source. Standard, robust ionization technique for volatile compounds.
MS Mode Selected Ion Monitoring (SIM). Increases sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ions for the analyte.

| Monitored Ions | This compound: m/z 34 (quantifier), 51 (qualifier). For context, non-deuterated ethanol uses m/z 31, 45. | The mass difference allows for unambiguous detection and quantification of the deuterated standard.[6][20] |

Workflow for LOD & LOQ Determination

The following diagram illustrates the general workflow for determining and verifying LOD and LOQ values.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation & Initial Estimation cluster_calc Phase 2: Calculation cluster_verify Phase 3: Verification A Define Analytical Method (e.g., HS-GC-MS for this compound) B Prepare Low-Level Standards & Blank Matrix Samples A->B C Estimate Expected LOD/LOQ (Based on preliminary runs) B->C D Choose Method: S/N, Blank SD, or Calibration Curve C->D E Analyze Samples (Blanks or Low Standards) D->E F Calculate LOD & LOQ Using Appropriate Formula E->F G Prepare Spiked Samples at Calculated LOD & LOQ F->G H Analyze Spiked Samples (n ≥ 6) G->H I Assess Performance: - Detectable at LOD? - Acceptable Accuracy/Precision at LOQ? H->I I->D No, Re-evaluate J Establish Final LOD & LOQ I->J Yes

Caption: General workflow for calculating and verifying LOD and LOQ.

Protocol 1: Signal-to-Noise (S/N) Ratio Method

This method is often used for initial estimations due to its simplicity.

Methodology:

  • Sample Preparation: Prepare a series of low-concentration this compound standards in the matrix of interest (e.g., drug-free serum).

  • Analysis: Analyze the standards using the established HS-GC-MS method.

  • Noise Determination: Analyze a blank matrix sample. The noise (N) is determined by measuring the peak-to-peak amplitude of the baseline noise in a region close to the expected retention time of this compound. Most modern chromatography data systems (CDS) can calculate this automatically.

  • Signal Determination: For each low-level standard, measure the height of the this compound peak (S).

  • Calculation: Calculate the S/N ratio for each standard. The LOD is the concentration that yields an S/N ratio of ~3:1, and the LOQ corresponds to a ratio of ~10:1.[12][13]

Illustrative Data:

  • A 0.5 µg/mL standard gives a peak height of 3,000 units.

  • Baseline noise is measured as 1,000 units peak-to-peak.

  • S/N = 3,000 / 1,000 = 3:1.

  • Therefore, the LOD is estimated to be 0.5 µg/mL.

  • A 1.5 µg/mL standard gives a peak height of 10,500 units.

  • S/N = 10,500 / 1,000 = 10.5:1.

  • Therefore, the LOQ is estimated to be 1.5 µg/mL.

Protocol 2: Standard Deviation of the Blank Method

This approach provides a more statistical foundation.

Methodology:

  • Sample Preparation: Prepare at least 10 independent blank matrix samples.

  • Analysis: Analyze all blank samples using the HS-GC-MS method. Measure the instrument response (peak area) at the retention time where this compound would appear.

  • Calculate Blank Standard Deviation (SDblank): Calculate the standard deviation of the responses from the blank samples.

  • Determine Slope (S): Generate a calibration curve using a separate set of standards and determine the slope from the linear regression. For this example, let's assume a slope of 20,000 area units per µg/mL.

  • Calculation:

    • LOD = 3.3 * (SDblank / S)

    • LOQ = 10 * (SDblank / S)

Illustrative Data:

  • Analysis of 10 blank samples gives responses with a standard deviation (SDblank) of 3,500 area units.

  • The slope (S) of the calibration curve is 20,000.

  • LOD = 3.3 * (3,500 / 20,000) = 0.58 µg/mL.

  • LOQ = 10 * (3,500 / 20,000) = 1.75 µg/mL.

Protocol 3: Calibration Curve Method

This is often considered the most robust method for validation purposes.

Methodology:

  • Sample Preparation: Prepare a series of at least 6 standards at low concentrations near the expected LOQ.

  • Analysis: Analyze the standards and construct a calibration curve by plotting response vs. concentration.

  • Linear Regression: Perform a linear regression analysis on the data.

  • Determine Parameters: From the regression output, obtain the slope (S) and the residual standard deviation of the regression line (σ). The residual SD is a measure of the average deviation of the data points from the fitted line.

  • Calculation:

    • LOD = 3.3 * (σ / S) [9][18]

    • LOQ = 10 * (σ / S) [9][18]

Illustrative Data:

Table 3: Low-Level Calibration Data for this compound

Concentration (µg/mL) Peak Area Response
1.0 21,500
1.5 30,100
2.0 38,900
2.5 52,000
3.0 60,500

| 5.0 | 99,800 |

  • Linear regression analysis of this data yields:

    • Slope (S) = 19,850

    • Residual Standard Deviation (σ) = 1,100

  • Calculation:

    • LOD = 3.3 * (1,100 / 19,850) = 0.18 µg/mL.

    • LOQ = 10 * (1,100 / 19,850) = 0.55 µg/mL.

Synthesis and Senior Scientist Recommendations

The three methods yielded different, yet broadly comparable, results for LOD and LOQ. This is expected and highlights the importance of understanding the strengths and weaknesses of each approach.

Table 4: Comparison of Calculated LOD & LOQ Values

Method Calculated LOD (µg/mL) Calculated LOQ (µg/mL)
Signal-to-Noise (S/N) 0.50 1.50
SD of the Blank 0.58 1.75

| Calibration Curve | 0.18 | 0.55 |

Method_Selection Start What is the Purpose of the LOD/LOQ Determination? Dev Early Method Development or Feasibility Start->Dev Reg Formal Method Validation for Regulatory Submission Start->Reg SN Use Signal-to-Noise Method Dev->SN Quick & Empirical Cal Use Calibration Curve Method (Most Robust) Reg->Cal Statistically Rigorous (ICH Preferred) Blank Use SD of Blank Method (If true blank is available and low-level curve is problematic) Reg->Blank Alternative Statistical Approach Verify Always Verify the calculated LOD/LOQ experimentally SN->Verify Cal->Verify Blank->Verify

Caption: Decision guide for selecting an LOD/LOQ methodology.

Expert Insights:

  • Causality of Discrepancies: The Calibration Curve method often yields lower (i.e., better) LOD/LOQ values because it is based on the statistical precision of multiple measurements across a range, effectively averaging out random noise. The S/N method is an instantaneous measurement and can be artificially high if there is a random noise spike. The SD of the Blank method is highly dependent on the "cleanness" of the blank matrix.

  • Trustworthiness Through Verification: A calculated value is only a statistical estimate. The protocol is not complete until this estimate is verified. You must prepare and analyze a set of samples (e.g., n=6) spiked at your calculated LOQ concentration. The results must demonstrate acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., ≤20% RSD).[11] If they do not, the LOQ must be raised to a level where these criteria are met. Similarly, the LOD can be confirmed by demonstrating that the analyte is reliably detected in all spiked samples at that concentration.

  • Authoritative Grounding: For submissions to regulatory agencies like the FDA, the calibration curve method is generally preferred due to its statistical validity and alignment with ICH Q2(R1) principles.[2][9][22] Justifying the chosen method and providing the full dataset and calculations is essential for a successful validation report.

By carefully selecting a methodology appropriate for the validation stage, executing the protocol with precision, and verifying the results, researchers can establish robust and defensible limits of detection and quantification for their this compound methods, ensuring the highest level of scientific integrity.

References

The Gold Standard at a Price: A Comparative Cost-Effectiveness Analysis of Ethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data integrity and project costs. This guide provides a comprehensive comparative analysis of Ethanol-d5, a deuterated internal standard, against commonly used alternatives. By examining performance data and market pricing, we aim to equip you with the necessary insights to make an informed, cost-effective decision for your analytical workflows.

In the landscape of quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results. The IS is a compound of known concentration added to every sample, calibrator, and quality control, serving to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, ensuring that it is affected by matrix interferences in the same manner as the target compound.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis.[1] Their near-identical chemical structure to the analyte allows for superior correction of matrix effects and variability during analysis. However, this analytical superiority often comes at a significant cost premium. This guide will delve into the cost-effectiveness of this compound by comparing its performance and price against common non-deuterated alternatives like n-propanol and tert-butanol.

Performance Under the Magnifying Glass: this compound vs. The Alternatives

The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the behavior of ethanol throughout the analytical process, from extraction to detection. This is particularly crucial when dealing with complex biological matrices where unpredictable signal suppression or enhancement can occur.

A key consideration in selecting an internal standard is its susceptibility to "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard.[2] Because this compound has nearly identical physicochemical properties to ethanol, it experiences these effects to a very similar degree, allowing for accurate correction.

In a direct comparison for forensic ethanol analysis by headspace GC-MS, Ethanol-d6 (a closely related deuterated standard to this compound) demonstrated superior accuracy in the presence of salts, which can significantly alter the sample matrix.[1] While n-propanol , a common non-deuterated alternative, was found to be slightly more accurate in simple, salt-free aqueous samples, its performance was compromised in more complex matrices.[1] This highlights the robustness of deuterated standards in real-world sample analysis.

Another study validating a headspace GC-MS method for ethanol determination in various non-beverage alcohol products found that using deuterated ethanol as the internal standard resulted in a robust method that was relatively insensitive to matrix effects.[3]

tert-Butanol is another frequently used internal standard for ethanol analysis. While it can provide good chromatographic separation and is not typically found in postmortem specimens, making it suitable for forensic applications, its chemical properties differ more significantly from ethanol compared to a deuterated analog.[4] This can lead to differential responses to matrix effects.

The following table summarizes the key performance characteristics of this compound and its common alternatives based on available data and analytical principles.

Performance Parameter This compound (Deuterated) n-Propanol (Structural Analog) tert-Butanol (Structural Analog)
Matrix Effect Compensation ExcellentGood to FairGood to Fair
Accuracy in Complex Matrices HighModerate to HighModerate to High
Precision (%RSD) Typically LowerGenerally LowGenerally Low
Co-elution with Ethanol Nearly IdenticalClose, but separateSeparate
Chemical & Physical Similarity Very HighHighModerate

The Bottom Line: A Cost-Effectiveness Evaluation

While the performance advantages of this compound are clear, its cost can be a significant factor. One study reported that Ethanol-d6 is over 300 times more expensive than n-propanol on a cost-per-run basis .[1] This substantial price difference necessitates a careful consideration of the trade-off between analytical performance and budget.

To provide a clearer picture of the current market, the following table presents a snapshot of approximate pricing for this compound and its alternatives. Please note that prices are subject to change and may vary between suppliers and purity grades.

Internal Standard Typical Purity Approximate Price (USD) Supplier Examples
This compound 99.5 atom % D$595 for 5gSigma-Aldrich
Ethanol-d6 99 atom % D€252.65 for 5mlCarl ROTH
n-Propanol ≥99% (GC)$135 for 2LSigma-Aldrich
tert-Butanol 99.5%$134 for 1LThermo Scientific Chemicals

The decision of whether to invest in this compound ultimately depends on the specific requirements of the analysis. For regulated bioanalysis in drug development, where the highest level of accuracy and robustness is paramount to avoid costly study failures, the higher initial cost of a deuterated standard can be justified. The use of a SIL-IS can often reduce method development time and the need for extensive troubleshooting, offsetting some of the initial cost.[3]

Conversely, for high-throughput screening or routine analyses in less complex matrices where a slight compromise in accuracy is acceptable, a structural analog like n-propanol or tert-butanol may offer a more cost-effective solution.

Experimental Workflows and Protocols

To provide a practical context for this comparison, the following are generalized, step-by-step protocols for the quantification of ethanol in a biological matrix (e.g., blood) using GC-MS with both a deuterated and a non-deuterated internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood) add_is Add Internal Standard (this compound or n-Propanol) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into GC-MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration

Caption: A generalized workflow for the quantitative analysis of ethanol in biological samples using an internal standard and GC-MS.

Protocol 1: Ethanol Quantification using this compound as Internal Standard
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of ethanol in a suitable solvent (e.g., water).

    • Serially dilute the stock solution to create calibration standards at various concentrations covering the expected sample range.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To 100 µL of each standard, QC, and unknown sample in a microcentrifuge tube, add 10 µL of a 1 mg/mL this compound internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the supernatant into the GC-MS system.

    • Use a suitable capillary column for volatile compound analysis (e.g., DB-ALC1).

    • Set the GC oven temperature program to achieve good separation of ethanol and this compound.

    • Set the mass spectrometer to selected ion monitoring (SIM) mode, monitoring characteristic ions for ethanol (e.g., m/z 45, 31) and this compound (e.g., m/z 49, 35).

  • Data Analysis:

    • Integrate the peak areas for ethanol and this compound.

    • Calculate the peak area ratio (ethanol/Ethanol-d5) for all standards, QCs, and samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Ethanol Quantification using n-Propanol as Internal Standard
  • Preparation of Standards and Quality Controls (QCs):

    • Follow the same procedure as in Protocol 1 to prepare ethanol standards and QCs.

  • Sample Preparation:

    • To 100 µL of each standard, QC, and unknown sample in a microcentrifuge tube, add 10 µL of a 1 mg/mL n-propanol internal standard solution.

    • Follow the same protein precipitation and centrifugation steps as in Protocol 1.

  • GC-MS Analysis:

    • Inject 1 µL of the supernatant into the GC-MS system.

    • Use a suitable capillary column that provides baseline separation of ethanol and n-propanol.

    • Set the GC oven temperature program accordingly.

    • Set the mass spectrometer to SIM mode, monitoring characteristic ions for ethanol (e.g., m/z 45, 31) and n-propanol (e.g., m/z 59, 31).

  • Data Analysis:

    • Integrate the peak areas for ethanol and n-propanol.

    • Calculate the peak area ratio (ethanol/n-propanol).

    • Construct a calibration curve and determine the concentration of ethanol in unknown samples as described in Protocol 1.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard can be visualized as a logical flow, weighing the analytical requirements against the cost implications.

is_selection start Define Analytical Requirements complexity High Matrix Complexity? (e.g., biological fluids) start->complexity regulatory Regulated Bioanalysis? (e.g., GLP, clinical) complexity->regulatory Yes budget Budget Constraints? complexity->budget No regulatory->budget No sil_is Use Stable Isotope-Labeled IS (e.g., this compound) regulatory->sil_is Yes budget->sil_is Low analog_is Use Structural Analog IS (e.g., n-Propanol, tert-Butanol) budget->analog_is High validate Thorough Method Validation analog_is->validate

Caption: A decision tree illustrating the logical process for selecting an internal standard based on analytical needs and budget.

Conclusion: A Strategic Choice for Analytical Excellence

The choice between this compound and other internal standards is not merely a matter of cost but a strategic decision that balances analytical performance with economic realities. For applications demanding the highest accuracy, precision, and robustness, particularly in complex matrices and regulated environments, the investment in a deuterated internal standard like this compound is often a sound one, potentially saving significant time and resources in the long run by ensuring data of the highest quality.

However, for less demanding applications or in situations with significant budget constraints, a well-validated method using a structural analog such as n-propanol or tert-butanol can provide reliable and cost-effective results. The key to success with any internal standard is a thorough method validation to demonstrate its fitness for the intended purpose. By carefully considering the factors outlined in this guide, researchers can select the most appropriate internal standard to meet their analytical and budgetary needs, ensuring the generation of high-quality, defensible data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethanol-d5

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of Ethanol-d5 (Deuterated Ethanol), tailored for researchers, scientists, and drug development professionals. As an isotopologue of ethanol, where deuterium atoms replace hydrogen atoms, its chemical reactivity is similar to standard ethanol, but its primary application as a high-value solvent in NMR spectroscopy necessitates meticulous handling to preserve isotopic purity and ensure laboratory safety.[1][2] The paramount hazard associated with this compound is its high flammability, which dictates the majority of the safety protocols outlined herein.[3][4]

Hazard Identification and Risk Assessment: The Foundation of Safety

Before handling any chemical, a thorough risk assessment is not just a regulatory formality; it is the cornerstone of a safe experimental design. While this compound is not classified as acutely toxic, it poses significant physical and health hazards that demand rigorous control measures.[5]

Primary Hazards:

  • High Flammability: this compound is a highly flammable liquid and vapor with a low flash point.[6][7] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5][8] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Eye Irritation: Causes serious eye irritation upon contact.[5]

  • Health Effects: Inhalation can lead to respiratory tract irritation, headaches, drowsiness, and dizziness.[3][8] Prolonged or repeated skin contact can cause defatting, leading to dryness, cracking, and irritation.[8][11]

Key Physical and Chemical Properties

Understanding the physical characteristics of this compound is essential for anticipating its behavior in the laboratory environment.

PropertyValueSource
Chemical Formula C₂D₅OD[2]
Molecular Weight ~51.1 g/mol [12]
Boiling Point 78-79 °C[7][12]
Flash Point 9-13 °C (closed cup)[6][7]
Density ~0.871 - 0.892 g/mL at 25 °C[7][12]
Explosive Limits 3.3% - 19%[3][7]
Occupational Exposure Limits (OELs) for Ethanol

The following exposure limits for ethanol are established by regulatory bodies and should be strictly adhered to.

OrganizationLimitValue
OSHA PEL (8-hr TWA)1000 ppm (1900 mg/m³)
NIOSH REL (10-hr TWA)1000 ppm (1900 mg/m³)
ACGIH TLV (STEL)1000 ppm
NIOSH IDLH3300 ppm
Source: NJ Department of Health Hazardous Substance Fact Sheet[8]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is dictated by the risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are required at all times when handling this compound.[11] They provide a seal around the eyes, offering robust protection from splashes, which is the most common route of accidental eye exposure.

  • Recommended for Large Volumes: When transferring volumes greater than 1 liter or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[13]

Hand Protection
  • Required: Nitrile or butyl rubber gloves are essential to prevent skin contact.[11] Ethanol can cause skin to dry and crack, and gloves also protect from potential contaminants.[8][11]

  • Causality: These materials are selected for their resistance to degradation and permeation by ethanol. Always check the glove manufacturer’s compatibility chart for specific breakthrough times. Before use, inspect gloves for any signs of damage. Promptly remove and replace gloves if they become contaminated.

Body Protection
  • Required: A flame-retardant lab coat is mandatory. In the event of a fire, standard cotton or polyester lab coats can ignite and melt, causing severe burns.

  • Additional Protection: For large-scale operations, chemical-resistant aprons and full-body coveralls may be necessary.[14] Ensure legs and feet are covered; closed-toe shoes are required, and pants should cover the entire leg.

Respiratory Protection
  • Standard Use: In most laboratory settings, handling small quantities of this compound inside a certified chemical fume hood provides adequate ventilation and eliminates the need for respiratory protection.[5]

  • When Required: A NIOSH-approved respirator is necessary if you are working outside of a fume hood, if ventilation is inadequate, or during a large spill cleanup where vapor concentrations may exceed occupational exposure limits.[8][15] For concentrations up to 3300 ppm, a supplied-air respirator is recommended.[15]

Step-by-Step Protocol: Safe Handling and Operation

Adherence to a standardized operational procedure minimizes risk and preserves the high value of the deuterated solvent.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of all unnecessary equipment and ignition sources.[10]

    • Have a chemical spill kit readily accessible.

    • Confirm the location of the nearest safety shower and eyewash station.[11]

  • Donning PPE: Put on protective equipment in the following order: lab coat, gloves, and finally, safety goggles/face shield.

  • Handling:

    • To prevent static discharge, which can ignite flammable vapors, use grounded and bonded containers when transferring large quantities.[3][5]

    • Dispense from a storage container into a smaller, labeled working container inside the fume hood.

    • Keep containers tightly closed when not in use to prevent the release of flammable vapors and to protect the hygroscopic solvent from atmospheric moisture, which can compromise its isotopic purity.[1][3]

  • Post-Handling:

    • Decontaminate the work area with soap and water.[16]

    • Segregate and dispose of all waste according to the plan in Section 5.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[5][6]

Caption: PPE Selection, Donning, and Doffing Workflow.

Emergency Procedures: Spill and Exposure Response

Small Spill (<100 mL in a Fume Hood):

  • Alert colleagues in the immediate area.

  • Use absorbent pads from a chemical spill kit to absorb the ethanol.

  • Place the contaminated pads in a sealed, labeled hazardous waste container.

  • Wipe the area clean with soap and water.

Large Spill (>100 mL or any spill outside a fume hood):

  • Alert everyone in the lab and evacuate the area. Warn others to stay away.[17]

  • If safe to do so, eliminate all ignition sources.

  • Call your institution's emergency response number (e.g., EH&S).[17]

  • Provide responders with the Safety Data Sheet (SDS) for this compound upon their arrival.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][17]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Compliant Waste Management

Ethanol, including its deuterated forms, is considered hazardous waste primarily due to its flammability.[16] It is illegal and unsafe to dispose of it down the drain.[16][17][18]

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Liquid Waste: Collect all waste this compound in a designated, properly labeled hazardous waste container. The container must be compatible with ethanol and have a tight-fitting screw cap.

    • Solid Waste: Dispose of contaminated items (e.g., gloves, absorbent pads, pipette tips) in a separate, sealed, and clearly labeled hazardous waste container for solids.[16]

  • Segregation:

    • This is a critical, self-validating step. NEVER mix ethanol waste with incompatible chemicals, especially strong oxidizing agents like nitric acid, as this can create an explosive mixture.[16][17][18]

  • Labeling and Storage:

    • As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable).[16]

    • Store the waste container in a designated satellite accumulation area. This area should be in a secondary containment bin and away from ignition sources, drains, and sinks.[16]

  • Final Disposal:

    • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[18][19]

By integrating these safety protocols into your daily laboratory workflow, you ensure regulatory compliance, protect yourself and your colleagues, and maintain the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.